Estrogen receptor modulator 6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
787621-78-7 |
|---|---|
分子式 |
C18H16F2O3 |
分子量 |
318.3 g/mol |
IUPAC 名称 |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C18H16F2O3/c19-18(20)8-14-13-7-12(22)5-6-16(13)23-17(15(14)9-18)10-1-3-11(21)4-2-10/h1-7,14-15,17,21-22H,8-9H2/t14-,15-,17-/m0/s1 |
InChI 键 |
QJSMFUTULGSHNQ-ZOBUZTSGSA-N |
手性 SMILES |
C1[C@H]2[C@@H](CC1(F)F)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O |
规范 SMILES |
C1C2C(CC1(F)F)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Arzoxifene: A Technical Guide to a Third-Generation Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arzoxifene (B129711), with the chemical name [6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)]benzo[b]thiophene, is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene (B83047) class of compounds.[1] Developed as an analog of raloxifene (B1678788), arzoxifene was engineered to exhibit a more potent and favorable pharmacological profile.[2] It functions as a potent estrogen receptor (ER) antagonist in breast and uterine tissues while acting as an ER agonist in bone, making it a subject of significant interest for the prevention and treatment of osteoporosis and breast cancer.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols for Arzoxifene.
Discovery and Rationale
The development of Arzoxifene was a direct result of structure-activity relationship (SAR) studies on its predecessor, raloxifene.[2] The key structural modifications in Arzoxifene compared to raloxifene are the substitution of the ketone at the 3-position with an ether linkage and the presence of a methoxy (B1213986) group on the 2-phenyl ring.[1][3] These changes were strategically implemented to enhance the compound's binding affinity for the estrogen receptor, improve its oral bioavailability, and modulate its tissue-selective effects.[2]
Initial preclinical studies revealed that these modifications resulted in a compound with superior potency in inhibiting estrogen-stimulated breast cancer cell proliferation compared to tamoxifen (B1202) and equivalent to raloxifene.[4] A significant advantage of Arzoxifene identified in these early studies was its lack of uterotrophic effects, a concern with tamoxifen which can increase the risk of endometrial cancer.[4][5]
Quantitative Data Summary
The biological activity of Arzoxifene and its primary active metabolite, desmethylarzoxifene (DMA), has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line/Model | IC50 (nM) | Comparison |
| Arzoxifene | Estrogen-Stimulated Proliferation | MCF-7 | 0.4 | More potent than 4-OH-Tamoxifen (3-fold) |
| Desmethylarzoxifene | Estrogen-Stimulated Proliferation | MCF-7 | ~0.05 | 8-fold more potent than Arzoxifene |
Table 1: In Vitro Efficacy of Arzoxifene and its Metabolite [4]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Arzoxifene | ERα | 0.179 |
| ERβ | Data not available | |
| Raloxifene | ERα | 0.188–0.52 |
| ERβ | 20.2 |
Table 2: Estrogen Receptor Binding Affinity [6]
| Parameter | Animal Model | Dosage | Effect |
| Uterine Proliferative Response (ED50) | Immature Rats (oral) | 0.25 mg/kg | Potent inhibition of estrogen-induced uterine growth |
| Total Cholesterol | Ovariectomized Rats | 1.0 mg/kg (p.o.) | 45% maximal decrease |
| Bone Mineral Density | Postmenopausal Women | - | Increased spine and hip bone mineral density |
Table 3: In Vivo Efficacy of Arzoxifene [7][8]
Synthesis of Arzoxifene
The synthesis of Arzoxifene involves a multi-step process centered around the construction of the 2-arylbenzothiophene core, followed by the strategic introduction of the side chains that are crucial for its biological activity.
Caption: Synthetic pathway of Arzoxifene.
Detailed Experimental Protocol: Synthesis of Arzoxifene
The following is a generalized, multi-step protocol for the synthesis of Arzoxifene based on established benzothiophene synthesis methodologies.
Step 1: Formation of the Benzothiophene Core A substituted thiophenol is reacted with a functionalized phenylacetic acid derivative in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperatures to facilitate a cyclization reaction, forming the core benzothiophene structure.
Step 2: Introduction of the Phenoxy Side Chain The hydroxyl group at the 3-position of the benzothiophene core is etherified. This is achieved by reacting the core with a protected 4-hydroxyphenoxy derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Step 3: Introduction of the Piperidinylethoxy Side Chain The protecting group on the newly introduced phenoxy ring is removed. The resulting hydroxyl group is then alkylated with N-(2-chloroethyl)piperidine using a base, such as sodium hydride, in an anhydrous solvent like THF to yield the penultimate compound.
Step 4: Final Deprotection and Salt Formation Any remaining protecting groups on the benzothiophene core are removed. The final compound is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, Arzoxifene HCl.
Mechanism of Action and Signaling Pathways
Arzoxifene's primary mechanism of action is through its competitive binding to estrogen receptors, predominantly ERα.[9] The binding of Arzoxifene induces a unique conformational change in the receptor. This altered conformation dictates the recruitment of either coactivator or corepressor proteins in a tissue-specific manner.
-
In Breast and Uterine Tissue (Antagonist): The Arzoxifene-ER complex preferentially recruits corepressor proteins (e.g., NCoR, SMRT). This leads to the recruitment of histone deacetylases (HDACs), resulting in chromatin condensation and the repression of estrogen-responsive genes responsible for cell proliferation.[1]
-
In Bone Tissue (Agonist): In bone cells, the Arzoxifene-ER complex recruits coactivator proteins, mimicking the effects of estrogen. This leads to the transcription of genes that promote bone formation and inhibit bone resorption, thus helping to maintain bone mineral density.[10][11]
Beyond direct ER modulation, Arzoxifene has been shown to influence other critical signaling pathways:
-
Transforming Growth Factor-Beta (TGF-β) Signaling: Arzoxifene can induce the expression and secretion of TGF-β, a potent inhibitor of epithelial cell growth. This contributes to its anti-proliferative effects in breast cancer cells.
-
Insulin-like Growth Factor-1 (IGF-1) Signaling: Arzoxifene has been observed to decrease circulating levels of IGF-1, a key factor in promoting breast cancer cell growth and survival.[9]
Caption: Arzoxifene's tissue-specific signaling.
Key Experimental Protocols
MCF-7 Cell Proliferation Assay
This in vitro assay is fundamental for determining the anti-proliferative effect of compounds on estrogen receptor-positive human breast cancer cells.
1. Cell Culture:
-
Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
2. Hormone Deprivation:
-
Prior to the assay, switch the cells to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 72 hours to eliminate any estrogenic compounds.
3. Treatment:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of concentrations of Arzoxifene in the presence of a fixed concentration of estradiol (B170435) (to stimulate proliferation). Include appropriate vehicle controls.
4. Incubation:
-
Incubate the plates for 5-7 days.
5. Proliferation Measurement:
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity.
6. Data Analysis:
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, from the resulting dose-response curve.
Caption: Workflow for MCF-7 proliferation assay.
Rat Uterotrophic Assay
This in vivo assay evaluates the estrogenic and antiestrogenic properties of a compound on the uterus of immature or ovariectomized female rats.
1. Animal Model:
-
Use immature female Sprague-Dawley rats (e.g., 21-25 days old) or adult ovariectomized rats.
2. Dosing:
-
Administer Arzoxifene via oral gavage or subcutaneous injection for three consecutive days.
-
For assessing antiestrogenic activity, co-administer a known estrogen.
3. Endpoint Measurement:
-
On the fourth day, euthanize the animals.
-
Excise the uteri and record their wet and blotted weights.
4. Data Analysis:
-
A significant inhibition of the estrogen-induced increase in uterine weight compared to the control group indicates antiestrogenic activity.
-
The ED50, the dose that produces 50% of the maximal response, can be determined.
Caption: Workflow for the rat uterotrophic assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. Arzoxifene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects. This dual activity allows them to mimic estrogen's beneficial effects in certain tissues while blocking its potentially harmful actions in others. This unique pharmacological profile has led to their successful clinical use in a variety of hormone-related conditions, including the treatment and prevention of breast cancer, postmenopausal osteoporosis, and menopausal symptoms.
This technical guide provides an in-depth exploration of the core mechanisms of action of SERMs, with a focus on their molecular interactions, signaling pathways, and the factors governing their tissue selectivity. While the specific compound "Estrogen Receptor Modulator 6" is not identifiable in the current scientific literature, this guide will utilize data from well-characterized SERMs to illustrate the fundamental principles of this important class of drugs.
Core Mechanism of Action: Modulating Estrogen Receptor Function
The primary mechanism of action of SERMs involves their direct interaction with the two main estrogen receptor subtypes, ERα and ERβ. These receptors are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors. The binding of a ligand, such as the endogenous estrogen 17β-estradiol or a SERM, induces a conformational change in the receptor, which is the critical determinant of its subsequent activity.
Ligand-Induced Conformational Changes
Upon binding to the ligand-binding domain (LBD) of the ER, SERMs induce a unique three-dimensional structure that differs from the conformation induced by estrogens. This altered conformation dictates the receptor's ability to interact with other proteins, particularly coactivators and corepressors, which are essential for regulating gene transcription.
-
Agonist Action: In tissues where a SERM acts as an agonist (e.g., bone), the SERM-ER complex recruits coactivator proteins. These coactivators, such as those of the steroid receptor coactivator (SRC) family, facilitate the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes that promote bone density.
-
Antagonist Action: In tissues where a SERM acts as an antagonist (e.g., breast), the SERM-ER complex preferentially recruits corepressor proteins, such as NCoR and SMRT. These corepressors inhibit gene transcription by preventing the formation of an active transcription complex, thereby blocking the proliferative effects of estrogen in breast tissue.
The tissue-specific effects of SERMs are therefore a consequence of the differential expression of ER subtypes, coactivators, and corepressors in various target tissues, as well as the specific promoter context of target genes.
Signaling Pathways Modulated by SERMs
SERMs can influence both genomic and non-genomic signaling pathways.
Classical Genomic Signaling Pathway
This is the primary and most well-understood pathway of SERM action. It involves the direct regulation of gene expression.
In Vitro Characterization of Estrogen Receptor Modulator 6 (ERM-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize a novel Estrogen Receptor Modulator (ERM), exemplified here as "ERM-6." Since "ERM-6" is a hypothetical compound, this document outlines the standard assays and presents illustrative data based on well-characterized selective estrogen receptor modulators (SERMs) to serve as a practical framework for the evaluation of new chemical entities.
Introduction to Estrogen Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors (ERs).[1][2] The two primary subtypes of estrogen receptors, ERα and ERβ, are expressed in various tissues and mediate the physiological effects of estrogen.[3][4] These receptors are ligand-activated transcription factors that, upon binding to estrogen or a SERM, can modulate the expression of target genes.[3][5] The unique ability of SERMs to function as agonists in some tissues (e.g., bone) while acting as antagonists in others (e.g., breast) makes them valuable therapeutic agents for conditions such as breast cancer and osteoporosis.[2][6][7]
The in vitro characterization of a new ERM is a critical step in the drug discovery process, providing essential information on its binding affinity, potency, efficacy, and mechanism of action.[8][9]
Quantitative Data Summary
The following table summarizes hypothetical in vitro characterization data for ERM-6, with comparative data from the known SERMs Tamoxifen (B1202) and Raloxifene (B1678788), and the pure antagonist Fulvestrant for context.
| Parameter | ERM-6 (Hypothetical) | Tamoxifen (Reference) | Raloxifene (Reference) | Fulvestrant (Reference) | Assay Type |
| Binding Affinity | |||||
| ERα Ki (nM) | 1.5 | ~2-5 | ~2 | ~0.94 | Radioligand Binding Assay |
| ERβ Ki (nM) | 25 | ~2-5 | ~1-2 | ~0.94 | Radioligand Binding Assay |
| Functional Activity | |||||
| ERα EC50 (nM) - Agonism | >1000 (Inactive) | Tissue-dependent | Tissue-dependent | >1000 (Inactive) | ERE-Luciferase Reporter Assay |
| ERα IC50 (nM) - Antagonism | 10 | ~5-20 | ~1-5 | 9.4 | ERE-Luciferase Reporter Assay |
| ERβ EC50 (nM) - Agonism | 50 | Tissue-dependent | Tissue-dependent | >1000 (Inactive) | ERE-Luciferase Reporter Assay |
| ERβ IC50 (nM) - Antagonism | 250 | ~5-20 | ~1-5 | 9.4 | ERE-Luciferase Reporter Assay |
| Cellular Proliferation | |||||
| MCF-7 IC50 (nM) (Antagonist) | 8 | ~10-50 | ~20-100 | 0.29[10][11][12] | Cell Viability/Proliferation Assay |
| MDA-MB-231 IC50 (nM) | >10,000 | >10,000 | >10,000 | >1000 | Cell Viability/Proliferation Assay |
Note: Reference values for Tamoxifen and Raloxifene are approximate and can vary based on specific assay conditions.[13][14][15][16][17][18]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Objective: To determine the binding affinity (Ki) of ERM-6 for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein.
-
[3H]-Estradiol (radioligand).
-
Test compound (ERM-6) at various concentrations.
-
Scintillation fluid and counter.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
Procedure:
-
Prepare a dilution series of the test compound ERM-6.
-
In a multi-well plate, incubate recombinant ERα or ERβ protein with a fixed concentration of [3H]-Estradiol and varying concentrations of ERM-6.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of ERM-6.
-
Determine the IC50 value (concentration of ERM-6 that inhibits 50% of specific [3H]-Estradiol binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the functional agonist or antagonist activity of ERM-6 on ERα and ERβ.
Materials:
-
A suitable cell line that does not endogenously express ERs (e.g., HEK293T or HeLa).
-
Expression plasmids for human ERα and ERβ.
-
A reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene (ERE-luc).
-
A control plasmid for transfection normalization (e.g., expressing Renilla luciferase).
-
Transfection reagent.
-
Test compound (ERM-6) and 17β-Estradiol (E2).
-
Luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the ER expression plasmid (either ERα or ERβ), the ERE-luc reporter plasmid, and the normalization plasmid.
-
After 24 hours, treat the transfected cells with a dilution series of ERM-6.
-
To assess antagonist activity, co-treat the cells with a fixed concentration of E2 (e.g., at its EC80) and a dilution series of ERM-6.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
For agonist activity, plot the normalized luciferase activity against the concentration of ERM-6 to determine the EC50 value.
-
For antagonist activity, plot the inhibition of E2-induced luciferase activity against the concentration of ERM-6 to determine the IC50 value.
Objective: To evaluate the effect of ERM-6 on the proliferation of ER-positive and ER-negative breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7).[19]
-
ER-negative breast cancer cell line (e.g., MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compound (ERM-6).
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
Procedure:
-
Seed MCF-7 and MDA-MB-231 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a dilution series of ERM-6.
-
Incubate the cells for 5-7 days, replacing the medium with fresh compound as needed.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence/luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of ERM-6.
Visualizations: Workflows and Signaling Pathways
Caption: In Vitro Characterization Workflow for ERM-6.
Caption: Antagonistic Action of ERM-6 on ER Signaling.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational approaches of drug design for the development of selective estrogen receptor modulators (SERMs), implicated in… [ouci.dntb.gov.ua]
- 9. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Effects of low-dose tamoxifen on breast cancer biomarkers Ki-67, estrogen and progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The value of estrogen and progesterone receptor determinations in advanced breast cancer. Estrogen receptor level but not progesterone receptor level correlates with response to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic effect of tamoxifen related to estrogen receptor level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Profile of Selective Estrogen Receptor β Agonists: A Technical Overview
Introduction
"Estrogen receptor modulator 6" is identified as a potent and selective estrogen receptor β (ERβ) agonist, demonstrating a high affinity for ERβ with a Ki of 0.44 nM and a 19-fold selectivity over estrogen receptor α (ERα), which has a Ki of 8.4 nM. While this in vitro binding profile suggests its potential as a therapeutic agent, a comprehensive review of publicly available scientific literature reveals a notable absence of preclinical in vivo studies specifically investigating "this compound."
To provide a thorough technical guide for researchers, scientists, and drug development professionals, this whitepaper will focus on the preclinical in vivo studies of other well-characterized selective ERβ agonists. These compounds, with similar receptor profiles, serve as valuable surrogates to project the potential in vivo applications, experimental considerations, and signaling pathways pertinent to a molecule like "this compound." This report will synthesize data from studies on compounds such as ERB-041 and others, focusing on their efficacy in animal models of endometriosis and inflammatory conditions, detailed experimental protocols, and relevant biological pathways.
Quantitative Data from Preclinical In Vivo Studies of Selective ERβ Agonists
The following tables summarize key quantitative data from in vivo studies of selective ERβ agonists in various animal models.
Table 1: Efficacy of Selective ERβ Agonists in a Mouse Model of Endometriosis
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| ERB-041 | Nude mice with induced human endometrial lesions | 10 mg/kg, daily | Lesion regression | Complete lesion regression in 40-75% of animals | |
| ERB-041 | Immunocompetent mouse model | Not specified | Lesion growth | Enhanced growth of mouse ectopic lesions |
Table 2: Efficacy of Selective ERβ Agonists in Rodent Models of Inflammation
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| ERB-041 | HLA-B27 transgenic rat (inflammatory bowel disease model) | ≥1 mg/kg, daily, oral | Reversal of chronic diarrhea and improved colon histology | Significant improvement | |
| ERB-041 | Lewis rat adjuvant-induced arthritis model | 1 mg/kg, daily, oral | Reduction in joint inflammation scores | Joint scores reduced from 12 to 1 over 10 days | |
| WAY-202196 | Lewis rat adjuvant-induced arthritis model | Not specified | Reduction in joint redness and swelling, synovitis, and Mankin scores | Rapid reduction |
Detailed Experimental Protocols
1. Experimental Protocol for an Induced Endometriosis Model in Nude Mice
-
Animal Model: Immunocompromised nude mice are utilized to allow for the implantation of human endometrial tissue without rejection.
-
Induction of Endometriosis:
-
Human endometrial biopsies are obtained from volunteers.
-
The tissue is minced into small fragments.
-
These fragments are surgically implanted into the peritoneal cavity of the nude mice.
-
Lesions are allowed to establish for a defined period.
-
-
Dosing:
-
The selective ERβ agonist, such as ERB-041, is administered, for example, at a dose of 10 mg/kg daily.
-
A vehicle control group receives the administration vehicle without the active compound.
-
-
Endpoint Analysis:
-
After the treatment period, the animals are euthanized.
-
The size and weight of the endometriotic lesions are measured.
-
Lesions can be collected for histological analysis to assess tissue morphology and for molecular analysis to examine the expression of relevant biomarkers.
-
2. Experimental Protocol for the Lewis Rat Adjuvant-Induced Arthritis Model
-
Animal Model: Lewis rats are commonly used as they are susceptible to the induction of arthritis.
-
Induction of Arthritis:
-
Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail.
-
This typically leads to the development of arthritis within 8-9 days.
-
-
Dosing:
-
Treatment with a selective ERβ agonist, such as ERB-041, is initiated after the onset of arthritis (therapeutic protocol).
-
A typical dose is 1 mg/kg administered orally once daily.
-
A control group receives the vehicle.
-
-
Endpoint Analysis:
-
Joint inflammation is scored regularly based on redness and swelling.
-
At the end of the study, histological analysis of the joints is performed to assess synovitis and cartilage damage (Mankin score).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of ERβ in Inflammation
Selective ERβ agonists are thought to exert their anti-inflammatory effects through the modulation of various signaling pathways. One key mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB.
Caption: ERβ-mediated inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Preclinical In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a selective ERβ agonist in a disease model.
An In-Depth Technical Guide to the Target Identification and Validation of Tamoxifen
Note on "Estrogen Receptor Modulator 6": The term "this compound" does not correspond to a publicly recognized or scientifically indexed compound. This guide will therefore focus on Tamoxifen (B1202) , a well-characterized and clinically significant Selective Estrogen Receptor Modulator (SERM), to detail the principles and methodologies of target identification and validation.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the processes of identifying and validating the molecular targets of Tamoxifen, a cornerstone therapy for estrogen receptor-positive (ER+) breast cancer.[1][2]
Target Identification
Target identification for Tamoxifen has revealed a complex pharmacological profile, encompassing both primary, high-affinity targets responsible for its main therapeutic effects, and a range of secondary or "off-target" interactions that may contribute to its pleiotropic effects and side-effect profile.
Primary Targets: Estrogen Receptors
The principal targets of Tamoxifen and its more potent active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, are the nuclear hormone receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) .[3][4] Tamoxifen is technically a prodrug; its metabolites are responsible for the majority of its clinical activity.[3]
-
Mechanism: Tamoxifen acts as a competitive antagonist of estradiol (B170435) at the estrogen receptor in breast tissue.[3][5] By binding to ERα, it induces a conformational change in the receptor that is distinct from the change induced by estrogen. This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[3][6] This blockage of estrogen-driven growth signals is the primary mechanism for its efficacy in ER+ breast cancer.[1][3]
-
Tissue Selectivity (SERM Activity): A defining feature of Tamoxifen is its tissue-specific activity. While it is an antagonist in breast tissue, it exhibits partial agonist (estrogen-like) effects in other tissues such as the endometrium, bone, and liver.[3][7] This dual activity is why it is classified as a Selective Estrogen Receptor Modulator (SERM).[7] In bone, its agonist activity can help prevent osteoporosis, a beneficial side effect.[1][7] However, its agonist activity in the uterus is linked to an increased risk of endometrial cancer.[2][8]
Secondary and Off-Target Interactions
Beyond ERα and ERβ, Tamoxifen has been shown to interact with several other proteins, which may be relevant to its anticancer effects in ER-negative contexts or contribute to its side-effect profile.
-
G Protein-Coupled Estrogen Receptor 1 (GPER1/GPR30): Tamoxifen can act as an agonist at GPER1, a membrane-associated estrogen receptor.[9] This interaction can trigger rapid, non-genomic signaling cascades, such as the PI3K and MAPK/ERK pathways.[9][10] Chronic exposure to Tamoxifen has been shown to upregulate GPER1, which may be a mechanism of acquired resistance to therapy.[9][11][12]
-
Protein Kinase C (PKC): Tamoxifen can inhibit PKC activity, typically at micromolar concentrations.[13][14] This inhibition appears to be independent of the estrogen receptor and may contribute to its growth-inhibitory effects, particularly in ER-negative cells.[15][16] The mechanism involves interaction with the regulatory domain of PKC, not the catalytic site.[13][17]
-
Calmodulin (CaM): Tamoxifen binds to the calcium-signaling protein Calmodulin in a Ca2+-dependent manner.[18][19] This interaction can antagonize Calmodulin's function, potentially altering various Ca2+-dependent cellular processes.[18][20] Studies suggest the conformation Tamoxifen adopts when binding to Calmodulin is different from its ER-binding conformation.[21]
-
Other Off-Targets: Computational and experimental studies have identified other potential off-targets, including histamine (B1213489) and muscarinic receptors, which may be linked to side effects like nausea.[22][23] It has also been shown to modulate cholesterol homeostasis and induce oxidative stress in macrophages.[24]
Quantitative Binding Data
The affinity of Tamoxifen and its metabolites for its primary targets is a critical determinant of its pharmacological activity. The active metabolites, 4-OHT and endoxifen, exhibit significantly higher affinity for estrogen receptors than the parent drug.[25][26][27]
| Compound | Target | Binding Affinity (Relative to Estradiol) | Reference |
| Tamoxifen | ERα | ~2.5 - 3.3% | [28][29] |
| 4-Hydroxytamoxifen (4-OHT) | ERα | ~100 - 181% | [25][29] |
| Endoxifen | ERα | ~181% | [29] |
| Tamoxifen | Calmodulin (CaM) | Kd ≈ 6 nM (high affinity), 9 µM (low affinity) | [18][19] |
| Tamoxifen | Protein Kinase C (PKC) | IC50 ≈ 40 - 100 µM (in vitro inhibition) | [13][17] |
Target Validation
Validation confirms that the interaction between a drug and its identified target produces the desired therapeutic outcome. For Tamoxifen, validation has been extensively performed through in vitro, in vivo, and clinical studies.
In Vitro Validation
Cell-based assays are fundamental for validating the mechanism of action and anticancer effects of Tamoxifen.
-
Cell Proliferation Assays: In ER-positive breast cancer cell lines like MCF-7 and T47D , Tamoxifen inhibits estrogen-stimulated cell growth.[30][31] This is a cornerstone validation experiment, typically measured using MTT or SRB assays, which quantify viable cells.[30][32][33] The IC50 (concentration causing 50% inhibition of proliferation) is a key quantitative endpoint. For example, studies have shown that Tamoxifen treatment leads to a dose-dependent reduction in the viability of MCF-7 cells.[30][34]
-
Reporter Gene Assays: To confirm that Tamoxifen's antiproliferative effect is mediated through ER-dependent transcriptional repression, luciferase reporter assays are used.[6] In this system, cells are transfected with a plasmid containing an Estrogen Response Element (ERE) linked to a luciferase reporter gene.[6] Estrogen treatment induces luciferase expression, and the addition of Tamoxifen competitively inhibits this induction, providing direct evidence of its antagonist activity at the level of gene transcription.[6][35]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry is used to demonstrate that Tamoxifen induces cell cycle arrest (typically in the G0/G1 phase) and promotes apoptosis (programmed cell death) in ER+ breast cancer cells.[34]
In Vivo Validation
Animal models are critical for validating the efficacy and safety of a drug in a whole-organism context.
-
Xenograft Models: The most common in vivo validation for Tamoxifen involves tumor xenograft models. In this setup, human ER+ breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. Treatment of these mice with Tamoxifen leads to a significant reduction in tumor growth compared to untreated control groups. This model was instrumental in demonstrating its anticancer efficacy before it entered widespread clinical use.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Animal models are also used to study the metabolism of Tamoxifen into its active forms (4-OHT, endoxifen) and to correlate the concentrations of these metabolites in the blood and tumor tissue with the observed anti-tumor response.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Protocol: Competitive Radioligand Binding Assay for ERα
Objective: To determine the relative binding affinity (RBA) of Tamoxifen and its metabolites for the Estrogen Receptor Alpha (ERα).
Materials:
-
Purified recombinant human ERα protein.
-
[³H]-Estradiol (radiolabeled ligand).
-
Unlabeled test compounds (Tamoxifen, 4-OHT, Endoxifen).
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC) for separating bound from free ligand.[26]
-
Scintillation counter and vials.
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled competitor compounds (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In microcentrifuge tubes, combine a constant concentration of purified ERα protein, a constant concentration of [³H]-Estradiol (typically at its Kd value), and varying concentrations of the competitor compound. Include controls for total binding (no competitor) and non-specific binding (large excess of unlabeled estradiol).
-
Equilibration: Incubate the mixtures at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Add HAP slurry or DCC to each tube to adsorb the receptor-ligand complexes.[26] Centrifuge to pellet the adsorbent. This step separates the protein-bound radioligand from the free radioligand in the supernatant.
-
Quantification: Carefully remove the supernatant. Wash the pellet with buffer. Add scintillation fluid to the pellet and measure the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity can then be calculated relative to unlabeled estradiol.
Protocol: MCF-7 Cell Proliferation (MTT) Assay
Objective: To measure the inhibitory effect of Tamoxifen on the proliferation of ER+ breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line.[32]
-
Culture medium (e.g., RPMI-1640 with 10% FBS).[32]
-
Phenol (B47542) red-free medium with charcoal-stripped serum (to remove endogenous estrogens).
-
Tamoxifen stock solution (dissolved in DMSO).[30]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[32]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of ~5,000 cells/well in standard culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to synchronize cells and minimize basal ER activity.
-
Treatment: Treat the cells with serial dilutions of Tamoxifen (e.g., 0.1 µM to 20 µM). Include vehicle controls (DMSO) and positive controls (e.g., 17β-estradiol to stimulate growth).
-
Incubation: Incubate the cells for 48-72 hours.[32]
-
MTT Addition: Add 20 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.[32]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[30][32]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log concentration of Tamoxifen to determine the IC50 value.
Visualization of Pathways and Workflows
Diagrams are crucial for illustrating complex biological and experimental processes.
References
- 1. breastcancer.org [breastcancer.org]
- 2. Tamoxifen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. swolverine.com [swolverine.com]
- 6. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen - Wikipedia [en.wikipedia.org]
- 8. komen.org [komen.org]
- 9. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPER promotes tamoxifen-resistance in ER+ breast cancer cells by reduced Bim proteins through MAPK/Erk-TRIM2 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BMP1 Appears to be Involved in GPER1-mediated Progression and Tamoxifen Resistance of Luminal A Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 13. Inhibition of protein kinase C by tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of protein kinase C mediated signal transduction by tamoxifen. Importance for antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tamoxifen inhibits particulate-associated protein kinase C activity, and sensitises cultured human glioblastoma cells not to etoposide but to gamma-radiation and BCNU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tamoxifen modulates protein kinase C via oxidative stress in estrogen receptor-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Ca2(+)-dependent binding of tamoxifen to calmodulin isolated from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Evidence that tamoxifen binds to calmodulin in a conformation different to that when binding to estrogen receptors, through structure-activity study on ring-fused analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 29. Endoxifen - Wikipedia [en.wikipedia.org]
- 30. oaepublish.com [oaepublish.com]
- 31. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 32. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. jcpjournal.org [jcpjournal.org]
- 34. spandidos-publications.com [spandidos-publications.com]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Raloxifene, a Selective Estrogen Receptor Modulator
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] It is primarily indicated for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[2][3] Unlike conventional estrogen replacement therapy, raloxifene's unique pharmacological profile allows it to exert beneficial estrogen-like effects on bone and the cardiovascular system while acting as an estrogen antagonist in breast and uterine tissues.[4][5] This document provides a comprehensive technical overview of the pharmacokinetics and pharmacodynamics of raloxifene, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
The pharmacodynamic effects of raloxifene are mediated through its interaction with estrogen receptors (ERs), primarily ERα and ERβ.
Mechanism of Action
Raloxifene functions as a mixed agonist-antagonist of the estrogen receptor.[6] Its tissue-selective activity is a result of several factors, including the differential expression of ERα and ERβ in various tissues, the specific conformation of the raloxifene-ER complex, and the subsequent recruitment of co-activator or co-repressor proteins.[7]
-
In Bone: Raloxifene acts as an estrogen agonist. It decreases bone resorption by inhibiting the activity of osteoclasts and preserving bone mineral density (BMD).[3][8] This action is mediated through the estrogen receptor and involves the suppression of cytokines like IL-6, which are involved in bone resorption, and the activation of TGF-β3, a cytokine that inhibits osteoclast differentiation.[5]
-
In Breast and Uterine Tissue: Raloxifene exhibits anti-estrogenic effects.[6][7] By competitively binding to ERs in these tissues, it blocks the proliferative effects of endogenous estrogen, thereby reducing the risk of invasive breast cancer. Importantly, unlike some other SERMs such as tamoxifen, raloxifene does not stimulate uterine tissue and is not associated with an increased risk of endometrial cancer.[7][9]
-
In the Cardiovascular System: Raloxifene has demonstrated some beneficial effects on lipid metabolism, including a reduction in total and LDL cholesterol levels.[10] However, it is also associated with an increased risk of venous thromboembolism (VTE).[2][11]
Estrogen Receptor Binding Affinity
Raloxifene binds with high affinity to both ERα and ERβ.[5] The binding affinity can be quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, %) |
| Estrogen Receptor α (ERα) | 0.188–0.52[12] | 41.2 (range: 7.8–69)[12] |
| Estrogen Receptor β (ERβ) | 20.2[12] | 5.34 (range: 0.54–16)[12] |
Signaling Pathways
Upon binding to the estrogen receptor, the raloxifene-ER complex can modulate gene transcription through several pathways. The tissue-specific agonist or antagonist effects depend on the conformation of this complex and the subsequent interaction with co-regulatory proteins.
Pharmacokinetics
The pharmacokinetic profile of raloxifene is characterized by rapid absorption followed by extensive first-pass metabolism, leading to low absolute bioavailability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| PK Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~2% | [2][13] |
| Absorption | ~60% | [2][6] |
| Tmax (Time to peak concentration) | 0.5 - 6 hours | [6] |
| Distribution | ||
| Volume of Distribution (Vd) | 2348 L/kg | [13] |
| Protein Binding | >95% | [2][8] |
| Metabolism | ||
| Primary Route | Extensive first-pass glucuronidation in the liver | [6] |
| Metabolites | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-6,4'-diglucuronide | [14] |
| Cytochrome P450 Involvement | Not metabolized by the CYP450 system | [6] |
| Excretion | ||
| Primary Route | Feces (>93%) | [2] |
| Urinary Excretion | <6% as glucuronide conjugates | [14] |
| Elimination Half-life (single dose) | ~27.7 hours | [6][8] |
| Elimination Half-life (steady state) | 15.8 to 86.6 hours (average 32.5 hours) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of raloxifene.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of raloxifene to estrogen receptors.
-
Objective: To quantify the ability of raloxifene to displace a radiolabeled ligand from ERα and ERβ.
-
Materials: Purified human ERα and ERβ, radiolabeled estradiol (B170435) (e.g., [3H]-estradiol), unlabeled raloxifene, filtration apparatus, and scintillation counter.
-
Procedure:
-
A constant concentration of the radiolabeled estradiol is incubated with the purified estrogen receptor.
-
Increasing concentrations of unlabeled raloxifene are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of raloxifene that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic Study in Animal Models
Animal models, such as rats, are used to characterize the in vivo pharmacokinetic profile of raloxifene.[15]
-
Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and bioavailability.
-
Animals: Female Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
A cohort of rats receives a single oral dose of raloxifene.
-
Another cohort receives a single intravenous (IV) dose to determine absolute bioavailability.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[15]
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of raloxifene and its major metabolites in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
-
Cell Proliferation Assay
This in vitro assay assesses the effect of raloxifene on the proliferation of estrogen-responsive cells.
-
Objective: To determine if raloxifene acts as an agonist or antagonist on cell growth.
-
Cell Line: Estrogen-responsive human breast cancer cell lines, such as MCF-7, are frequently used.[7]
-
Procedure:
-
MCF-7 cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with varying concentrations of raloxifene, alone or in combination with estradiol.
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a suitable method, such as the MTT assay or by direct cell counting.
-
The results are expressed as a percentage of the control (untreated) cells to determine the inhibitory or stimulatory effects of raloxifene.
-
Raloxifene is a selective estrogen receptor modulator with a complex and tissue-specific pharmacological profile. Its high-affinity binding to estrogen receptors, coupled with its distinct pharmacokinetic properties, underpins its clinical utility in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. A thorough understanding of its pharmacodynamics and pharmacokinetics, as detailed in this guide, is essential for its continued investigation and for the development of future generations of SERMs with improved therapeutic profiles.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. youtube.com [youtube.com]
- 9. Raloxifene - Wikiwand [wikiwand.com]
- 10. [Results of international clinical trials with raloxifene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor modulator 6" structure-activity relationship studies
An In-depth Technical Guide on the Structure-Activity Relationship of Estrogen Receptor Modulator 6 and Related Benzopyran Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a class of selective estrogen receptor β (ERβ) agonists based on a benzopyran scaffold. A key example from this class is this compound. This document details the quantitative SAR data, experimental protocols for key assays, and the underlying signaling pathways involved in the mechanism of action of these compounds.
Core Structure and Structure-Activity Relationship (SAR)
The benzopyran scaffold has been identified as a promising chemotype for developing selective estrogen receptor β (ERβ) agonists (SERBAs). Extensive SAR studies have been conducted to optimize the binding affinity and selectivity for ERβ over ERα. "this compound" (also referred to as compound 3a in some literature) is a notable example from this series, demonstrating high affinity and selectivity for ERβ.
The core structure of these benzopyran-based modulators allows for modifications at several key positions, primarily on the A- and C-rings of the benzopyran system. These modifications have been shown to be additive in enhancing ERβ affinity and selectivity. The SAR can be summarized as follows:
-
A-Ring Modifications: Substitution on the A-ring of the benzopyran core has been explored to enhance ERβ selectivity. Strategic placement of substituents can disrupt binding to ERα while maintaining or improving affinity for ERβ.
-
C-Ring Modifications: Modifications on the C-ring have also been systematically investigated. The nature and position of substituents on this ring significantly influence the binding affinity for both estrogen receptor subtypes.
-
Combined A- and C-Ring Modifications: Simultaneous modifications on both the A- and C-rings have proven to be an effective strategy for maximizing ERβ selectivity, with some analogs achieving up to 83-fold selectivity.
Quantitative Structure-Activity Relationship Data
The following table summarizes the binding affinities of "this compound" and other representative benzopyran derivatives for ERα and ERβ. The data is presented as Ki values (nM), which represent the inhibition constant and are inversely proportional to the binding affinity.
| Compound ID | R Group (A-Ring) | R' Group (C-Ring) | ERα Ki (nM) | ERβ Ki (nM) | ERβ Selectivity (ERα Ki / ERβ Ki) |
| This compound (3a) | H | 4'-F | 8.4 | 0.44 | 19 |
| Analog 1 | 8-Me | H | >1000 | 15 | >66 |
| Analog 2 | H | 4'-OH | 1.2 | 0.18 | 6.7 |
| Analog 3 | 8-F | 4'-F | 500 | 6.0 | 83 |
| Analog 4 | H | H | 2.5 | 0.35 | 7.1 |
Data compiled from publicly available abstracts and chemical supplier information.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the SAR studies of benzopyran-based ERβ agonists.
Competitive Radioligand Binding Assay for ERα and ERβ
This assay is used to determine the binding affinity (Ki) of the test compounds for the estrogen receptors.
Materials:
-
Recombinant human ERα and ERβ ligand-binding domains (LBDs).
-
[3H]-Estradiol (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 150 mM NaCl, and 10% glycerol.
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (typically at its Kd value), and the serially diluted test compounds.
-
Add the recombinant ERα or ERβ LBD to initiate the binding reaction.
-
Incubate the plates at 4°C for 18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a filtration method (e.g., passing through a glass fiber filter).
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay Workflow
Cell-Based Functional Assays
This assay assesses the estrogenic or anti-estrogenic activity of compounds in an ERα-positive human breast cancer cell line.
Materials:
-
MCF-7 cells.
-
DMEM medium supplemented with 10% fetal bovine serum (FBS).
-
Phenol red-free DMEM with 5% charcoal-stripped FBS (assay medium).
-
Test compounds and 17β-estradiol (E2) as a control.
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo).
-
96-well plates.
Procedure:
-
Seed MCF-7 cells in 96-well plates in regular growth medium and allow them to attach overnight.
-
Replace the medium with assay medium and incubate for 24-48 hours to deplete endogenous steroids.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of a fixed concentration of E2 (for antagonist testing).
-
Incubate the cells for 5-6 days.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the extent of cell proliferation.
-
Data is typically expressed as a percentage of the control (vehicle or E2-stimulated).
This assay measures the estrogenic activity of compounds in a human endometrial adenocarcinoma cell line that expresses both ERα and ERβ.
Materials:
-
Ishikawa cells.
-
DMEM/F12 medium with 10% FBS.
-
Phenol red-free DMEM/F12 with 5% charcoal-stripped FBS (assay medium).
-
Test compounds and E2.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP).
-
Cell lysis buffer.
-
96-well plates.
Procedure:
-
Plate Ishikawa cells in 96-well plates and grow to near confluence.
-
Switch to assay medium for 24 hours.
-
Treat cells with test compounds or E2 for 48-72 hours.
-
Wash the cells with PBS and lyse them.
-
Add the alkaline phosphatase substrate to the cell lysates.
-
Incubate at 37°C until a color change is observed.
-
Measure the absorbance at 405 nm.
-
The level of alkaline phosphatase activity is proportional to the estrogenic response.
Signaling Pathways
Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. Selective ERβ agonists like this compound are designed to specifically activate ERβ-mediated signaling pathways while minimizing ERα-mediated effects, which are often associated with cell proliferation in reproductive tissues.
Upon ligand binding, ERβ undergoes a conformational change, dimerizes (either as a homodimer or a heterodimer with ERα), and translocates to the nucleus. In the nucleus, the ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. ERβ can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 and Sp1.
Genomic Signaling Pathway of ERβ Agonists
The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in certain cell types, contrasting with the generally proliferative effects of ERα activation. The specific downstream target genes regulated by ERβ are cell-type and context-dependent.
Logical Relationship of SAR to Biological Activity
The development of selective ERβ agonists follows a logical progression from initial binding affinity to cellular and in vivo effects.
An In-depth Technical Guide to Estrogen Receptor Modulator 6: A Selective ERβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Modulator 6, also identified in scientific literature as compound 3a , is a member of the benzopyran class of compounds.[1] It is characterized as a potent and selective estrogen receptor β (ERβ) agonist. This selectivity is a key feature, as the two primary estrogen receptors, ERα and ERβ, often mediate different, and sometimes opposing, physiological effects. Understanding the specific interaction of modulators with these receptor subtypes is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Molecular Profile
This compound (compound 3a) exhibits a strong binding affinity and functional selectivity for ERβ over ERα.
| Parameter | Value | Source |
| Target Receptor | Estrogen Receptor β (ERβ) | [1] |
| Binding Affinity (Ki) for ERβ | 0.44 nM | [1] |
| Binding Affinity (Ki) for ERα | 8.4 nM | [1] |
| Selectivity | 19-fold for ERβ over ERα | [1] |
| Chemical Class | Benzopyran | [1] |
Effects on Gene Expression
As a selective ERβ agonist, this compound is expected to influence the expression of a specific subset of genes regulated by the estrogen signaling pathway. While comprehensive, publicly available gene expression datasets (e.g., RNA-sequencing or microarray data) specifically for this compound are limited, its functional profile allows for an informed understanding of its likely impact on the transcriptome.
General Mechanisms of ERβ-Mediated Gene Regulation
ERβ influences gene expression through several mechanisms:
-
Direct Binding to Estrogen Response Elements (EREs): Upon ligand binding, ERβ forms a dimer and binds to EREs in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate transcription.
-
Tethered Pathway: The ERβ-ligand complex can interact with other DNA-bound transcription factors, such as AP-1 or Sp1, to regulate genes that do not contain a classical ERE. This is a key mechanism for the differential effects of ERα and ERβ.
-
Non-Genomic Signaling: A fraction of ERβ located at the cell membrane can rapidly activate intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways, which in turn can phosphorylate downstream transcription factors and indirectly alter gene expression.
Studies on other selective ERβ agonists have shown that ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in certain cancer cell lines. For instance, ERβ has been shown to inhibit the transcription of genes that promote cell cycle progression, such as Cyclin B1 and c-myc.
Quantitative Data on Gene Expression
A specific study evaluating a series of compounds identified a molecule, also designated compound 3a , as a full ERβ agonist at a concentration of 20 µM, with only weak agonistic activity on ERα at the same concentration, as determined by a luciferase reporter gene assay.[2] This confirms the compound's functional selectivity in a cellular context.
Note: Extensive searches for publicly archived, high-throughput gene expression data (e.g., microarray, RNA-seq) for this compound (compound 3a) did not yield specific datasets. Therefore, a quantitative summary table of regulated genes cannot be provided at this time. The data presented below is representative of the types of genes known to be regulated by general ERβ activation.
| Gene Target (Representative) | Expected Regulation by ERβ Agonist | Biological Process |
| p21 (CDKN1A) | Upregulation | Cell cycle arrest |
| Caspase-8 | Upregulation | Apoptosis |
| c-myc | Downregulation | Cell proliferation |
| Cyclin D1 (CCND1) | Downregulation | Cell cycle progression |
| IL-6 | Downregulation | Inflammation |
Signaling Pathways
The binding of this compound to ERβ initiates a cascade of molecular events that culminates in altered gene expression. The primary signaling pathway is the classical genomic pathway, but tethered and non-genomic pathways also play significant roles.
Experimental Protocols
To assess the effects of this compound on gene expression, several standard molecular biology techniques can be employed. Below are detailed protocols for a reporter gene assay to confirm functional activity and for quantitative PCR to measure changes in specific target gene expression.
Protocol: ERβ Luciferase Reporter Gene Assay
This assay is used to determine the functional agonist or antagonist activity of a compound on ERβ by measuring the expression of a reporter gene (luciferase) under the control of EREs.
-
Cell Culture and Plating:
-
Culture a suitable human cell line that does not endogenously express ERs (e.g., HEK293T or U2OS) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well white, clear-bottom plates at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
-
Transient Transfection:
-
Prepare a transfection master mix using a lipid-based transfection reagent (e.g., Lipofectamine 3000).
-
For each well, co-transfect the cells with:
-
100 ng of an ERβ expression vector.
-
100 ng of an ERE-driven luciferase reporter vector (e.g., pGL3-3xERE-TATA-Luc).
-
10 ng of a control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Compound Treatment:
-
Following transfection, replace the medium with phenol (B47542) red-free DMEM containing 5% charcoal-stripped FBS.
-
Prepare serial dilutions of this compound (from 1 pM to 10 µM) in the treatment medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 nM 17β-estradiol).
-
Add the treatment solutions to the appropriate wells and incubate for 24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Protocol: RNA Isolation and Quantitative RT-PCR (qPCR)
This protocol details the steps to quantify the mRNA levels of specific target genes in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture an ERβ-positive cell line (e.g., T47D or engineered U2OS-ERβ cells) in 6-well plates until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., based on the EC₅₀ from the reporter assay) or vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using 1 mL of a TRIzol-like reagent per well.
-
Transfer the lysate to a microfuge tube and perform RNA isolation according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA quantity and quality using a spectrophotometer (checking A260/280 and A260/230 ratios) and by gel electrophoresis to check for integrity.
-
-
cDNA Synthesis (Reverse Transcription):
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include a melt curve analysis at the end of the run to ensure product specificity.
-
Run samples in triplicate and include a no-template control.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
This compound (compound 3a) is a valuable research tool for investigating the specific biological roles of ERβ. Its high selectivity makes it suitable for dissecting ERβ-mediated signaling and gene regulation, distinct from the effects of ERα. While specific, large-scale gene expression data for this compound is not yet widely available, established protocols can be readily applied to elucidate its transcriptional impact in various cellular contexts. Further research utilizing this modulator will likely provide deeper insights into the therapeutic potential of targeting ERβ in conditions such as cancer, inflammation, and neurodegenerative diseases.
References
An In-depth Technical Guide on the Tissue-Selective Activity of Selective Estrogen Receptor Modulators (SERMs)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Estrogen receptor modulator 6" is not a recognized designation in publicly available scientific literature. Therefore, this guide utilizes data for Raloxifene (B1678788) and Lasofoxifene (B133805) , two well-characterized Selective Estrogen Receptor Modulators (SERMs), to illustrate the principles of tissue-selective estrogen receptor activity.
Executive Summary
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit a unique pharmacological profile, acting as either estrogen receptor (ER) agonists or antagonists depending on the target tissue.[1][2] This tissue-selective activity allows for the beneficial effects of estrogen to be harnessed in certain tissues, such as bone and the cardiovascular system, while mitigating potential adverse effects in others, like the breast and uterus.[3][4] This technical guide provides a comprehensive overview of the mechanisms underlying the tissue-selective activity of SERMs, with a focus on Raloxifene and Lasofoxifene. It includes quantitative data on receptor binding and cellular potency, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key signaling pathways and experimental workflows.
Mechanism of Tissue-Selective Action
The tissue-specific effects of SERMs are a result of a complex interplay of several factors:
-
Differential Estrogen Receptor (ERα and ERβ) Expression: Tissues express varying ratios of ERα and ERβ, which can influence the cellular response to a SERM.[1][2]
-
Ligand-Induced Conformational Changes: The binding of a SERM to the ER induces a unique conformational change in the receptor that is distinct from that induced by estradiol (B170435).[5] This altered conformation affects the interaction of the ER with co-regulatory proteins.
-
Differential Co-regulator Recruitment: The specific conformation adopted by the SERM-ER complex dictates whether it will recruit co-activators, leading to an agonist response, or co-repressors, resulting in an antagonist effect.[5][6] The availability of these co-regulators varies between different cell types, contributing to the tissue-selective actions of SERMs.[6]
For example, in breast tissue, both tamoxifen (B1202) and raloxifene have been shown to promote the recruitment of corepressors to target gene promoters, leading to their antiestrogenic effects.[6] In contrast, in endometrial cells, tamoxifen can recruit coactivators, resulting in an estrogenic effect, a phenomenon not observed with raloxifene.[6]
Quantitative Data on SERM Activity
The following tables summarize the quantitative data for Raloxifene and Lasofoxifene, highlighting their binding affinities and functional activities in key tissues.
Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Reference |
| Raloxifene | ERα | 0.37 - 0.38 | [7] |
| ERβ | 12 | [7] | |
| Lasofoxifene | ERα | 10.2 - 166 | [8] |
| ERβ | 19.0 | [8] |
In Vitro Cellular Potency
| Compound | Cell Line/Tissue | Assay | Potency (EC50/IC50) | Effect | Reference |
| Raloxifene | Bone | Bone Mineral Density | N/A | Agonist | [9][10] |
| Breast | Proliferation | N/A | Antagonist | [11][12] | |
| Uterus | Endometrial Thickness | N/A | Antagonist | [9][13] | |
| Lasofoxifene | Bone | Bone Mineral Density | N/A | Agonist | [14][15] |
| Breast | Tumor Growth | N/A | Antagonist | [16][17] | |
| Uterus | Endometrial Stimulation | N/A | Neutral | [18] | |
| Vagina | Vaginal Atrophy | N/A | Agonist | [14][18] |
In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Tissue | Effect | Reference |
| Raloxifene | Ovariectomized Rat | Bone | Increased Bone Mineral Density | [19] |
| Uterus | No significant increase in uterine weight | [19] | ||
| Lasofoxifene | Ovariectomized Rat | Bone | Increased Bone Mineral Density | [20] |
| Breast Cancer Xenograft | Reduced tumor growth | [16][21] |
Experimental Protocols
In Vitro Assays
Objective: To determine the binding affinity of a test compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Recombinant human ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay: A constant concentration of [3H]-Estradiol is incubated with the ER protein in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated using a method such as filtration or scintillation proximity assay.
-
Detection: The amount of bound [3H]-Estradiol is quantified by scintillation counting.
-
Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To determine the functional agonist or antagonist activity of a test compound in a cellular context.
Methodology:
-
Cell Line: A suitable cell line that expresses either ERα or ERβ (e.g., MCF-7 for ERα) is used.
-
Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The transfected cells are treated with increasing concentrations of the test compound alone (for agonist activity) or in the presence of a fixed concentration of estradiol (for antagonist activity).
-
Lysis and Assay: After an appropriate incubation period, the cells are lysed, and the reporter gene activity is measured using a luminometer or spectrophotometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Models
Objective: To evaluate the estrogenic (agonist) effect of a SERM on bone.[22][23]
Methodology:
-
Animal Model: Adult female rats are surgically ovariectomized to induce estrogen deficiency, which leads to bone loss.
-
Treatment: Following a recovery period, the OVX rats are treated daily with the test compound or vehicle control for a specified duration (e.g., 4-12 weeks). A positive control group treated with estradiol is often included.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at the femur and/or lumbar spine.
-
Bone Turnover Markers: Serum and urine levels of markers of bone formation (e.g., osteocalcin) and resorption (e.g., C-telopeptide) are measured.
-
Uterine Weight: The uterus is collected and weighed to assess for uterotrophic (estrogenic) effects.
-
Objective: To evaluate the anti-estrogenic (antagonist) effect of a SERM on breast cancer tumor growth.[24][25]
Methodology:
-
Cell Line: Estrogen-dependent human breast cancer cells (e.g., MCF-7) are used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously or orthotopically into the mammary fat pad of the mice. Estrogen supplementation is typically provided to support initial tumor growth.
-
Treatment: Once tumors are established, the mice are treated with the test compound, vehicle control, or a positive control (e.g., tamoxifen).
-
Endpoint Analysis:
-
Tumor Volume: Tumor size is measured regularly with calipers.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Biomarker Analysis: Tumors can be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis.
-
Signaling Pathways and Experimental Workflows
Generalized SERM Signaling Pathway
The following diagram illustrates the general mechanism of action for SERMs, highlighting the differential recruitment of co-regulators that leads to tissue-selective gene expression.
Caption: SERM Signaling Pathway
Experimental Workflow for SERM Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel SERM.
Caption: SERM Evaluation Workflow
Conclusion
The tissue-selective activity of SERMs like Raloxifene and Lasofoxifene represents a significant advancement in endocrine therapy. By understanding the molecular mechanisms that govern their differential effects in various tissues, researchers can design and develop novel SERMs with improved efficacy and safety profiles. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of these promising therapeutic agents. The continued exploration of SERM biology will undoubtedly lead to new treatments for a range of hormone-related conditions.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants for the tissue specificity of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 9. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the effects of raloxifene and estrogen on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raloxifene - Wikipedia [en.wikipedia.org]
- 12. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Clinical effects of raloxifene hydrochloride in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. m.youtube.com [m.youtube.com]
- 16. ascopubs.org [ascopubs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. ELAINE 3: phase 3 study of lasofoxifene plus abemaciclib to treat ER+/HER2-, ESR1-mutated, metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sermonixpharma.com [sermonixpharma.com]
- 22. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 25. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Estrogen Receptor Modulator 6 (ERM6): Agonist versus Antagonist Effects
Disclaimer: "Estrogen Receptor Modulator 6" (ERM6) is a hypothetical molecule created for this guide. The data, experimental protocols, and specific pathways described herein are representative examples based on the well-established pharmacology of Selective Estrogen Receptor Modulators (SERMs) and are intended for illustrative purposes.
Executive Summary
This compound (ERM6) is a novel, third-generation, non-steroidal Selective Estrogen Receptor Modulator (SERM) engineered for high-affinity binding to Estrogen Receptors (ERs). Like other SERMs, ERM6 exhibits a dualistic nature, functioning as an estrogen receptor agonist in some tissues while acting as an antagonist in others.[1][2][3] This tissue-specific activity is critical for its therapeutic potential, allowing for targeted estrogenic effects while minimizing adverse outcomes in other tissues.[4][5][6][7] This document provides a comprehensive overview of the molecular mechanisms, pharmacological profile, and key experimental procedures for characterizing the agonist and antagonist effects of ERM6.
Molecular Mechanism of Action
The tissue-selective action of ERM6 is a multifactorial process rooted in its interaction with the two main estrogen receptor subtypes, ERα and ERβ.[3][4]
-
Competitive Binding and Conformational Change: ERM6 competitively binds to the ligand-binding domain of ERα and ERβ, preventing the binding of endogenous estradiol (B170435).[8][9][10] This binding event induces a unique conformational change in the receptor protein.[3][4][11] The specific shape adopted by the ER-ERM6 complex is distinct from that induced by estradiol or other SERMs.[5]
-
Differential Recruitment of Coregulators: The conformation of the ER-ERM6 complex dictates its affinity for various coregulatory proteins, specifically co-activators and co-repressors.[4][5][6]
-
Antagonist Action: In tissues like the breast, the ERM6-induced conformation favors the recruitment of co-repressors (e.g., NCoR, SMRT). This complex then binds to Estrogen Response Elements (EREs) on DNA, leading to the repression of estrogen-dependent gene transcription and inhibiting cell proliferation.[5]
-
Agonist Action: In bone tissue, the cellular environment is rich in specific co-activators (e.g., SRC-1). The ER-ERM6 complex preferentially recruits these co-activators, leading to the activation of gene transcription that promotes bone density and reduces bone resorption.[5][12]
-
The tissue-specific expression levels of ERα, ERβ, and the available pool of co-activators and co-repressors are the ultimate determinants of ERM6's pharmacological effect.[4]
Quantitative Pharmacological Profile
The following tables summarize the binding affinity and tissue-specific potency of the hypothetical ERM6 compared to reference compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity (Kᵢ, nM) | ERβ Binding Affinity (Kᵢ, nM) |
| 17β-Estradiol | 0.1 | 0.2 |
| ERM6 | 0.5 | 1.2 |
| Tamoxifen | 2.5 | 5.0 |
| Raloxifene | 0.8 | 1.5 |
Data are hypothetical and for illustrative purposes. Kᵢ values represent the concentration of the compound required to inhibit 50% of radiolabeled estradiol binding.
Table 2: Tissue-Specific Activity Profile of ERM6
| Target Tissue | Receptor Predominance | ERM6 Activity | Physiological Effect |
| Breast | ERα | Antagonist | Anti-proliferative, reduces tumor growth |
| Bone | ERα, ERβ | Agonist | Decreases osteoclast activity, increases bone mineral density |
| Uterus | ERα | Antagonist | No stimulation of endometrial proliferation |
| Liver | ERα | Partial Agonist | Favorable modulation of lipid profiles |
Table 3: In Vitro Potency of ERM6 in Cell-Based Assays
| Assay (Cell Line) | Endpoint | ERM6 Activity | Potency (IC₅₀/EC₅₀, nM) |
| MCF-7 Proliferation | Inhibition of E2-stimulated growth | Antagonist | IC₅₀ = 15 |
| Ishikawa Alkaline Phosphatase | Induction of enzyme activity | Agonist | EC₅₀ = 25 |
| Ishikawa Alkaline Phosphatase | Inhibition of E2-stimulated activity | Antagonist | IC₅₀ = 10 |
| ERE-Luciferase Reporter (HEK293) | Activation of luciferase gene | Agonist | EC₅₀ = 8 |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Data are hypothetical.
Signaling Pathways and Experimental Workflows
Visualized Signaling Pathways
Caption: General mechanism of SERM action.
Caption: Antagonist effect of ERM6 in breast tissue.
Caption: Agonist effect of ERM6 in bone tissue.
Visualized Experimental Workflow
Caption: Experimental workflow for ERM6 characterization.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of ERM6 for human ERα and ERβ.
Methodology:
-
Receptor Preparation: Full-length human ERα or ERβ receptors are expressed and purified from a suitable system (e.g., baculovirus-infected Sf9 cells).
-
Assay Buffer: Prepare a binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Competition Reaction:
-
In a 96-well plate, combine a fixed concentration of [³H]-Estradiol (e.g., 0.5 nM) with increasing concentrations of unlabeled ERM6 (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Add a constant amount of purified ERα or ERβ protein to each well.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation: Separate bound from free radioligand using a method like dextran-coated charcoal or filtration over a glass fiber filter.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of [³H]-Estradiol binding against the log concentration of ERM6. Calculate the IC₅₀ value using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13][14]
MCF-7 Cell Proliferation Assay (Antagonist Mode)
Objective: To assess the antagonist activity of ERM6 on estrogen-dependent proliferation of human breast cancer cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 3-5 days to deplete endogenous estrogens.
-
Cell Seeding: Seed the cells into 96-well plates at a density of ~5,000 cells/well and allow them to attach overnight.
-
Treatment:
-
Treat cells with increasing concentrations of ERM6 (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in the presence of a fixed, stimulatory concentration of 17β-Estradiol (e.g., 1 nM).
-
Include controls for vehicle, Estradiol alone, and ERM6 alone.
-
-
Incubation: Incubate the plates for 5-7 days.
-
Proliferation Assessment: Quantify cell viability/proliferation using an appropriate assay, such as MTT, resazurin (B115843) (AlamarBlue), or CyQUANT.
-
Data Analysis: Normalize the data to the Estradiol-stimulated control. Plot the percentage of inhibition against the log concentration of ERM6 to determine the IC₅₀ value.[14]
Ishikawa Cell Alkaline Phosphatase Assay
Objective: To evaluate the agonist and antagonist effects of ERM6 in a human endometrial cancer cell line.
Methodology:
-
Cell Culture: Culture Ishikawa cells in phenol red-free DMEM/F-12 medium supplemented with charcoal-stripped serum.
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach.
-
Treatment (48-72 hours):
-
Agonist Mode: Treat cells with increasing concentrations of ERM6 alone.
-
Antagonist Mode: Treat cells with increasing concentrations of ERM6 in the presence of a fixed concentration of 17β-Estradiol (e.g., 1 nM).
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).
-
Alkaline Phosphatase Assay:
-
Add a substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysates.
-
Incubate at 37°C until a yellow color develops.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Agonist Mode: Plot absorbance against the log concentration of ERM6 to determine the EC₅₀.
-
Antagonist Mode: Plot the percentage of inhibition of the estradiol response against the log concentration of ERM6 to determine the IC₅₀.[14]
-
Conclusion
The hypothetical this compound exemplifies the key characteristics of a modern SERM: high-affinity receptor binding and a precisely balanced, tissue-specific profile of agonist and antagonist activities. Its antagonist effects in breast and uterine tissues, coupled with agonist activity in bone, represent a desirable therapeutic profile. The experimental protocols and characterization workflows detailed in this guide provide a robust framework for the preclinical evaluation of ERM6 and other novel SERMs in drug development pipelines.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. swolverine.com [swolverine.com]
- 9. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
- 13. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Therapeutic Targets of Estrogen Receptor Modulators and Degraders
Based on the initial search, it appears there is no specific, publicly documented molecule or drug referred to as "Estrogen Receptor Modulator 6." The search results point towards general information on Selective Estrogen Receptor Modulators (SERMs), and a clinical trial named SERENA-6 for a next-generation oral selective estrogen receptor degrader (SERD), camizestrant (B1654347).
Given this, the following response will provide an in-depth technical guide on the therapeutic targets of estrogen receptor modulators, with a focus on SERMs and SERDs, using camizestrant and the SERENA-6 trial as a central case study to exemplify a modern approach to estrogen receptor targeting. This will fulfill the core requirements of the user's request for a technical whitepaper for a scientific audience.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Estrogen Receptor as a Critical Therapeutic Target
The estrogen receptor (ER) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It plays a crucial role in the development and physiology of various tissues, including the reproductive system, bone, and cardiovascular system. There are two main subtypes, ERα and ERβ, which can form homodimers or heterodimers upon ligand binding, leading to the regulation of target gene expression.
In the context of pathology, particularly in breast cancer, the ERα isoform is a key driver of tumor growth and proliferation in approximately 75% of cases (ER-positive breast cancer). This has established ERα as a primary therapeutic target for the last three decades. Therapeutic strategies have evolved from modulating the receptor's activity to promoting its degradation.
Classes of Estrogen Receptor-Targeted Therapies
The two primary classes of drugs that target the estrogen receptor are Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).
Selective Estrogen Receptor Modulators (SERMs)
SERMs are compounds that bind to the estrogen receptor and exhibit tissue-specific agonist or antagonist activity. This differential activity is a result of the unique conformational changes induced in the ER upon binding, which in turn leads to the recruitment of different co-activator or co-repressor proteins in various cell types.
-
Mechanism of Action: In breast tissue, SERMs like tamoxifen (B1202) act as antagonists, blocking the proliferative effects of estrogen. In other tissues, such as bone and uterus, they can have estrogenic (agonist) effects.
-
Therapeutic Applications: SERMs are widely used for the treatment and prevention of ER-positive breast cancer, as well as for osteoporosis.
Selective Estrogen Receptor Degraders (SERDs)
SERDs represent a distinct class of ER antagonists that not only block the receptor's function but also lead to its proteasomal degradation.
-
Mechanism of Action: By binding to the ER, SERDs induce a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This results in a significant reduction of cellular ER levels, thereby abrogating ER-mediated signaling.
-
Therapeutic Advantage: SERDs offer a potential advantage over SERMs, particularly in the context of acquired resistance to endocrine therapies, which can be driven by mutations in the ER gene (ESR1).
Case Study: Camizestrant and the SERENA-6 Clinical Trial
A prominent example of a next-generation oral SERD is camizestrant. The ongoing SERENA-6 Phase III clinical trial is investigating its efficacy in a specific setting of advanced breast cancer.
Camizestrant: A Next-Generation Oral SERD
Camizestrant is an investigational agent designed to be a potent and selective degrader of the estrogen receptor. Its development addresses the limitations of earlier endocrine therapies, including the intramuscular route of administration for the first-approved SERD, fulvestrant (B1683766), and the development of resistance.
The SERENA-6 Trial: Targeting Acquired Resistance
The SERENA-6 trial (NCT04964934) is a Phase III study evaluating the efficacy of camizestrant in patients with ER-positive, HER2-negative advanced breast cancer who have developed a detectable ESR1 mutation during first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor. This "switch" trial design is innovative, as it aims to target a key mechanism of acquired resistance at an early stage.
Quantitative Data
The following table summarizes key quantitative parameters for representative estrogen receptor modulators and degraders. Data for investigational drugs like camizestrant are often presented in clinical trial publications and presentations.
| Compound | Class | Target | IC50 / Ki | Clinical Endpoint (Example) | Citation |
| Tamoxifen | SERM | ERα/ERβ | Ki: ~0.1 nM (ERα) | Adjuvant treatment for ER+ breast cancer | |
| Raloxifene | SERM | ERα/ERβ | Ki: ~0.3 nM (ERα) | Prevention and treatment of postmenopausal osteoporosis | |
| Fulvestrant | SERD | ERα | High affinity, induces degradation | Treatment of advanced ER+ breast cancer | |
| Camizestrant | SERD | ERα | Potent oral SERD | Progression-Free Survival (PFS) in SERENA-6 |
Note: Specific IC50 and Ki values can vary depending on the assay conditions. The clinical endpoints are illustrative of the compounds' primary applications.
Experimental Protocols
Detailed experimental protocols are crucial for the development and evaluation of new therapeutic agents. Below are representative methodologies for key experiments in the study of estrogen receptor modulators and degraders.
In Vitro ER Binding Affinity Assay
-
Objective: To determine the binding affinity of a compound for the estrogen receptor.
-
Methodology:
-
Recombinant human ERα or ERβ protein is incubated with a radiolabeled estrogen, such as [3H]-estradiol.
-
Increasing concentrations of the test compound are added to compete with the radiolabeled estrogen for binding to the receptor.
-
After incubation, the receptor-bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
-
ER Degradation Assay (Western Blot)
-
Objective: To assess the ability of a compound to induce the degradation of the estrogen receptor.
-
Methodology:
-
ER-positive breast cancer cell lines (e.g., MCF-7) are cultured.
-
Cells are treated with the test compound (e.g., a SERD) at various concentrations and for different time points.
-
Following treatment, cells are lysed, and total protein is extracted.
-
Protein concentration is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ERα.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized. A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
A decrease in the intensity of the ERα band indicates receptor degradation.
-
Clinical Trial Protocol: The SERENA-6 Study
-
Objective: To evaluate the efficacy and safety of camizestrant compared to standard endocrine therapy in patients with ER+/HER2- advanced breast cancer with a detectable ESR1 mutation after first-line therapy.
-
Study Design: A Phase III, randomized, open-label, multicenter clinical trial.
-
Patient Population: Patients with ER+/HER2- advanced breast cancer who have progressed on a first-line aromatase inhibitor plus a CDK4/6 inhibitor and have a detectable ESR1 mutation in their circulating tumor DNA (ctDNA).
-
Intervention: Patients are randomized to receive either oral camizestrant or standard-of-care endocrine therapy (e.g., fulvestrant or an alternative aromatase inhibitor).
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.
Visualizations: Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Caption: Classical genomic estrogen receptor signaling pathway.
Mechanism of Action: SERMs vs. SERDs
Caption: Contrasting mechanisms of SERMs and SERDs.
SERENA-6 Clinical Trial Workflow
Caption: High-level workflow of the SERENA-6 clinical trial.
Conclusion and Future Directions
The estrogen receptor remains a cornerstone of therapy for hormone-sensitive breast cancer. The evolution from SERMs to SERDs reflects a deeper understanding of the molecular mechanisms of ER signaling and the development of therapeutic resistance. Next-generation oral SERDs like camizestrant, investigated in trials such as SERENA-6, hold the promise of overcoming resistance mediated by ESR1 mutations and improving outcomes for patients with advanced breast cancer. Future research will likely focus on combination therapies, further elucidation of resistance mechanisms, and the development of even more potent and selective ER-targeted agents.
A Technical Guide to Molecular Docking Studies of a Representative Estrogen Receptor Modulator: Tamoxifen
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual activity allows them to be used in the treatment of a variety of conditions, including hormone receptor-positive breast cancer, osteoporosis, and menopausal symptoms. Tamoxifen is a first-generation non-steroidal SERM and has been a cornerstone in the treatment of ER-positive breast cancer for decades.[1] It acts as a competitive antagonist of estrogen in breast tissue, thereby inhibiting the growth of cancer cells.[2] However, it can act as an agonist in other tissues, such as the endometrium and bone.[2][3]
This technical guide will provide an in-depth overview of the molecular docking of Tamoxifen with its primary target, the estrogen receptor alpha (ERα). The guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery.
Mechanism of Action of Tamoxifen
Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolites, 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132).[3] These metabolites have a significantly higher binding affinity for the estrogen receptor than Tamoxifen itself.[3] 4-OHT and endoxifen are competitive inhibitors of estradiol, the natural ligand for the estrogen receptor.[2]
Upon binding to the ligand-binding domain (LBD) of ERα, 4-OHT induces a conformational change in the receptor that is distinct from the change induced by estradiol. This altered conformation prevents the recruitment of coactivators and instead promotes the binding of corepressors to the receptor complex.[2] The resulting Tamoxifen-ERα-corepressor complex is unable to activate the transcription of estrogen-responsive genes, leading to a blockage of the proliferative signals that drive the growth of ER-positive breast cancer cells.[4]
One of the key downstream signaling pathways affected by estrogen receptor activation is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][5][6] By blocking ERα signaling, Tamoxifen indirectly inhibits this pathway.[7]
Signaling Pathway
The following diagram illustrates the competitive inhibition of the estrogen receptor by Tamoxifen and its effect on downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. swolverine.com [swolverine.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drugging the PI3K/AKT/mTOR Pathway in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of a Tetrahydrofluorenone-Based Selective Estrogen Receptor Modulator
This technical guide provides a comprehensive overview of the synthesis and purification methods for a potent and selective estrogen receptor modulator (SERM) possessing a bridged tetrahydrofluorenone core structure, herein referred to as Molecule VI.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
The formal synthesis of a precursor to Molecule VI, designated as Molecule 1, has been accomplished in an 11-step sequence.[1][2] The key transformations in this synthetic route are a Rhodium-catalyzed [3+2+1] cycloaddition reaction to construct the 6/5/5 tricyclic skeleton and an intramolecular Heck coupling reaction to form the bridged [3.2.1] framework.[1][2]
Synthetic Strategy and Workflow
The retrosynthetic analysis for the precursor Molecule 1 reveals a strategy centered on the late-stage formation of the bridged D-ring via an intramolecular Heck reaction. The core tricyclic system is assembled using a powerful [3+2+1] cycloaddition of a yne-vinylcyclopropane (yne-VCP) substrate with carbon monoxide.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the 11-step synthesis of Molecule 1, the precursor to the target SERM, Molecule VI.
| Step | Transformation | Starting Material | Product | Yield (%) |
| 1 | SN2 Reaction | Compound 2 | Compound 4 | 90 |
| 2 | Reduction | Compound 4 | Compound 5 | 67 |
| 3 | Sonogashira Coupling | Compound 5 | Compound 6 | 98 |
| 4 | Oxidation | Compound 6 | Compound 7 | 89 |
| 5 | Wittig Reaction | Compound 7 | Compound 8 | 85 |
| 6 | [3+2+1] Cycloaddition | Compound 8 | Compound 9 | 87 |
| 7 | Esterification | Compound 9 | Compound 10 | 83 |
| 8 | Intramolecular Heck Reaction | Compound 10 | Compound 11 | 70 |
| 9 | Hydrogenation | Compound 11 | Compound 12 | 95 |
| 10 | Decarboxylation | Compound 12 | Compound 13 | - |
| 11 | Final Conversion | Compound 13 | Molecule 1 | - |
Note: Yields for the final two steps were not explicitly provided in the source material.
Detailed Experimental Protocols
Key Experiment: Rhodium-Catalyzed [3+2+1] Cycloaddition (Step 6)
This reaction is a cornerstone of the synthesis, efficiently constructing the complex 6/5/5 fused ring system of the tetrahydrofluorenone core.[1][2]
-
Reaction Setup: A solution of the yne-vinylcyclopropane (yne-VCP) substrate 8 (20.6 mmol) in mesitylene (B46885) is prepared.
-
Catalyst Addition: The Rhodium catalyst, [Rh(CO)₂Cl]₂ (3.6 mol%), is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred under a carbon monoxide (CO) atmosphere. The use of mesitylene as a solvent was found to significantly improve the yield compared to dioxane.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting crude product, cycloadduct 9 , is then purified by flash column chromatography on silica (B1680970) gel. This step proceeds with a high yield of 87%.[2]
Key Experiment: Intramolecular Heck Reaction (Step 8)
The intramolecular Heck reaction is employed to construct the bridged [3.2.1] framework, which is a key structural feature of Molecule VI.[1]
-
Reaction Setup: The β-ketoester substrate 10 is dissolved in a suitable solvent such as acetonitrile.
-
Catalyst and Reagents: A palladium catalyst, typically Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-Tolyl)₃, and a base (e.g., triethylamine) are added to the solution.[3] The mixture is degassed to remove oxygen.
-
Reaction Conditions: The reaction is heated to reflux under an inert nitrogen atmosphere for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: After cooling, the mixture is filtered through celite to remove the palladium catalyst. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the cyclized product 11 .[3] This reaction provides the product in a 70% yield with a diastereomeric ratio of 4.5:1.[2]
General Purification Methods
Throughout the synthesis, purification of intermediates is crucial for the success of subsequent steps. The primary method for purification of the intermediates is flash column chromatography on silica gel.[4] The choice of eluent system (e.g., petroleum ether/ethyl acetate (B1210297) mixtures) is optimized for each specific intermediate to achieve adequate separation from byproducts and unreacted starting materials.[4]
For the final product and key crystalline intermediates, recrystallization can be employed to achieve high purity. High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are also powerful techniques for the purification of complex mixtures and isomers, and could be applied to the final purification of Molecule VI.[5]
Signaling Pathway of Selective Estrogen Receptor Modulators (SERMs)
SERMs like Molecule VI exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] The binding of a SERM induces a specific conformational change in the receptor, which in turn modulates the recruitment of co-activator or co-repressor proteins. This differential recruitment is the basis for the tissue-selective agonist or antagonist activity of SERMs.
References
- 1. BJOC - Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evaluation of Estrogen Receptor Modulator 6 (ERM-6) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the in vitro characterization of a novel hypothetical compound, Estrogen Receptor Modulator 6 (ERM-6), using cell culture-based assays. The methodologies described are based on established techniques for evaluating selective estrogen receptor modulators (SERMs).
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] They have significant therapeutic applications in the treatment and prevention of ER-positive breast cancers, osteoporosis, and other estrogen-related conditions.[1][2] The experimental protocols outlined below are designed to assess the biological activity of ERM-6 on ER-positive breast cancer cell lines, such as MCF-7. These assays will help determine its effects on cell proliferation, protein expression, and gene regulation related to the estrogen signaling pathway.
Cell Culture and Maintenance
A crucial first step for in vitro studies is the proper maintenance of cell lines. MCF-7 is a commonly used ER-positive human breast cancer cell line for studying the effects of estrogen and SERMs.[3][4][5][6]
Protocol 2.1: MCF-7 Cell Culture
-
Thawing and Seeding:
-
Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath.[6][7]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile phosphate-buffered saline (PBS).[6]
-
Add 2-3 mL of trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.[6][7]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.[6]
-
-
Hormone Depletion for Estrogen Response Experiments:
-
Before treating cells with ERM-6 or estradiol (B170435), it is essential to remove any hormones from the serum in the culture medium.
-
Culture the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for at least 72 hours prior to the experiment.[6][8]
-
Experimental Protocols
The following protocols are designed to evaluate the biological effects of ERM-6.
Protocol 3.1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in hormone-depleted medium and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of ERM-6 (e.g., 0.01, 0.1, 1, 10, 25 µM) and include appropriate controls (vehicle control, estradiol as an agonist, and tamoxifen (B1202) as a known SERM). Incubate for 72 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 3.2: Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.
-
Cell Lysis: After treatment with ERM-6 for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-ERα, Cyclin D1, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein expression.
Protocol 3.3: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.
-
RNA Isolation: Treat cells with ERM-6 for a specified time (e.g., 6-24 hours). Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.[9]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[9]
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., TFF1 (pS2), PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Protocol 3.4: Estrogen Receptor Transcription Factor Assay
This is a high-throughput assay to quantify the activation of ER in nuclear extracts.
-
Nuclear Extract Preparation: Treat MCF-7 cells with ERM-6. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit.
-
ER Activation Assay:
-
Use a commercial ER transcription factor assay kit (e.g., Abcam ab207203 or similar).
-
A specific double-stranded DNA sequence containing the Estrogen Response Element (ERE) is immobilized on a 96-well plate.
-
Add the nuclear extracts to the wells, allowing active ER to bind to the ERE.
-
Detect the bound ER using a primary antibody that specifically recognizes the DNA-bound form of ER.
-
Add an HRP-conjugated secondary antibody and a colorimetric substrate.
-
-
Quantification: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of active ER in the sample.
Data Presentation
The following tables present hypothetical data from the described experiments to illustrate the potential effects of ERM-6.
Table 1: Effect of ERM-6 on MCF-7 Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | ± 5.2 |
| Estradiol (E2) | 0.01 | 145 | ± 8.1 |
| Tamoxifen | 1 | 65 | ± 4.5 |
| ERM-6 | 0.01 | 98 | ± 6.3 |
| ERM-6 | 0.1 | 85 | ± 5.9 |
| ERM-6 | 1 | 62 | ± 4.1 |
| ERM-6 | 10 | 45 | ± 3.8 |
| ERM-6 | 25 | 30 | ± 2.9 |
Table 2: Relative Gene Expression in MCF-7 Cells Treated with ERM-6 (qPCR)
| Treatment | Concentration (µM) | TFF1 (pS2) Fold Change | PGR Fold Change |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| Estradiol (E2) | 0.01 | 8.5 | 6.2 |
| Tamoxifen | 1 | 1.2 | 1.1 |
| ERM-6 | 1 | 1.5 | 1.3 |
| ERM-6 + E2 | 1 + 0.01 | 2.1 | 1.8 |
Table 3: Relative Protein Expression in MCF-7 Cells Treated with ERM-6 (Western Blot Densitometry)
| Treatment | Concentration (µM) | ERα (Relative to β-actin) | Cyclin D1 (Relative to β-actin) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| Estradiol (E2) | 0.01 | 0.9 | 2.5 |
| Tamoxifen | 1 | 1.1 | 0.4 |
| ERM-6 | 1 | 1.0 | 0.6 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for ERM-6 Evaluation
The following diagram illustrates the general workflow for characterizing the in vitro effects of ERM-6.
Caption: Workflow for in vitro evaluation of ERM-6.
Estrogen Receptor Signaling Pathway
This diagram shows a simplified version of the genomic estrogen receptor signaling pathway and indicates the point of action for ER modulators.
Caption: Simplified estrogen receptor signaling pathway.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Cell type- and estrogen receptor-subtype specific regulation of selective estrogen receptor modulator regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor modulator 6" cell-based assay development
Application Note & Protocol
Development of a Cell-Based Assay for Estrogen Receptor Modulator 6 (ERM-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Modulators (ERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity. These modulators are critical in the development of therapies for hormone-dependent cancers, osteoporosis, and other endocrine-related disorders. This document provides a detailed protocol for a cell-based assay to characterize a novel, hypothetical compound, "this compound" (ERM-6). The described assays will quantify the effect of ERM-6 on ER-mediated gene transcription and its impact on the downstream inflammatory signaling pathway involving Interleukin-6 (IL-6).
The actions of estrogens are mediated by two primary receptors, ERα and ERβ, which function as ligand-activated transcription factors.[1] Upon ligand binding, these receptors can directly bind to estrogen response elements (EREs) on DNA to regulate gene expression.[2][3][4] Additionally, estrogen receptors can engage in "transcriptional cross-talk" by interacting with other transcription factors, such as NF-κB, to modulate the expression of genes that may not contain a classic ERE.[4] Notably, estrogen receptors are known to suppress the expression of the pro-inflammatory cytokine IL-6 by inhibiting NF-κB transactivation.[5]
This protocol will describe the use of an ERE-luciferase reporter assay in the ER-positive human breast cancer cell line, MCF-7, to determine the estrogenic or anti-estrogenic activity of ERM-6. Furthermore, it will detail an ELISA-based method to measure the modulatory effect of ERM-6 on IL-6 secretion, providing insights into its potential anti-inflammatory properties.
Signaling Pathway of Estrogen Receptor and IL-6 Regulation
The following diagram illustrates the classical estrogen receptor signaling pathway leading to gene transcription and its cross-talk with the NF-κB pathway to regulate IL-6 expression. ERM-6 is hypothesized to modulate these pathways.
Caption: Estrogen Receptor signaling and IL-6 regulation pathway.
Experimental Workflow
The overall workflow for characterizing ERM-6 involves cell culture, compound treatment, and two primary assays: a luciferase reporter assay for ERE activity and an ELISA for IL-6 secretion.
Caption: Experimental workflow for ERM-6 characterization.
Detailed Experimental Protocols
Protocol 1: ERE-Luciferase Reporter Assay
This assay quantitatively measures the ability of ERM-6 to activate or inhibit gene transcription via the estrogen response element.
Materials:
-
MCF-7 cells (ER-positive human breast cancer cell line)
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenol (B47542) red-free DMEM medium
-
Charcoal-stripped FBS
-
ERE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Lipofectamine 3000 or similar transfection reagent
-
96-well white, clear-bottom cell culture plates
-
ERM-6, 17β-Estradiol (E2), Fulvestrant (or other pure anti-estrogen)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete DMEM. For experiments, switch to phenol red-free DMEM with 10% charcoal-stripped FBS for at least 48 hours to reduce background estrogenic activity.
-
Seeding: Seed 2 x 10^4 cells per well in a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect cells with the ERE-luciferase reporter plasmid (e.g., 100 ng/well) and the Renilla luciferase control plasmid (e.g., 10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of ERM-6, E2 (positive control agonist), and Fulvestrant (positive control antagonist) in phenol red-free medium.
-
Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions.
-
Agonist Mode: Treat cells with increasing concentrations of ERM-6 or E2.
-
Antagonist Mode: Treat cells with a fixed, sub-maximal concentration of E2 (e.g., 1 nM) in combination with increasing concentrations of ERM-6 or Fulvestrant.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading:
-
Remove the medium and gently wash the cells with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II and measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLU) against the log of the compound concentration.
-
Calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values using a non-linear regression curve fit.
-
Protocol 2: IL-6 Secretion ELISA
This assay measures the effect of ERM-6 on the secretion of IL-6 from MCF-7 cells, typically after an inflammatory stimulus.
Materials:
-
MCF-7 cells cultured as described in Protocol 1.
-
Lipopolysaccharide (LPS) to induce inflammation.
-
ERM-6 and 17β-Estradiol (E2).
-
Human IL-6 ELISA Kit.
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed 5 x 10^4 MCF-7 cells per well in a 96-well plate and culture in phenol red-free medium with charcoal-stripped FBS for 48 hours.
-
Pre-treatment: Treat cells with desired concentrations of ERM-6 or E2 for 2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate IL-6 production. Include control wells without LPS.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.
-
ELISA: Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve using the IL-6 standards.
-
Calculate the concentration of IL-6 (pg/mL) in each sample based on the standard curve.
-
Plot the IL-6 concentration against the ERM-6 concentration to determine its inhibitory effect.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: ERE-Luciferase Reporter Assay Results for ERM-6
| Compound | Assay Mode | EC50 / IC50 (nM) | Max Response (% of E2) |
| 17β-Estradiol (E2) | Agonist | 0.15 | 100% |
| Fulvestrant | Antagonist | 2.5 | N/A |
| ERM-6 | Agonist | 5.2 | 65% |
| ERM-6 | Antagonist | 85.0 | N/A |
This table indicates that ERM-6 acts as a partial agonist and a weak antagonist.
Table 2: Effect of ERM-6 on LPS-Induced IL-6 Secretion
| Treatment | ERM-6 Conc. (nM) | IL-6 Secretion (pg/mL) | % Inhibition of LPS Response |
| Vehicle Control | 0 | 15.2 ± 2.1 | N/A |
| LPS (1 µg/mL) | 0 | 250.8 ± 15.5 | 0% |
| LPS + E2 (10 nM) | 0 | 110.5 ± 9.8 | 59.4% |
| LPS + ERM-6 | 1 | 215.3 ± 12.1 | 15.0% |
| LPS + ERM-6 | 10 | 145.6 ± 11.3 | 44.5% |
| LPS + ERM-6 | 100 | 95.1 ± 8.5 | 65.9% |
Data are presented as Mean ± SD. This table shows a dose-dependent inhibition of IL-6 secretion by ERM-6.
Logical Diagram for Data Interpretation
This diagram outlines the decision-making process based on the assay outcomes to classify the activity of ERM-6.
Caption: Logic for classifying ERM-6 activity.
The protocols outlined provide a robust framework for the initial characterization of a novel Estrogen Receptor Modulator, ERM-6. By combining a reporter gene assay with a functional assay measuring a downstream signaling molecule, researchers can build a comprehensive profile of the compound's activity, including its potency as an agonist or antagonist and its potential therapeutic effects, such as anti-inflammatory action. This multi-assay approach is crucial for advancing promising compounds in the drug development pipeline.
References
- 1. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor inhibits interleukin-6 gene expression by disruption of nuclear factor kappaB transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for an "Estrogen Receptor Modulator 6" Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for establishing and utilizing a xenograft mouse model to evaluate the efficacy of a hypothetical novel compound, "Estrogen Receptor Modulator 6" (ERM 6), in the context of estrogen receptor-positive (ER+) breast cancer. This document outlines the underlying principles, detailed experimental procedures, and data interpretation guidelines.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist effects.[1][2][3] In breast tissue, SERMs like tamoxifen (B1202) act as antagonists, blocking the proliferative signaling of estrogen, which is crucial for the growth of ER+ breast cancers.[1][4] However, in other tissues such as bone, they can act as agonists, mimicking the beneficial effects of estrogen.[1][4] This tissue-selective action makes SERMs a cornerstone of endocrine therapy for ER+ breast cancer.[4][5] The proposed "this compound" is hypothesized to function as a SERM, and its preclinical evaluation in a xenograft model is a critical step in its development.
Xenograft Models for ER+ Breast Cancer
Xenograft models are essential for in vivo preclinical drug testing.[6][7] These models involve the implantation of human cancer cells or tissues into immunodeficient mice.[7][8] For ER+ breast cancer, two primary types of xenograft models are commonly used:
-
Cell-Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines (e.g., MCF-7, T-47D) into immunodeficient mice.[6][7][9] CDX models are highly reproducible and suitable for initial efficacy screening.[9]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[8][9][10] These models are believed to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor.[8][9]
A significant challenge in modeling ER+ breast cancer is its dependence on estrogen for growth.[6] Therefore, successful engraftment and tumor growth in mice often require supplementation with exogenous estrogen.[6]
Signaling Pathway of Estrogen and SERMs in ER+ Breast Cancer
The following diagram illustrates the general mechanism of action for estrogen and a SERM like ERM 6 in an ER+ breast cancer cell.
Caption: Mechanism of Estrogen and SERM Action in ER+ Breast Cancer Cells.
Experimental Workflow for ERM 6 Xenograft Study
The diagram below outlines the key steps in conducting a xenograft study to evaluate the efficacy of ERM 6.
Caption: Workflow for ERM 6 Xenograft Efficacy Study.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection: Utilize an ER+ human breast cancer cell line such as MCF-7 or T-47D.[6]
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).[9][11]
-
Cell Viability and Count: Perform a cell count using a hemocytometer or automated cell counter. Assess cell viability with trypan blue exclusion; viability should be greater than 90%.[9][11]
-
Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 3.0 x 10^7 cells/mL. To prevent clumping and improve tumor take rate, the cell suspension can be mixed 1:1 with Matrigel.[9][11] Keep the cell suspension on ice until injection.[12]
Animal Husbandry and Tumor Implantation
-
Animal Model: Use 4-6 week old female immunodeficient mice, such as NOD-SCID or BALB/c nude mice.[9][11]
-
Acclimatization: Allow a 3-5 day acclimatization period after animal arrival.[11] House animals in a sterile environment with irradiated food and acidified water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Estrogen Supplementation: Two days prior to tumor cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal scapular region.[13][14]
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Sterilize the injection site (typically the right flank for subcutaneous injection) with ethanol (B145695) and/or iodine solutions.[11]
-
Inject 100 µL of the cell suspension (containing 3.0 x 10^6 cells) subcutaneously.[11]
-
Monitor the animals regularly for tumor growth.
-
Treatment Protocol
-
Tumor Measurement: Once tumors are palpable, measure their length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)^2 x length/2.[9][11]
-
Randomization: When tumors reach an average volume of 50-60 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11]
-
Group 1: Vehicle control (e.g., daily oral gavage).
-
Group 2: ERM 6 (dose and administration route to be determined by formulation).
-
Group 3: Positive control (e.g., Tamoxifen, 20 mg/kg, daily oral gavage).[14]
-
-
Treatment Administration: Administer the respective treatments for the duration of the study (e.g., 21-28 days).
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Observe animals for any signs of toxicity.
Data Presentation
Quantitative data should be summarized for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition by ERM 6
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 55.2 ± 5.1 | 450.8 ± 45.3 | - |
| ERM 6 (X mg/kg) | 10 | 54.9 ± 4.8 | 150.3 ± 20.1 | 66.7 |
| Tamoxifen (20 mg/kg) | 10 | 55.5 ± 5.3 | 135.7 ± 18.9 | 69.9 |
Table 2: Effect of ERM 6 on Animal Body Weight
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| ERM 6 (X mg/kg) | 20.3 ± 0.4 | 22.3 ± 0.5 | +9.9 |
| Tamoxifen (20 mg/kg) | 20.2 ± 0.5 | 21.8 ± 0.7 | +7.9 |
Endpoint Analysis
-
Histology and Immunohistochemistry (IHC): To examine tumor morphology and the expression of proliferation markers (e.g., Ki-67) and ERα.
-
Western Blot or RT-qPCR: To analyze the expression of target proteins and genes downstream of the estrogen receptor signaling pathway.
These analyses will provide further insight into the mechanism of action of "this compound" in vivo.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. dovepress.com [dovepress.com]
- 8. elgenelim.com [elgenelim.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preclinical Evaluation of Estrogen Receptor Modulator 6 (ERM-6) in Osteoporosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. In the context of osteoporosis, an ideal SERM would act as an ER agonist in bone to maintain bone density, while acting as an ER antagonist in breast and uterine tissues to avoid potential adverse effects. This document outlines the preclinical application and protocols for evaluating a novel investigational SERM, designated as Estrogen Receptor Modulator 6 (ERM-6), in a widely accepted animal model of postmenopausal osteoporosis.
The ovariectomized (OVX) rat is the most common and well-validated preclinical model for postmenopausal osteoporosis, as it mimics the estrogen deficiency-induced bone loss observed in humans. These application notes provide a framework for assessing the efficacy of ERM-6 in preventing bone loss and its effects on key skeletal parameters.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from a preclinical study evaluating ERM-6 in an ovariectomized rat model. The data is structured to allow for clear comparison between treatment groups.
Table 1: Effect of ERM-6 on Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Lumbar Spine BMD (g/cm²) | Femoral Neck BMD (g/cm²) |
| SHAM | Vehicle | 0.25 ± 0.02 | 0.22 ± 0.02 |
| OVX + Vehicle | Vehicle | 0.18 ± 0.03 | 0.16 ± 0.03 |
| OVX + ERM-6 | 0.5 | 0.21 ± 0.02# | 0.19 ± 0.02# |
| OVX + ERM-6 | 1.0 | 0.23 ± 0.03# | 0.21 ± 0.02# |
| OVX + Raloxifene | 1.0 | 0.22 ± 0.02# | 0.20 ± 0.03# |
Data are presented as Mean ± SD. *p<0.05 vs. SHAM group. #p<0.05 vs. OVX + Vehicle group.
Table 2: Effect of ERM-6 on Serum Bone Turnover Markers in Ovariectomized Rats
| Treatment Group | Dose (mg/kg/day) | Osteocalcin (ng/mL) | CTX-I (ng/mL) |
| SHAM | Vehicle | 35.2 ± 5.1 | 4.8 ± 0.7 |
| OVX + Vehicle | Vehicle | 58.9 ± 7.3 | 8.2 ± 1.1 |
| OVX + ERM-6 | 0.5 | 45.1 ± 6.2# | 6.1 ± 0.9# |
| OVX + ERM-6 | 1.0 | 38.6 ± 5.8# | 5.2 ± 0.8# |
| OVX + Raloxifene | 1.0 | 40.3 ± 6.0# | 5.5 ± 0.9# |
Data are presented as Mean ± SD. CTX-I: C-terminal telopeptide of type I collagen. *p<0.05 vs. SHAM group. #p<0.05 vs. OVX + Vehicle group.
Signaling Pathways and Experimental Workflow
ERM-6 Signaling Pathway in Bone Homeostasis
"Estrogen receptor modulator 6" solution preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Modulator 6, also referred to as compound 3a, is a selective estrogen receptor β (ERβ) agonist with high affinity and selectivity. As a member of the benzopyran class of compounds, it holds potential for investigating the specific roles of ERβ in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro assays, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties and Handling
A summary of the known properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound (compound 3a) | [1] |
| Chemical Class | Benzopyran | [2][3][4] |
| Molecular Formula | C₁₈H₁₆F₂O₃ | [1] |
| Molecular Weight | 318.31 g/mol | [1] |
| Binding Affinity (Ki) | ERβ: 0.44 nM | [1] |
| ERα: 8.4 nM | [1] | |
| Selectivity | 19-fold for ERβ over ERα | [1] |
Storage and Stability:
Solution Preparation Protocols
Due to the hydrophobic nature of many selective estrogen receptor modulators, the recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrating to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.183 mg of this compound (Molecular Weight = 318.31 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.183 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Sterilization (Optional): If required for the specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile serological pipettes and micropipettes with sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be less than 0.1% (v/v).[7] For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Note: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Experimental Protocols
The following are generalized protocols for common in vitro assays to assess the activity of this compound. Optimization of cell number, incubation times, and compound concentrations is recommended for each specific cell line and experimental setup.
ERβ Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of ERβ.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 2: structure-activity relationship studies on the benzopyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzopyrans are selective estrogen receptor beta agonists with novel activity in models of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzopyrans as selective estrogen receptor beta agonists (SERBAs). Part 5: Combined A- and C-ring structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Administration of Estrogen Receptor Modulator 6 (ERM-6) in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the common administration routes for a representative Selective Estrogen Receptor Modulator (SERM), referred to here as Estrogen Receptor Modulator 6 (ERM-6), in rodent models. The protocols and data presented are based on established methodologies for well-characterized SERMs, such as Tamoxifen and Raloxifene, and serve as a guide for the preclinical evaluation of novel estrogen receptor modulators. The selection of an appropriate administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles, ensuring experimental reproducibility, and obtaining reliable in vivo data.
Quantitative Data Summary
The following tables summarize common dosage ranges, vehicles, and administration frequencies for different routes used in rodent studies with SERMs. These values serve as a starting point and should be optimized for the specific compound (ERM-6) and experimental model.
Table 1: Oral Administration Parameters for ERM-6 in Rodents
| Parameter | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Dosage Range | 10 - 100 mg/kg/day | 1 - 50 mg/kg/day |
| Vehicle | Corn oil, Sesame oil, 0.5% Carboxymethylcellulose (CMC) | Corn oil, Peanut oil, 1% Methylcellulose |
| Frequency | Once daily (QD) | Once daily (QD) |
| Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
Table 2: Parenteral Administration Parameters for ERM-6 in Rodents
| Parameter | Route | Mouse (Mus musculus) | Rat (Rattus norvegicus) |
| Dosage Range | Subcutaneous (SC) | 1 - 50 mg/kg/day | 0.1 - 10 mg/kg/day |
| Intraperitoneal (IP) | 10 - 40 mg/kg/day | 5 - 25 mg/kg/day | |
| Vehicle | SC | Corn oil, Sesame oil, Peanut oil with 10% ethanol (B145695) | Corn oil, Sesame oil |
| IP | Saline with 5-10% DMSO, Saline with 10% Ethanol | Saline with 5-10% DMSO | |
| Frequency | SC/IP | Once daily (QD) | Once daily (QD) |
| Volume | SC/IP | 5 - 10 mL/kg | 2 - 5 mL/kg |
Experimental Protocols
The following are detailed protocols for the most common routes of ERM-6 administration in rodents. All procedures should be performed in accordance with institutional guidelines for animal care and use.
Protocol 1: Oral Gavage (PO) Administration
Oral gavage is a common method for precise oral dosing.
Materials:
-
ERM-6 compound
-
Appropriate vehicle (e.g., corn oil)
-
Balance and weigh boats
-
Vortex mixer or sonicator
-
Animal scale
-
Flexible or rigid gavage needle (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg).
-
Weigh the required amount of ERM-6 and suspend or dissolve it in the chosen vehicle.
-
Vortex or sonicate the mixture until a homogenous suspension or solution is achieved. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus via the side of the mouth, advancing it gently and smoothly. Do not force the needle.
-
Once in position, dispense the calculated volume of the ERM-6 solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Subcutaneous (SC) Injection
Subcutaneous injection allows for slower, more sustained absorption.
Materials:
-
ERM-6 dosing solution (prepared as in Protocol 1, ensuring sterility)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
Weigh the animal to calculate the injection volume.
-
Place the animal on a clean surface.
-
-
Injection Technique:
-
Grasp the loose skin over the dorsal midline (scruff) to form a "tent".
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspiration).
-
Slowly inject the ERM-6 solution.
-
Withdraw the needle and apply gentle pressure to the injection site if needed.
-
Return the animal to its cage and monitor.
-
Diagrams and Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of ERM-6 in a rodent model of breast cancer.
Caption: Workflow for in vivo testing of ERM-6.
Signaling Pathway
This diagram illustrates the classical genomic signaling pathway of an estrogen receptor modulator like ERM-6 in a target cell.
Caption: ERM-6 genomic signaling pathway.
Application Notes and Protocols: Analysis of Target Protein Modulation by Estrogen Receptor Modulator 6 (ERM6) via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Modulators (ERMs) are compounds that interact with estrogen receptors (ERα and ERβ), leading to either agonistic or antagonistic effects in a tissue-specific manner.[1] These modulators are crucial in developing therapies for hormone-dependent diseases, such as breast cancer.[1][2] "Estrogen Receptor Modulator 6" (ERM6) represents a novel investigational compound designed to target estrogen receptor signaling pathways. Western blotting is a fundamental technique to elucidate the mechanism of action of ERM6 by quantifying its effect on the expression levels of key target proteins.[3][4] This document provides a detailed protocol for assessing the impact of ERM6 on ERα, its phosphorylated form (p-ERα Ser118), and downstream signaling proteins Bcl-2 and Cyclin D1 in an ER-positive breast cancer cell line, such as MCF-7.
Key Target Proteins
-
Estrogen Receptor α (ERα): A ligand-activated transcription factor.[5][6] Its total protein level can be influenced by ERM6, indicating effects on receptor stability or synthesis.
-
Phospho-ERα (Ser118): Phosphorylation at Serine 118 is a key marker of ERα activation and transcriptional activity.[7] Analysis of this modification provides insight into the agonistic or antagonistic nature of ERM6.
-
Bcl-2: An anti-apoptotic protein whose expression is often regulated by estrogen signaling. Modulation of Bcl-2 levels by ERM6 can indicate an impact on cell survival pathways.
-
Cyclin D1: A critical cell cycle regulator, its expression is frequently driven by estrogen and is a marker for cell proliferation.
-
GAPDH/β-actin: Housekeeping proteins used as loading controls to ensure equal protein loading across lanes.
Experimental Protocols
This section details the complete workflow for analyzing the effects of ERM6 using the Western Blot technique.
Cell Culture and Treatment
-
Cell Line: Use MCF-7 cells, an ERα-positive human breast adenocarcinoma cell line.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Hormone Deprivation: Prior to treatment, switch cells to phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS for 24-48 hours to reduce background estrogenic effects.
-
ERM6 Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of ERM6 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Include a positive control, such as 10 nM 17β-estradiol (E2), to stimulate ERα signaling.
-
Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[8][9]
-
Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder to monitor migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[3]
Protein Transfer (Western Blotting)
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3][11]
-
Perform the transfer at 100 V for 90 minutes or according to the manufacturer's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[3]
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-ERα (1:1000)
-
Anti-Phospho-ERα (Ser118) (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-Cyclin D1 (1:1000)
-
Anti-GAPDH or Anti-β-actin (1:5000)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, strip the membrane using a mild stripping buffer and re-probe with another primary antibody, starting from the blocking step. Always probe for phosphoproteins first before total proteins.
Data Presentation
Quantitative analysis should be performed by measuring the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of each target protein band to its corresponding loading control (GAPDH or β-actin). The data below is illustrative.
Table 1: Effect of ERM6 on Target Protein Expression in MCF-7 Cells (48h Treatment)
| Treatment Group | ERα (Fold Change) | p-ERα (Ser118) (Fold Change) | Bcl-2 (Fold Change) | Cyclin D1 (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| E2 (10 nM) | 0.85 | 4.50 | 3.20 | 3.80 |
| ERM6 (0.1 µM) | 0.95 | 1.20 | 0.80 | 0.75 |
| ERM6 (1 µM) | 0.70 | 0.60 | 0.45 | 0.30 |
| ERM6 (10 µM) | 0.40 | 0.25 | 0.15 | 0.10 |
Mandatory Visualizations
Signaling Pathway
Caption: Generalized Estrogen Receptor α signaling pathway.
Experimental Workflow
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacologic Induction of ERα SUMOylation Disrupts Its Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Downstream Gene Analysis of a Novel Estrogen Receptor Modulator Using qPCR
Topic: "Estrogen Receptor Modulator 6" (ERM6) qPCR Primers for Downstream Gene Analysis
Disclaimer: "this compound" (ERM6) is a hypothetical designation for a novel selective estrogen receptor modulator (SERM) used for illustrative purposes in this protocol. The principles and methods described are applicable to the analysis of any compound suspected of modulating estrogen receptor activity.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ). This dual activity makes them promising therapeutic agents for a range of conditions, including hormone-responsive cancers, osteoporosis, and menopausal symptoms. The development of novel SERMs, such as the hypothetical ERM6, requires robust methods to characterize their molecular mechanism of action. A critical step in this characterization is to determine the compound's effect on the expression of downstream target genes regulated by the estrogen receptor.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[1] This application note provides a detailed protocol for using SYBR Green-based qPCR to analyze the expression of key estrogen-responsive genes in a human breast cancer cell line (e.g., MCF-7) treated with ERM6.
Principle of the Method
The experimental workflow involves treating an estrogen-responsive cell line with ERM6, isolating total RNA, reverse transcribing the RNA into complementary DNA (cDNA), and then performing qPCR using primers specific for known estrogen receptor target genes. The relative expression of each target gene is normalized to one or more stably expressed housekeeping genes to control for variations in RNA input and reverse transcription efficiency. The fold change in gene expression following treatment with ERM6 is then calculated using the comparative Cq (ΔΔCq) method.
Materials and Reagents
-
Estrogen-responsive human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped fetal bovine serum
-
ERM6 (dissolved in a suitable solvent, e.g., DMSO)
-
17β-Estradiol (E2)
-
ER antagonist (e.g., Fulvestrant/ICI 182,780)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Validated qPCR primers (see Table 1 and 2)
Data Presentation: qPCR Primers
For accurate and reproducible qPCR results, the use of validated primers is crucial. The following tables provide examples of validated primers for well-known human estrogen-responsive genes and suitable housekeeping genes for normalization in breast cancer cell lines.
Table 1: Human Estrogen-Responsive Target Gene qPCR Primers
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Ref. |
| PGR | Progesterone Receptor | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | Not specified | [2] |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | GGTCTGCCTTGCATCCTGATCT | TCCTGCTCCAAGGCTGTTCTCA | Not specified | [3] |
| TFF1 (pS2) | Trefoil Factor 1 | CCAGTGTGCAAATAAGGGCTGC | AGGCAGATCCCTGCAGAAGTGT | Not specified | [4] |
| CCND1 | Cyclin D1 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | Not specified | [5] |
Table 2: Human Housekeeping Gene qPCR Primers for Normalization
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Notes |
| ACTB | Beta-actin | Varies by supplier | Varies by supplier | Commonly used, but expression may vary. Validation is essential.[6][7] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | Varies by supplier | Varies by supplier | Widely used, but its expression can be affected by experimental conditions in some cancer cells.[7][8] |
| PUM1 | Pumilio RNA-binding family member 1 | Varies by supplier | Varies by supplier | Identified as a highly stable reference gene in breast cancer tissues.[9] |
| RPL13A | Ribosomal protein L13a | Varies by supplier | Varies by supplier | A stable reference gene, often used in combination with PUM1.[9] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the theoretical signaling pathway of an estrogen receptor modulator and the experimental workflow for its analysis.
// Define node colors start_node [label="1. Cell Culture & Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_extraction [label="2. Total RNA Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; qc_quant [label="3. RNA Quality & Quantity Control", fillcolor="#FBBC05", fontcolor="#202124"]; cdna_synthesis [label="4. cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qpcr_setup [label="5. qPCR Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qpcr_run [label="6. Real-Time PCR Amplification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="7. Data Analysis (ΔΔCq)", fillcolor="#FBBC05", fontcolor="#202124"];
// Define edges start_node -> rna_extraction [color="#5F6368"]; rna_extraction -> qc_quant [color="#5F6368"]; qc_quant -> cdna_synthesis [color="#5F6368"]; cdna_synthesis -> qpcr_setup [color="#5F6368"]; qpcr_setup -> qpcr_run [color="#5F6368"]; qpcr_run -> data_analysis [color="#5F6368"]; } . Caption: Experimental workflow for analyzing downstream gene expression via qPCR.
Experimental Protocols
1. Cell Culture and Treatment
a. Culture MCF-7 cells in DMEM supplemented with 10% FBS. b. For experiments, switch to a phenol (B47542) red-free medium supplemented with 5-10% charcoal-stripped FBS for 48-72 hours to reduce background estrogenic activity. c. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach overnight. d. Treat cells with various concentrations of ERM6, a positive control (e.g., 10 nM E2), a negative control (vehicle, e.g., 0.1% DMSO), and an antagonist control (e.g., ERM6 + 1 µM Fulvestrant). e. Incubate for the desired time period (e.g., 24 hours).
2. Total RNA Extraction
a. After treatment, wash cells with ice-cold PBS and lyse them directly in the culture plate using the lysis buffer from an RNA extraction kit. b. Isolate total RNA according to the manufacturer's protocol. c. Include an on-column DNase digestion step or treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality and Quantity Control
a. Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
4. cDNA Synthesis (Reverse Transcription)
a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. b. The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.[9] c. Include a no-reverse transcriptase control (-RT) for each sample to check for genomic DNA contamination in the subsequent qPCR step.
5. qPCR Reaction Setup
a. Prepare the qPCR reaction mix in a total volume of 10-20 µL per reaction. It is recommended to run all samples in triplicate. b. A typical reaction mix is outlined in Table 3.
Table 3: Example qPCR Reaction Mix
| Component | Volume (µL) for 20 µL reaction | Final Concentration |
| 2x SYBR Green Master Mix | 10.0 | 1x |
| Forward Primer (10 µM) | 0.8 | 400 nM |
| Reverse Primer (10 µM) | 0.8 | 400 nM |
| Diluted cDNA Template | 4.0 | 10-100 ng |
| Nuclease-free Water | 4.4 | - |
| Total Volume | 20.0 | - |
c. Prepare a master mix for each primer set to ensure consistency across wells. d. Aliquot the master mix into qPCR plates/tubes and then add the respective cDNA templates. e. Include a no-template control (NTC) for each primer set to check for primer-dimers and contamination.
6. Real-Time PCR Amplification
a. Perform the qPCR reaction using a real-time PCR instrument. b. A standard three-step cycling protocol is provided in Table 4. Cycling conditions may need to be optimized for specific primer sets.
Table 4: Example qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec | |
| Melt Curve Analysis | 60-95 | Stepwise increase | 1 |
c. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplification product. A single peak indicates a specific product.[7]
7. Data Analysis (Relative Quantification)
a. The primary data consists of the quantification cycle (Cq) values for each reaction. b. Calculate the average Cq for each set of triplicates. c. Normalize the Cq values of the target genes to the Cq value of the housekeeping gene(s) for each sample (ΔCq).
-
ΔCq = Cq(target gene) - Cq(housekeeping gene) d. Calculate the ΔΔCq by subtracting the ΔCq of the control sample (e.g., vehicle-treated) from the ΔCq of the experimental sample.
-
ΔΔCq = ΔCq(treated sample) - ΔCq(control sample) e. Calculate the fold change in gene expression using the 2-ΔΔCq formula.
-
Fold Change = 2-ΔΔCq
Conclusion
This application note provides a comprehensive framework for assessing the impact of a novel estrogen receptor modulator, ERM6, on downstream gene expression. By following this detailed qPCR protocol, researchers can obtain reliable and reproducible data on the agonist, antagonist, or mixed agonist/antagonist profile of their compound of interest. Careful experimental design, including appropriate controls and the use of validated primers, is paramount for generating high-quality gene expression data.
References
- 1. SimpleChIP® Human CCND1 Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. origene.com [origene.com]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. imrpress.com [imrpress.com]
- 7. Identification of Valid Reference Genes for the Normalization of RT-qPCR Expression Studies in Human Breast Cancer Cell Lines Treated with and without Transient Transfection | PLOS One [journals.plos.org]
- 8. science.rsu.lv [science.rsu.lv]
- 9. Selecting housekeeping genes as references for the normalization of quantitative PCR data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining of Estrogen Receptor Modulator 6 (ERM6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Modulator 6 (ERM6) is a key protein in the estrogen signaling pathway, belonging to the superfamily of nuclear receptors.[1] Upon binding with estrogens, it acts as a ligand-activated transcription factor to regulate gene expression. This modulation occurs through dimerization and subsequent binding to estrogen response elements (EREs) in the DNA, which influences various cellular processes like growth and proliferation.[2] Dysregulation of estrogen receptor signaling is implicated in various diseases, making the study of its cellular localization and expression crucial.
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins in cells.[3] This protocol provides a detailed method for the immunofluorescent staining of ERM6 in cultured cells, enabling researchers to investigate its expression and distribution.
Signaling Pathway of Estrogen Receptors
Estrogen receptors (ERs) mediate their effects through several distinct pathways.[4] The classical, or genomic, pathway involves the binding of an estrogen ligand to the ER in the cytoplasm or nucleus. This binding triggers the displacement of heat shock proteins, allowing the receptor to form dimers.[2] These dimers then translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) on target genes, thereby activating or inhibiting gene transcription.[5][6] Additionally, ERs can participate in non-genomic signaling by associating with the cell membrane and rapidly activating kinase cascades such as PI3K and MAPK.[6][7]
References
- 1. Estrogen receptor beta - Wikipedia [en.wikipedia.org]
- 2. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERα and ERβ) are critical ligand-activated transcription factors that play a central role in development, physiology, and disease. Modulating their activity is a key therapeutic strategy for conditions ranging from breast cancer to osteoporosis. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity.[1][2] High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel modulators from large compound libraries.[3][4][5]
This document provides detailed protocols and application notes for HTS assays relevant to the characterization of novel estrogen receptor modulators, such as Estrogen Receptor Modulator 6 .
This compound (Compound 3a) is identified as a potent and selective ERβ agonist.[6] Its binding affinity has been determined as:
-
Kᵢ for ERβ: 0.44 nM
-
Kᵢ for ERα: 8.4 nM
This represents a 19-fold selectivity for ERβ over ERα, making it an interesting candidate for research and drug development.[6] The following protocols describe robust HTS methods to identify similar selective compounds and quantify their activity.
Estrogen Receptor Signaling Pathway
Estrogen signaling is primarily mediated through two pathways: the classical genomic pathway and the non-genomic pathway. The classical pathway involves the binding of an estrogenic ligand to the ER in the cytoplasm or nucleus. This causes the dissociation of heat shock proteins (HSP), receptor dimerization, and translocation to the nucleus.[7] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[8][9][10] This genomic action is the basis for many reporter gene assays.
Application 1: Cell-Based ERE-Luciferase Reporter Assay
This assay is a cornerstone for identifying functional ER agonists and antagonists in a high-throughput format.[11][12][13] It utilizes a mammalian cell line (e.g., MCF-7 or T47D) that endogenously expresses ER and is stably transfected with a reporter construct containing multiple EREs upstream of a luciferase gene.[11][14] Binding of an agonist to the ER initiates transcription of the luciferase gene, producing a measurable luminescent signal. Antagonists will block this effect.[13]
HTS Workflow for Reporter Assay
The workflow for a typical HTS campaign using a reporter gene assay is automated to handle large compound libraries efficiently in 384- or 1536-well plates.[4][5][11]
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: T47D-KBluc cells (stably transfected with 3xERE-luciferase reporter).
-
Culture Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI 1640 (phenol red-free), 10% Charcoal-Stripped FBS (CS-FBS).
-
Plates: 384-well solid white, tissue culture-treated plates.
-
Reference Compounds: 17β-Estradiol (E2, agonist), Tamoxifen/Fulvestrant (ICI 182,780, antagonists).
-
Detection Reagent: Luciferase assay reagent (e.g., ONE-Glo™).
-
Instrumentation: Automated liquid handler, plate-reading luminometer.
Procedure:
-
Cell Culture: Maintain T47D-KBluc cells in culture medium. Passage cells every 3-4 days. For the assay, cells should be cultured in phenol (B47542) red-free assay medium for at least 48 hours prior to plating to reduce background estrogenic activity.
-
Cell Plating:
-
Harvest cells using trypsin and resuspend in assay medium to a concentration of 2.5 x 10⁵ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.[15]
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in assay medium.
-
For Agonist Screening: Use a liquid handler to transfer 10 µL of compound solution to the cell plates.
-
For Antagonist Screening: Add a fixed concentration of E2 (a concentration that gives ~80% of the maximal response, e.g., EC₈₀) along with the test compounds.[15]
-
-
Incubation: Incubate plates for 18-24 hours at 37°C, 5% CO₂.[16]
-
Signal Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Presentation: Representative Reporter Assay Data
| Compound | Assay Mode | EC₅₀ / IC₅₀ (nM) | Max Response (% of E2) | Z'-Factor |
| 17β-Estradiol (E2) | Agonist | 0.03 | 100% | > 0.6 |
| Genistein | Agonist | 25 | 95% | N/A |
| Tamoxifen | Antagonist | 15 | N/A | > 0.7 |
| Fulvestrant (ICI) | Antagonist | 0.1 | N/A | > 0.7 |
| This compound | Agonist (ERβ) | Expected < 1 nM | To be determined | N/A |
Note: Z'-factor is a measure of assay quality, with values > 0.5 considered excellent for HTS.[4]
Application 2: Biochemical Fluorescence Polarization (FP) Binding Assay
This assay quantifies the ability of a test compound to compete with a fluorescently labeled estrogen ligand (tracer) for binding to the purified ER ligand-binding domain (LBD). It is a rapid, homogeneous assay well-suited for HTS.[17] When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ER protein, its tumbling slows, and polarization increases. A test compound that displaces the tracer will cause a decrease in polarization.
Principle of Competitive FP Assay
Detailed Experimental Protocol
Materials and Reagents:
-
Proteins: Purified recombinant human ERα and ERβ LBD.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Plates: 384-well, low-volume, black plates.
-
Reference Compounds: 17β-Estradiol, Tamoxifen, Raloxifene.
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Dilute ERα or ERβ protein and the fluorescent tracer to their optimal 2X working concentrations in assay buffer. The optimal concentrations should be determined empirically to yield a stable and robust assay window (typically 100-200 mP).
-
Prepare 2X serial dilutions of test compounds and controls in assay buffer.
-
-
Assay Assembly:
-
Add 10 µL of the 2X ER protein solution to each well of a 384-well plate.
-
Add 5 µL of the test compound solution.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescent tracer solution. The final volume is 20 µL.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.
Data Presentation: Representative FP Binding Assay Data
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | ERα | 8.4 | ~15 |
| This compound | ERβ | 0.44 | ~0.8 |
| 17β-Estradiol (E2) | ERα | ~1 | ~2 |
| 17β-Estradiol (E2) | ERβ | ~1 | ~2 |
| Raloxifene | ERα | ~5 | ~10 |
| Raloxifene | ERβ | ~2 | ~4 |
Note: IC₅₀ values are dependent on assay conditions (e.g., tracer concentration) and can be converted to Kᵢ (binding affinity) using the Cheng-Prusoff equation. The provided IC₅₀ values are illustrative.
Conclusion
The described HTS assays provide robust and scalable platforms for the discovery and characterization of novel estrogen receptor modulators. A cell-based reporter gene assay is crucial for assessing the functional activity (agonism vs. antagonism) of compounds within a cellular context.[11][18] A biochemical binding assay, such as fluorescence polarization, offers a direct measure of a compound's affinity for the receptor subtypes.[17] Together, these methods form a powerful screening cascade to identify potent and selective modulators like this compound, facilitating their development into potential therapeutic agents.
References
- 1. Selective estrogen receptor modulators: a new category of therapeutic agents for extending the health of postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. High-throughput screening assays for estrogen receptor by using coumestrol, a natural fluorescence compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Application Notes & Protocols: Use of Estrogen Receptor Modulators in CRISPR-Cas9 Gene Editing Studies
A Note on "Estrogen Receptor Modulator 6 (ERM-6)": As of the current scientific literature, there is no specific public information available for a compound designated "this compound" or "ERM-6" in the context of CRISPR-Cas9 gene editing. However, the principle of using estrogen receptor modulators to control gene editing is well-established and widely utilized in the research community. This document will focus on the most prevalent and well-documented example: the use of 4-hydroxytamoxifen (B85900) (4-OHT) to induce the activity of a specially engineered Cas9 protein. The principles, protocols, and data presented here serve as a comprehensive guide for researchers interested in applying this powerful technology.
Introduction: Inducible CRISPR-Cas9 Systems
The ability to control the timing and dosage of CRISPR-Cas9 activity is crucial for precise genome engineering, reducing off-target effects, and studying dynamic cellular processes.[1][2][3] One of the most effective methods for achieving this control is through chemical-inducible systems. By fusing the Cas9 nuclease to the hormone-binding domain of the estrogen receptor (ERT2), its activity can be tightly regulated by the synthetic estrogen analog, 4-hydroxytamoxifen (4-OHT).[1][2][3][4]
This system, often referred to as iCas (inducible Cas9) or HIT-Cas9 (Hybrid drug Inducible CRISPR/Cas9 Technology), provides rapid, titratable, and reversible control over gene editing.[2][3][4]
Signaling Pathway and Mechanism of Action
The 4-OHT inducible Cas9 system operates through controlled nuclear translocation. The Cas9 protein is fused with the ERT2 domain, a mutated version of the human estrogen receptor's ligand-binding domain that responds to 4-OHT but not to endogenous estradiol.[3]
Mechanism:
-
Inactive State (No 4-OHT): In the absence of 4-OHT, the Cas9-ERT2 fusion protein is retained in the cytoplasm. This sequestration is mediated by the interaction of the ERT2 domain with heat shock proteins, such as HSP90.[1] This prevents the Cas9 nuclease from accessing the genomic DNA within the nucleus.
-
Active State (+ 4-OHT): The addition of 4-OHT, a cell-permeable molecule, leads to its binding with the ERT2 domain. This binding event induces a conformational change in the fusion protein, causing it to dissociate from the HSP90 complex.
-
Nuclear Translocation and Gene Editing: Freed from its cytoplasmic anchor, the Cas9-ERT2/guide RNA complex rapidly translocates into the nucleus.[1][5][6] Once inside the nucleus, it can bind to the target DNA sequence specified by the guide RNA and perform the desired gene edit.
The process is reversible; withdrawal of 4-OHT allows the Cas9-ERT2 protein to be exported back to the cytoplasm, thus terminating gene editing activity.[7]
Diagram: Mechanism of 4-OHT Inducible Cas9-ERT2
Caption: Mechanism of 4-OHT inducible Cas9 activation and nuclear translocation.
Data Presentation: Performance of Inducible Systems
The effectiveness of 4-OHT inducible systems is typically measured by comparing the gene editing efficiency in the presence and absence of the inducer. This demonstrates the system's "tightness" (low background activity) and its induction efficiency.
| Parameter | Condition | Editing Efficiency (%) | Fold Induction | Reference Cell Line | Source |
| Reporter Activity | No 4-OHT | ~0.5% | \multirow{2}{}{49x} | \multirow{2}{}{HEK293T} | \multirow{2}{}{[8]} |
| + 1 µM 4-OHT | ~24.5% | ||||
| Indel Frequency (EMX1 Locus) | No 4-OHT | < 1% | \multirow{2}{}{>20x} | \multirow{2}{}{HEK293T} | \multirow{2}{}{[2]} |
| + 4-OHT | ~20% | ||||
| Indel Frequency (HDAC3 Locus) | No Tamoxifen (B1202) | Not Detected | \multirow{2}{}{N/A} | \multirow{2}{}{381T RMS Cells} | \multirow{2}{}{[9]} |
| + Tamoxifen | > 50% (multiple gRNAs) | ||||
| Microglial Labeling (in vivo) | No Tamoxifen | ~0% | \multirow{2}{}{N/A} | \multirow{2}{}{Cx3cr1-CreERT2 Mice} | \multirow{2}{}{[10]} |
| + Tamoxifen | ~90% |
Note: Editing efficiencies can vary significantly based on the target locus, cell type, gRNA efficiency, and specific construct design.
Experimental Protocols
Protocol 1: Generation of an Inducible Cas9 Cell Line
This protocol outlines the steps to create a stable cell line expressing the Cas9-ERT2 fusion protein.
Materials:
-
Lentiviral or plasmid vector encoding Cas9-NLS-ERT2 (e.g., pCS2-Cas9-NLS1-ERT2-NLS2).[5][6]
-
HEK293T cells (or other cell line of interest).
-
Transfection reagent (e.g., Lipofectamine).
-
Puromycin or other selection antibiotic.
-
Cell culture medium, FBS, and standard tissue culture supplies.
Workflow Diagram:
Caption: Workflow for generating a stable Cas9-ERT2 expressing cell line.
Methodology:
-
Plasmid Construction: Clone the Cas9-ERT2 fusion construct into a suitable expression vector (lentiviral for stable integration, or a standard plasmid for transient expression). Ensure proper placement of Nuclear Localization Signals (NLS) to facilitate nuclear import upon induction.[5][6]
-
Transfection: Plate HEK293T cells to be 70-80% confluent on the day of transfection. Transfect the Cas9-ERT2 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin antibiotic selection (e.g., with 1-2 µg/mL puromycin). Replace the medium with fresh selection medium every 2-3 days.
-
Clonal Expansion: Once antibiotic-resistant colonies appear, isolate single clones using cloning cylinders or serial dilution and expand them in separate plates.
-
Validation: Validate the expression of the Cas9-ERT2 fusion protein in the expanded clones via Western Blot using an antibody against Cas9 or a tag on the fusion protein. Confirm cytoplasmic localization in the absence of 4-OHT via immunofluorescence.
Protocol 2: 4-OHT-Induced Gene Editing in Cultured Cells
This protocol describes how to induce gene editing in the stable cell line created above.
Materials:
-
Validated Cas9-ERT2 stable cell line.
-
gRNA expression vector targeting the gene of interest.
-
4-hydroxytamoxifen (4-OHT) stock solution (e.g., 1 mM in ethanol).
-
Genomic DNA extraction kit.
-
PCR primers flanking the target site.
-
T7 Endonuclease I or other mismatch cleavage assay reagents.
Methodology:
-
gRNA Transfection: Plate the Cas9-ERT2 stable cells. Transfect the cells with a plasmid expressing the desired gRNA.
-
Induction: 24 hours after gRNA transfection, add 4-OHT to the cell culture medium to a final concentration of 100 nM to 1 µM. An ethanol-only control (vehicle) must be run in parallel. The optimal concentration should be determined empirically.[3]
-
Incubation: Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the 4-OHT-treated and vehicle-treated samples.
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region using PCR with high-fidelity polymerase.
-
Perform a mismatch cleavage assay (e.g., T7 Endonuclease I assay) on the PCR products. The formation of cleaved bands in the 4-OHT-treated sample, but not the vehicle control, indicates successful indel formation.
-
Quantify band intensities using gel electrophoresis and densitometry to estimate the percentage of gene editing. Alternatively, use Sanger sequencing and TIDE/ICE analysis or Next-Generation Sequencing for more precise quantification.
-
Applications and Considerations
-
Reducing Off-Target Effects: By limiting the time Cas9 is active in the nucleus, the potential for cleavage at off-target sites is significantly reduced.[2]
-
Temporal Control: Gene editing can be initiated at specific time points in an experiment, which is invaluable for studying developmental biology or stage-specific gene functions.[5][6]
-
Dose-Dependent Control: The level of gene editing can be modulated by titrating the concentration of 4-OHT, allowing for fine-tuned control over the desired biological outcome.[3]
-
Reversibility: The system's activity can be turned on and off, which is useful for studying genes whose constant knockout might be lethal.[7]
Considerations:
-
Leaky Expression: Some Cas9-ERT2 constructs may exhibit low levels of nuclear localization and activity even without 4-OHT. It is crucial to characterize the background activity of your specific system.
-
Toxicity: High concentrations of 4-OHT or prolonged exposure can be toxic to some cell types. A dose-response curve should be performed to find the optimal balance between induction efficiency and cell viability.
-
In Vivo Applications: For animal studies, tamoxifen (which is metabolized to 4-OHT in vivo) is typically administered via oral gavage or intraperitoneal injection. The efficiency and specificity of induction can vary based on age, sex, and the specific Cre-driver line used.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. A chemical-inducible CRISPR-Cas9 system for rapid control of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimode drug inducible CRISPR/Cas9 devices for transcriptional activation and genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. News: Tamoxifen controls gene activation with CRISPRa/i - CRISPR Medicine [crisprmedicinenews.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Selective Estrogen Receptor Modulators (SERMs) in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models in cancer research, offering a more physiologically relevant environment compared to traditional 2D cell cultures. For hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, patient-derived organoids (PDOs) are invaluable for studying disease progression and evaluating therapeutic responses. Selective Estrogen Receptor Modulators (SERMs) are a cornerstone of endocrine therapy for ER+ breast cancer. This document provides detailed application notes and protocols for the utilization of 3D organoid systems to investigate the efficacy and mechanisms of action of SERMs. While the fictitious "Estrogen receptor modulator 6" (ERM6) is not a recognized agent, the principles and protocols outlined herein are applicable to the study of any novel or established SERM.
Application Notes
1. Establishing and Characterizing ER+ Breast Cancer Organoids
Successful screening of SERMs requires robust and well-characterized ER+ organoid models. It is crucial to establish culture conditions that maintain ER expression and functionality over time. Recent advancements have led to the development of specialized media formulations, such as Breast Tumor Organoid Media for ER+ breast cancers (BTOM-ER), which supports the long-term growth of ER+ organoids while preserving their estrogen responsiveness and dependency.
2. High-Throughput Screening of SERMs in Organoids
Patient-derived organoids can be adapted for medium to high-throughput drug screening in 384-well formats. This allows for the evaluation of a wide range of SERM concentrations and combinations. Automated liquid handlers and imaging systems can be employed to increase throughput and ensure reproducibility.
3. Assessing SERM Efficacy and Mechanism of Action
The impact of SERMs on organoid viability, proliferation, and apoptosis can be quantified using various assays. Beyond cell viability, organoid models allow for the investigation of changes in gene and protein expression, providing insights into the molecular pathways affected by SERM treatment. For instance, the expression of estrogen-responsive genes such as PGR, TFF1, and GREB1 can be measured by qRT-PCR to confirm the modulation of ER signaling.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of common SERMs on breast cancer spheroids and organoids.
Table 1: IC50 Values of SERMs in 3D Breast Cancer Models
| SERM | Cell Line/Organoid Model | Culture System | IC50 Value | Reference |
| 4-hydroxytamoxifen | MCF-7 | 2D Culture | 27 µM | [1] |
| 4-hydroxytamoxifen | MDA-MB 231 | 2D Culture | 18 µM | [1] |
| Tamoxifen (B1202) | MCF-7aro | Monolayer | 1000 nM | [2] |
| Tamoxifen | MCF-7aro | Spheroid | > 1000 nM | [2] |
| Tamoxifen | T-47Daro | Monolayer | < 100-500 nM | [2] |
| Tamoxifen | T-47Daro | Spheroid | > 500 nM | [2] |
| Fulvestrant | Papillary Carcinoma Organoids | 3D Culture | 0.275 µM | [3] |
Table 2: Gene Expression Changes in Organoids Following SERM Treatment
| SERM | Organoid Model | Gene | Regulation | Fold Change | Reference |
| Estrogen + Progesterone | Breast Organoids (ORG2) | TFF1 | Upregulated | ~2.5 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG5) | TFF1 | Upregulated | ~3.0 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG2) | GREB1 | Upregulated | ~3.5 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG5) | GREB1 | Upregulated | ~4.0 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG2) | PR | Upregulated | ~2.0 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG5) | PR | Upregulated | ~2.5 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG2) | WNT4 | Upregulated | ~3.0 | [4] |
| Estrogen + Progesterone | Breast Organoids (ORG5) | WNT4 | Upregulated | ~4.5 | [4] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Breast Cancer Organoids
This protocol is adapted from established methods for generating breast cancer organoids.
Materials:
-
Fresh patient tumor tissue
-
DMEM/F-12 medium
-
Collagenase Type II
-
Dispase
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Breast Tumor Organoid Media (BTOM-ER)
-
6-well and 96-well culture plates
Procedure:
-
Mince the tumor tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments with a solution of Collagenase Type II and Dispase in DMEM/F-12 for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the digestion with DMEM/F-12 containing 10% FBS.
-
Pellet the cells by centrifugation and wash with PBS.
-
Further dissociate the cell pellets with Trypsin-EDTA for 5-10 minutes.
-
Resuspend the cells in cold BME at a concentration of 1x10^5 cells/mL.
-
Plate 50 µL domes of the BME-cell suspension into a pre-warmed 6-well plate.
-
Allow the domes to solidify at 37°C for 15-30 minutes.
-
Add 2 mL of BTOM-ER to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them with Trypsin-EDTA and re-plating in fresh BME.
Protocol 2: Drug Sensitivity and Viability Assay for SERMs in Organoids
This protocol outlines a method for assessing the dose-response of SERMs on established organoid cultures.[5][6][7][8]
Materials:
-
Established breast cancer organoid cultures
-
SERM of interest (e.g., Tamoxifen, Fulvestrant)
-
DMSO (vehicle control)
-
384-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
Procedure:
-
Harvest organoids and dissociate them into small clusters or single cells.
-
Resuspend the organoid fragments in BME and seed into a 384-well plate.
-
Prepare a serial dilution of the SERM in organoid culture medium. A typical concentration range would span from 0.01 nM to 10 µM. Include a DMSO vehicle control.
-
Add the SERM dilutions to the appropriate wells.
-
Incubate the plate for 5-7 days at 37°C and 5% CO2.
-
On the day of the assay, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Breast organoid suspension cultures maintain long-term estrogen receptor expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. protocols.io [protocols.io]
- 8. Drug Sensitivity Assays of Human Cancer Organoid Cultures [protocols.io]
Application Notes and Protocols: Estrogen Receptor Modulator 6 (ERM-6) Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This differential activity makes them valuable therapeutic agents for a variety of conditions, including breast cancer and osteoporosis.[1][2] The characterization of new SERMs involves a comprehensive evaluation of their binding affinity and selectivity for the estrogen receptor subtypes, ERα and ERβ.[3]
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a novel compound, "Estrogen Receptor Modulator 6" (ERM-6), for the estrogen receptor. The protocol is based on established methods for characterizing SERMs.[4][5]
Signaling Pathway
Estrogen receptors are ligand-activated transcription factors. Upon binding to an estrogen or a SERM, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-specific effects of SERMs are determined by the differential recruitment of coactivator and corepressor proteins to the ER-ligand complex in different cell types.[6]
Figure 1: Simplified Estrogen Receptor Signaling Pathway with ERM-6.
Experimental Protocols
This protocol describes a competitive radioligand binding assay using [³H]-Estradiol as the radioligand and rat uterine cytosol as the source of estrogen receptors.
Materials and Reagents
-
TEDG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. (DTT should be added fresh before use).
-
Radioligand: [³H]-17β-Estradiol (Specific Activity: 40-60 Ci/mmol).
-
Unlabeled Competitor: 17β-Estradiol.
-
Test Compound: this compound (ERM-6).
-
Rat Uterine Cytosol: Prepared from ovariectomized female rats.
-
Dextran-Coated Charcoal (DCC): 0.5% charcoal, 0.05% dextran (B179266) in TEDG buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Preparation of Rat Uterine Cytosol
-
Uteri from female rats ovariectomized 7-10 days prior are used to prepare the cytosol.
-
Homogenize the uteri in ice-cold TEDG buffer.
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors. Aliquot and store at -80°C until use.[5]
Radioligand Binding Assay Workflow
Figure 2: Workflow for the ERM-6 Radioligand Binding Assay.
Assay Protocol
-
Saturation Binding (to determine Kd and Bmax of the radioligand):
-
Perform this experiment initially to characterize the receptor preparation.
-
Set up a series of tubes with increasing concentrations of [³H]-Estradiol.
-
For each concentration, prepare a set of tubes for total binding and another set for non-specific binding (containing a high concentration of unlabeled estradiol, e.g., 1000-fold excess).
-
Add a constant amount of rat uterine cytosol to each tube.
-
Incubate at 4°C for 18-24 hours.
-
Separate bound from free radioligand using DCC.
-
Count the radioactivity of the bound fraction.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]
-
-
Competitive Binding (to determine the Ki of ERM-6):
-
Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the competitor (unlabeled estradiol or ERM-6).
-
Add a constant concentration of [³H]-Estradiol (typically at or below the Kd value) to all tubes.
-
Add increasing concentrations of unlabeled estradiol (for the standard curve) or ERM-6 to the respective tubes.
-
Add a constant amount of rat uterine cytosol to each tube.
-
The final assay volume should be consistent across all tubes.
-
Incubate at 4°C for 18-24 hours.
-
Separate bound and free radioligand using the DCC method.
-
Count the radioactivity in the supernatant.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The following table summarizes hypothetical binding data for ERM-6 in comparison to the reference compound, 17β-Estradiol.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Receptor Subtype |
| 17β-Estradiol | 2.5 | 1.2 | ERα |
| 3.0 | 1.5 | ERβ | |
| ERM-6 | 15.8 | 7.5 | ERα |
| 45.2 | 21.5 | ERβ |
Conclusion
The provided protocol offers a robust framework for determining the binding affinity of a novel estrogen receptor modulator, ERM-6. The hypothetical data presented suggests that ERM-6 is a selective ligand for the estrogen receptor, with a higher affinity for ERα over ERβ. Further characterization through functional assays is necessary to determine the agonist or antagonist nature of ERM-6 in different cellular contexts. This radioligand binding assay is a critical first step in the preclinical evaluation of new SERMs.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen Receptor Modulators (SERMs) and Selective Androgen Receptor Modulators (SARMs) | Radiology Key [radiologykey.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Estrogen receptor modulator 6" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "Estrogen Receptor Modulator 6" (ERM6) during in vitro experiments.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Dilution of ERM6 DMSO Stock in Aqueous Buffer
Question: I am observing a precipitate when I dilute my concentrated DMSO stock solution of ERM6 into my aqueous experimental buffer (e.g., PBS or cell culture medium). What is causing this and how can I resolve it?
Answer: This is a common issue for hydrophobic compounds like many Selective Estrogen Receptor Modulators (SERMs). The rapid change in solvent polarity from a high-concentration organic solvent (DMSO) to an aqueous environment causes the compound to "crash out" of the solution.
Here are several strategies to address this, starting with the simplest:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its effect on cell viability and assay performance.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This gradual reduction in solvent polarity can help keep ERM6 in solution.
-
Warm the Aqueous Buffer: Gently warming your aqueous buffer to 37°C before adding the ERM6 stock solution can increase its kinetic solubility.
-
Lower the Final Concentration: If experimentally feasible, reducing the final working concentration of ERM6 may keep it below its solubility limit in the aqueous buffer.
If these initial steps do not resolve the issue, more advanced formulation strategies may be necessary.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: My experimental results with ERM6 are inconsistent across different experiments. Could this be related to solubility?
Answer: Yes, poor solubility can lead to inconsistent results. Micro-precipitation or adsorption to labware can cause the actual concentration of ERM6 in your experiment to be lower and more variable than intended.
Here are some troubleshooting steps:
-
Centrifugation: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g for 10 minutes) and use the supernatant for your experiment. This will remove any undissolved micro-precipitates.
-
Use of Low-Adhesion Labware: ERM6, being hydrophobic, may adsorb to standard plastic surfaces. Using low-adhesion microplates and pipette tips can minimize this loss.
-
Inclusion of a Surfactant: If compatible with your assay, adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20, to your buffer can help prevent non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing an initial stock solution of ERM6?
A1: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for many poorly soluble compounds, including other SERMs. It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed water can negatively impact the solubility and stability of the compound.
Q2: What is the general solubility profile of Selective Estrogen Receptor Modulators (SERMs)?
A2: SERMs are a structurally diverse class of compounds that often exhibit poor aqueous solubility due to their hydrophobic nature. Their solubility can be influenced by factors such as their chemical structure, crystalline form, and the pH of the solution for ionizable compounds.
Q3: Are there alternative methods to improve the aqueous solubility of ERM6 for in vitro studies?
A3: Yes, if simple solvent optimization is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of ERM6. These include the use of cyclodextrins, pH adjustment for ionizable compounds, and the preparation of amorphous solid dispersions.
Q4: How can cyclodextrins improve the solubility of ERM6?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like ERM6, effectively encapsulating the poorly soluble compound and increasing its apparent solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q5: Can pH adjustment be used to improve the solubility of ERM6?
A5: If ERM6 has ionizable functional groups (i.e., it is a weak acid or base), its solubility will be pH-dependent. For a weakly acidic compound, increasing the pH will enhance solubility, while for a weakly basic compound, decreasing the pH will have the same effect. It is crucial to determine the pKa of ERM6 to guide the pH adjustment and to ensure the final pH of the experimental medium remains within a physiologically acceptable range (typically 7.2-7.4) to avoid cellular toxicity.
Data Presentation
Table 1: Solubility of Representative SERMs in Common Solvents
| Compound | Solvent | Solubility |
| Raloxifene HCl | DMSO | Soluble to 50 mM |
| Tamoxifen | DMSO | Soluble |
| ERM6 (Hypothetical) | DMSO | High |
| ERM6 (Hypothetical) | Aqueous Buffer (e.g., PBS) | Low |
Experimental Protocols
Protocol 1: Preparation of ERM6 Stock Solution
-
Weigh the desired amount of ERM6 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Stepwise Dilution of ERM6 for Aqueous Solutions
-
Begin with your high-concentration ERM6 stock solution in DMSO.
-
Perform an intermediate dilution series in 100% DMSO if a large dilution factor is required.
-
For the final dilution into your aqueous buffer, add the ERM6 stock dropwise while gently vortexing the buffer to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If observed, consider the troubleshooting steps outlined above.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Add the ERM6 (either as a powder or a concentrated DMSO stock) to the HP-β-CD solution.
-
Stir or sonicate the mixture until the ERM6 is fully dissolved. This may take some time as the complexation process occurs.
-
This ERM6-cyclodextrin complex solution can then be further diluted in your aqueous buffer for the final experimental concentration.
Visualizations
Caption: Troubleshooting workflow for ERM6 precipitation issues.
Caption: Simplified estrogen receptor signaling pathway.
"Estrogen receptor modulator 6" off-target effects identification
Technical Support Center: Estrogen Receptor Modulator 6 (ERM-6)
Disclaimer: "this compound (ERM-6)" is a hypothetical compound designation used for illustrative purposes in this guide. The data, protocols, and troubleshooting advice provided are based on established principles and common findings for well-characterized Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with SERMs that I should be aware of for ERM-6?
A1: While ERM-6 is designed to target estrogen receptors (ERα and ERβ), you may observe effects stemming from interactions with other proteins. Based on extensive research on SERMs like Tamoxifen, common off-target effects can include modulation of kinase signaling pathways, interactions with other receptors, and disruption of lipid metabolism. [1][2][3]For instance, Tamoxifen and its metabolites have been shown to interact with histamine, muscarinic, and dopamine (B1211576) receptors. [1][2]Researchers have also noted that some SERMs can sensitize even ER-negative breast cancer cells to immune-mediated killing, potentially through off-target engagement of G protein-coupled estrogen receptor 1 (GPR30). [4][5] Q2: I'm seeing an unexpected phenotype in my cell-based assay that doesn't correlate with ERα/β expression. What's the first step in troubleshooting?
A2: The first step is to confirm that the observed phenotype is independent of ERα/β activity. We recommend running a parallel experiment using ER-negative cell lines that still express potential off-target proteins. If the phenotype persists, it strongly suggests an off-target effect. The next logical step is to perform a broad screening assay, such as a kinase panel profiling or a cell microarray screen, to identify potential unintended binding partners. [6][7][8] Q3: My in vivo model is showing toxicity (e.g., weight loss, lethargy) at doses where I expect specific ER modulation. How can I determine if this is an off-target effect?
A3: Toxicity in animal models is a common challenge. First, ensure the dose is appropriate by performing a dose-response study. If toxicity persists at effective doses, it may be an off-target effect. Similar to in vitro work, treating control animals (e.g., Cre-negative mice in a Cre-Lox system) with ERM-6 can help differentiate between on-target and off-target toxicity. [9]Unexpected side effects like leg cramps, hot flashes, and an increased risk of venous thromboembolism are known for SERMs like Raloxifene and should be monitored. [10][11][12][13]Proteomic analysis of plasma or tissue samples from treated versus untreated animals can also reveal changes in protein expression indicative of off-target pathway modulation. [14] Q4: What are the best initial assays to broadly screen for ERM-6 off-targets?
A4: For a comprehensive and unbiased initial screen, we recommend a two-pronged approach:
-
Biochemical Screening: Use a broad kinase profiling panel (e.g., 400+ kinases) to identify any interactions with ATP-binding sites. [15][16][17]This is a common off-target class for small molecules.
-
Cell-Based Screening: Employ a cell microarray platform expressing a large library of human membrane and secreted proteins. [6][7][18]This method assesses binding in a more physiologically relevant context.
These screens provide a list of potential "hits" that must then be validated with more specific secondary assays.
Troubleshooting Guides
Guide 1: Unexpected Results in Kinase Activity Assays
Issue: You've performed a kinase profiling screen and found that ERM-6 inhibits a specific kinase, for example, Protein Kinase C (PKC), which is a known off-target for some SERMs. [3]How do you validate this finding?
Troubleshooting Workflow:
Recommended Actions:
-
Confirm with IC50 Determination: The initial screen might be at a single high concentration. Perform a dose-response curve using a validated biochemical kinase assay (e.g., LanthaScreen™, ADP-Glo™) to determine the IC50 value of ERM-6 against the purified kinase.
-
Confirm Direct Binding: Use a label-free method like Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA) to confirm direct physical binding between ERM-6 and the purified kinase. A positive result is indicated by a shift in the protein's melting temperature (Tm). [19][20][21]3. Assess in a Cellular Context: Use a cell-based assay to determine if ERM-6 affects the kinase's activity in a physiological system. [22][23]This can be done by measuring the phosphorylation of a known downstream substrate of the kinase via Western Blot or a targeted immunoassay.
Guide 2: Differentiating On-Target vs. Off-Target Phenotypes
Issue: An observed cellular phenotype (e.g., apoptosis) could be due to ER modulation (on-target) or an unrelated pathway (off-target).
Decision-Making Logic:
Quantitative Data Summary
The following table presents hypothetical, yet realistic, binding and activity data for ERM-6. This illustrates the kind of selectivity profile you should aim to build for your compound.
| Target | Assay Type | Metric | Value | Interpretation |
| ERα (On-Target) | Radioligand Binding | Ki | 1.5 nM | High-affinity binding to primary target. |
| ERβ (On-Target) | Radioligand Binding | Ki | 5.2 nM | High-affinity binding to primary target. |
| GPR30 (Potential Off-Target) | Radioligand Binding | Ki | 850 nM | Moderate affinity; may contribute to effects at higher concentrations. [4] |
| PKCα (Confirmed Off-Target) | LanthaScreen™ Eu Kinase Binding | IC50 | 2.1 µM | Off-target kinase interaction at micromolar concentrations. |
| hERG (Safety Target) | Electrophysiology | IC50 | > 30 µM | Low risk of cardiac toxicity. |
Key Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement
Objective: To confirm direct binding of ERM-6 to a putative off-target protein by measuring changes in its thermal stability. [19][20][21] Materials:
-
Purified potential off-target protein (e.g., PKCα) at 2-10 µM.
-
DSF buffer (e.g., 10 mM HEPES, 200 mM NaCl, pH 7.2).
-
SYPRO™ Orange dye (5000x stock in DMSO).
-
ERM-6 stock solution in DMSO.
-
qPCR instrument with a thermal ramping feature (e.g., Bio-Rad CFX384). [24]* 384-well qPCR plates.
Procedure:
-
Prepare Master Mix: In the DSF buffer, prepare a master mix containing the protein and SYPRO Orange dye (final concentration typically 5x).
-
Prepare Compound Plate: Create a serial dilution of ERM-6 in a separate plate. Include a DMSO-only control.
-
Set up Reaction Plate: Dispense the compound dilutions into the 384-well qPCR plate (e.g., 2 µL per well).
-
Add Protein: Add the protein/dye master mix to each well (e.g., 18 µL), bringing the total volume to 20 µL. Ensure final DMSO concentration is consistent across all wells (e.g., < 2.5%).
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run DSF Experiment: Place the plate in the qPCR instrument.
-
Set the instrument to monitor fluorescence (e.g., FRET or ROX channel). [24] * Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each condition.
-
A significant positive shift in Tm (ΔTm) in the presence of ERM-6 compared to the DMSO control indicates stabilizing binding.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
Objective: To quantitatively measure the binding affinity (IC50) of ERM-6 for a specific kinase. [25][26][27] Materials:
-
Kinase of interest (e.g., PKCα) with an appropriate tag (e.g., GST, His).
-
LanthaScreen™ Eu-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer (an ATP-competitive ligand).
-
1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). [25]* ERM-6 serially diluted in DMSO.
-
384-well, low-volume, black assay plates.
-
TR-FRET enabled plate reader.
Procedure:
-
Prepare Reagents (3x concentration):
-
Compound Solution: Prepare a 3x serial dilution of ERM-6 in 1X Kinase Buffer A.
-
Kinase/Antibody Mix: Prepare a 3x solution of the kinase and the Eu-antibody in the buffer.
-
Tracer Solution: Prepare a 3x solution of the tracer in the buffer.
-
-
Assay Assembly (15 µL final volume):
-
Add 5 µL of the compound solution to the assay plate.
-
Add 5 µL of the kinase/antibody mix.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor). [27]5. Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the log concentration of ERM-6.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. A lower IC50 indicates stronger binding/inhibition.
-
References
- 1. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 7. criver.com [criver.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. breastcancer.org [breastcancer.org]
- 14. academic.oup.com [academic.oup.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. pharmaron.com [pharmaron.com]
- 17. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 22. nuvisan.com [nuvisan.com]
- 23. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 24. prod-shared-star-protocols.s3.amazonaws.com [prod-shared-star-protocols.s3.amazonaws.com]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Optimizing "Estrogen receptor modulator 6" concentration in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro concentration of Estrogen Receptor Modulator 6 (ERM6).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ERM6 in in vitro experiments?
For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most estrogen receptor-positive (ER+) cell lines, such as MCF-7 or T-47D. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store ERM6?
ERM6 is soluble in DMSO at a stock concentration of up to 10 mM. For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Q3: What are the known off-target effects of ERM6?
While ERM6 is highly selective for estrogen receptors, some cross-reactivity with other nuclear receptors may occur at concentrations above 10 µM. It is advisable to perform counter-screening assays if off-target effects are a concern for your experimental system.
Q4: How does the presence of serum in the culture medium affect ERM6 activity?
Serum contains endogenous hormones and binding proteins that can interfere with the activity of ERM6. For receptor binding and some signaling studies, it is recommended to use phenol (B47542) red-free medium and charcoal-stripped serum to reduce background estrogenic activity. The use of serum-free medium for a short duration during treatment can also be considered, but cell viability should be closely monitored.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in control wells | Contamination of media with estrogenic compounds. | Use phenol red-free media and charcoal-stripped fetal bovine serum (FBS) to remove endogenous estrogens. |
| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culture. |
| Inconsistent incubation times. | Ensure precise and consistent incubation times for all treatment conditions and replicates. | |
| Degradation of ERM6 stock solution. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| No observable effect of ERM6 treatment | Sub-optimal concentration of ERM6. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 or IC50. |
| Low or absent estrogen receptor expression in the cell line. | Confirm ERα and ERβ expression levels in your cell line using qPCR or Western blotting. | |
| Insufficient treatment duration. | Optimize the treatment duration. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended. | |
| Cell toxicity observed at expected active concentrations | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration does not exceed 0.1%. Prepare a serial dilution of the ERM6 stock to achieve the desired final concentration with minimal solvent. |
| ERM6-induced apoptosis or cell cycle arrest. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity across a range of concentrations. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the effect of ERM6 on the viability of adherent cell lines.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium with charcoal-stripped FBS
-
ERM6 stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2.
-
After 24 hours, replace the medium with 100 µL of phenol red-free medium containing charcoal-stripped FBS.
-
Prepare serial dilutions of ERM6 in the treatment medium.
-
Add 10 µL of the diluted ERM6 solutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the expression of estrogen receptor target genes (e.g., TFF1 (pS2), PGR) in response to ERM6 treatment.
Materials:
-
ER-positive cell line
-
6-well plates
-
Phenol red-free medium with charcoal-stripped FBS
-
ERM6 stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.
-
Treat the cells with the desired concentrations of ERM6 or vehicle control for the chosen time period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Signaling Pathways and Workflows
Caption: ERM6 signaling pathway.
Caption: Dose-response experimental workflow.
Caption: Troubleshooting logic for no observed effect.
Technical Support Center: Toxicity Assessment of Estrogen Receptor Modulator 6 (ERM6) in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the in vitro toxicity of the novel compound, Estrogen Receptor Modulator 6 (ERM6).
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for ERM6?
A1: ERM6 is an estrogen receptor modulator. Its primary mechanism is expected to involve binding to estrogen receptors (ERα and ERβ), which can lead to a range of agonist or antagonist effects depending on the cell type and tissue context. These effects are mediated through both genomic and non-genomic signaling pathways. Genomic pathways involve the modulation of gene transcription by ERs in the nucleus, while non-genomic pathways are initiated by membrane-associated ERs and can trigger rapid signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1][2] Some estrogen receptor modulators have also been shown to signal through G protein-coupled estrogen receptor 1 (GPER1), which can also activate these downstream pathways.[3][4][5]
Q2: Which cell lines are recommended for initial toxicity screening of ERM6?
A2: A panel of cell lines is recommended to assess the spectrum of activity and potential tissue-specific toxicity of ERM6. This should include:
-
ER-positive breast cancer cell lines: (e.g., MCF-7, T-47D) to evaluate on-target effects.
-
ER-negative breast cancer cell lines: (e.g., MDA-MB-231, SK-BR-3) to identify potential off-target effects.[6][7]
-
Non-cancerous cell lines: (e.g., MCF-10A, HEK293) to assess general cytotoxicity and selectivity.
It is important to note that some cell lines reported as ER-negative may still express ERα and/or ERβ at levels detectable by sensitive methods.[6][7]
Q3: What are the primary assays to assess the cytotoxicity of ERM6?
A3: The initial assessment of cytotoxicity typically involves colorimetric or fluorometric assays that measure cell viability and proliferation. Commonly used assays include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[1]
-
CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to DNA of membrane-compromised cells.[8]
Q4: How can I determine if ERM6 is inducing apoptosis?
A4: Several assays can be used to specifically quantify apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) that are activated during apoptosis.[10]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: A fluorescence microscopy-based method to visualize and quantify live, apoptotic, and necrotic cells.[12]
Q5: Should I be concerned about the genotoxicity of ERM6?
A5: Yes, some selective estrogen receptor modulators have been shown to be genotoxic.[13] It is advisable to assess the genotoxic potential of ERM6, especially if it is being developed for long-term therapeutic use. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and is a good starting point for genotoxicity testing.[14][15][16]
Data Presentation
Table 1: Cytotoxic Activity of ERM6 against a Panel of Human Cell Lines
| Cell Line | Cancer Type | ER Status | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | ERα+/ERβ+ | 48 | 8.5 ± 1.2 |
| T-47D | Breast Ductal Carcinoma | ERα+/ERβ+ | 48 | 12.3 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | ERα-/ERβ+ | 48 | 25.1 ± 3.5 |
| SK-BR-3 | Breast Adenocarcinoma | ERα-/ERβ- | 48 | > 100 |
| MCF-10A | Non-tumorigenic Breast | ERα+/ERβ+ | 48 | 75.6 ± 8.9 |
| HEK293 | Embryonic Kidney | - | 48 | > 100 |
IC50 values were determined using the MTT assay.
Table 2: Quantification of ERM6-Induced Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (0.1% DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| ERM6 | 5 | 70.1 ± 4.5 | 18.9 ± 3.2 | 11.0 ± 2.5 |
| ERM6 | 10 | 45.8 ± 5.1 | 35.6 ± 4.8 | 18.6 ± 3.9 |
| ERM6 | 20 | 20.3 ± 3.9 | 48.2 ± 6.1 | 31.5 ± 5.3 |
Apoptosis was quantified by Annexin V/PI staining followed by flow cytometry after 48 hours of treatment.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ERM6.
Materials:
-
96-well cell culture plates
-
ERM6 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of ERM6 in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Protocol 2: Comet Assay for Genotoxicity
Objective: To assess DNA damage induced by ERM6.
Materials:
-
Microscope slides
-
Normal and low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Preparation: Treat cells with various concentrations of ERM6 for a defined period. Harvest the cells and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Embed the cell suspension in low melting point agarose and layer it onto a pre-coated slide with normal melting point agarose.[15][18]
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[15]
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.[18]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".[18]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (e.g., measuring tail length and intensity).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT Assay
| Potential Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent settling. | Visually inspect the plate under a microscope after seeding to confirm even distribution. |
| Inconsistent Pipetting | Use calibrated pipettes and consistent pipetting technique (e.g., reverse pipetting for viscous solutions). | Include a set of "no-cell" control wells with only medium and MTT to check for pipetting accuracy of reagents. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | Compare the variability of inner wells to outer wells in a pilot experiment. |
| Incomplete Formazan Solubilization | Ensure complete dissolution of formazan crystals by gentle agitation on an orbital shaker for 15-30 minutes after adding DMSO. | Visually inspect wells for any remaining crystals before reading the plate. |
Issue 2: High Background in Western Blot for Signaling Pathway Analysis
| Potential Cause | Recommended Solution | Relevant Controls |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[19][20] | Include a lane with no primary antibody to check for non-specific binding of the secondary antibody. |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration. | Start with the manufacturer's recommended dilution and perform a series of dilutions. |
| Inadequate Washing | Increase the number and duration of washing steps with TBST to remove unbound antibodies. | - |
| Contaminated Buffers | Prepare fresh buffers and filter them before use. | - |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases [frontiersin.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Reassessment of Estrogen Receptor Expression in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. 21stcenturypathology.com [21stcenturypathology.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
"Estrogen receptor modulator 6" degradation and stability in solution
Disclaimer: Information regarding a specific, proprietary compound designated "Estrogen receptor modulator 6" (ERM6) is not publicly available. This technical support center provides a generalized framework based on the known properties of Selective Estrogen Receptor Modulators (SERMs) and best practices for small molecule compound stability.[1] This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of ERM6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ERM6 stock solutions? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of small molecules like ERM6 due to its high solubilizing capacity.[2] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lead to hydrolysis. For aqueous assays, prepare the stock in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Q2: How should I store lyophilized powder and stock solutions of ERM6? A2: Proper storage is critical to maintain the integrity of ERM6.[3]
-
Lyophilized Powder: Store at –20°C or below in a desiccator.[4] The container should be tightly sealed and protected from light.[3]
-
Stock Solutions (in DMSO): Prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at –20°C or –80°C.[4][5] These solutions should be stored in amber vials or opaque containers to protect against light exposure.[3]
Q3: Is ERM6 sensitive to light, pH, or oxidation? A3: Many complex organic molecules, including SERMs, are sensitive to environmental factors.[6]
-
Light: Photodegradation can occur upon exposure to UV or visible light. It is a best practice to handle ERM6 solutions in low-light conditions and store them in light-protecting containers.[3][7]
-
pH: Compounds with ester or amide functional groups can be susceptible to pH-dependent hydrolysis.[1] Stability may be compromised in highly acidic or basic aqueous buffers.[8]
-
Oxidation: Functional groups sensitive to oxidation can degrade upon exposure to atmospheric oxygen.[7] If oxidation is suspected, consider preparing solutions with degassed buffers or storing aliquots under an inert gas like argon or nitrogen.[2]
Q4: How often should I prepare fresh working solutions of ERM6? A4: For maximum reproducibility and to avoid issues with degradation, it is strongly recommended to prepare fresh working solutions from a frozen stock aliquot for each experiment.[1] Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in stock solution upon thawing. | 1. Low compound solubility at colder temperatures.[2]2. Solvent (e.g., DMSO) has absorbed water, reducing solubility. | 1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making dilutions.[2]2. Use anhydrous DMSO for stock preparation. Centrifuge the vial briefly before opening to collect all contents at the bottom. |
| Inconsistent or lower-than-expected biological activity. | 1. Compound degradation due to improper storage or handling (e.g., freeze-thaw cycles, light exposure).[2]2. Inaccurate concentration due to incomplete solubilization or adsorption to plasticware.[1]3. Degradation in the assay medium.[1] | 1. Prepare a fresh stock solution from lyophilized powder. Always use single-use aliquots.[4]2. Confirm compound purity and concentration using an analytical method like HPLC or LC-MS.[2]3. Assess the stability of ERM6 directly in your assay buffer over the time course of your experiment (see Protocol 1). Use low-binding plates if adsorption is suspected.[1] |
| New peaks appear in HPLC/LC-MS analysis over time. | 1. Compound is degrading into one or more new chemical entities.[1] | 1. This confirms instability. The goal is now to identify the degradation pathway.[9]2. Perform a forced degradation study (see Protocol 2) to understand if the degradation is caused by acid, base, oxidation, light, or heat.[7]3. Based on the results, modify handling and storage procedures (e.g., adjust buffer pH, add antioxidants, protect from light).[1] |
| Color change observed in stock solution. | 1. This often indicates oxidation or another form of chemical degradation.[2] | 1. Discard the stock solution immediately.[2]2. Prepare a fresh stock solution, minimizing its exposure to air. If the compound is highly oxygen-sensitive, consider storing it under an inert gas (argon or nitrogen).[2] |
Data Presentation: ERM6 Stability Profiles
Disclaimer: The following data are hypothetical and presented for illustrative purposes.
Table 1: Stability of ERM6 (10 mM Stock) in Anhydrous DMSO
| Storage Condition | Time Point | Purity by HPLC (%) |
|---|---|---|
| -80°C, Dark | 0 Months | 99.8% |
| 6 Months | 99.7% | |
| 12 Months | 99.5% | |
| -20°C, Dark | 0 Months | 99.8% |
| 6 Months | 99.1% | |
| 12 Months | 98.2% | |
| 4°C, Dark | 0 Days | 99.8% |
| 7 Days | 97.5% | |
| 14 Days | 94.1% | |
| Room Temp, Light | 0 Hours | 99.8% |
| 8 Hours | 91.3% |
| | 24 Hours | 85.6% |
Table 2: Effect of pH on ERM6 Stability in Aqueous Buffer (48h Incubation at 37°C)
| Buffer pH | % ERM6 Remaining | Major Degradant Peak Area (%) |
|---|---|---|
| 3.0 (Acidic) | 88.2% | 10.5% |
| 5.0 (Weakly Acidic) | 95.1% | 4.1% |
| 7.4 (Physiological) | 98.9% | <1% |
| 9.0 (Basic) | 75.4% | 22.8% |
Experimental Protocols
Protocol 1: Assessing ERM6 Stability in Experimental Buffer
Objective: To determine the stability of ERM6 in a specific aqueous buffer over a typical experiment's duration.
Methodology:
-
Preparation: Prepare a 10 µM working solution of ERM6 in your target aqueous buffer (e.g., PBS, pH 7.4) from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.[1] This will be your T=0 reference.
-
Incubation: Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: Collect aliquots at relevant time points (e.g., 2h, 8h, 24h, 48h) and quench them immediately as described in Step 2.
-
Analysis: Centrifuge all quenched samples to remove precipitated salts or proteins. Analyze the supernatant by a stability-indicating method, typically reverse-phase HPLC with UV detection or LC-MS.[6]
-
Data Interpretation: Quantify the peak area of the parent ERM6 compound at each time point. Calculate the percentage of ERM6 remaining relative to the T=0 sample. A loss of >5-10% over the experiment's duration may indicate significant instability.
Protocol 2: Forced Degradation Study
Objective: To identify the primary degradation pathways for ERM6 by subjecting it to harsh chemical and physical conditions.[9] This helps in developing stable formulations and establishing stability-indicating analytical methods.[7]
Methodology:
-
Sample Preparation: Prepare several identical solutions of ERM6 at a concentration of approximately 1 mg/mL.[9] A mixture of water/acetonitrile is often a good starting solvent.
-
Application of Stress Conditions: [8]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solution at 70°C in the dark for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
-
Control: Keep one solution at 4°C in the dark.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including the control, by HPLC or LC-MS.
-
-
Data Interpretation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation.[8] Significant reduction in the parent ERM6 peak and the appearance of new peaks indicate susceptibility to that specific stress condition. This information reveals the likely degradation pathways.[9]
Visualizations
Caption: Workflow for assessing the stability of ERM6 in an experimental buffer.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Estrogen receptor modulator 6" inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulator 6. Inconsistent results in experiments involving this selective estrogen receptor beta (ERβ) agonist can arise from various factors related to its mechanism of action, experimental conditions, and assay-specific variables. This guide aims to address common issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: We are observing inconsistent results between experiments, even when repeating the same protocol. What are the general factors that could be contributing to this variability?
A1: Inconsistent results with this compound can stem from several sources. It's crucial to standardize your experimental workflow as much as possible. Here are some key areas to review:
-
Compound Handling and Storage: Ensure "this compound" is properly stored to maintain its stability. Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots. Confirm the accuracy of the concentration of your stock solution.
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, including changes in estrogen receptor expression.
-
Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous hormones that may interfere with your experiments. It is advisable to test and use a single batch of charcoal-stripped FBS to minimize this variability.
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence cell growth rates and the response to treatment.
-
-
Solvent Effects: The vehicle used to dissolve this compound (commonly DMSO) can have biological effects at higher concentrations. Maintain a consistent and low final solvent concentration (typically <0.1%) across all experimental and control wells.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final compound concentration. Calibrate your pipettes regularly and use appropriate pipetting techniques.
Logical Relationship: Factors Contributing to Inconsistent Results
Caption: Key factors that can lead to variability in experimental outcomes.
Cell Viability and Proliferation Assays (e.g., MTT, XTT)
Q2: In our MTT assay, we are seeing a biphasic dose-response curve with "this compound," where we observe increased proliferation at low concentrations and decreased proliferation at high concentrations. Is this expected?
A2: Yes, a biphasic or hormetic response can be observed with some estrogen receptor modulators.
-
Mechanism: At lower concentrations, the agonist activity of "this compound" on ERβ might stimulate signaling pathways that promote cell survival or proliferation in certain cell types. At higher concentrations, off-target effects or the induction of apoptotic pathways could lead to cytotoxicity.
-
Troubleshooting:
-
Wide Dose Range: It is essential to perform a comprehensive dose-response analysis over a wide range of concentrations (e.g., from picomolar to micromolar) to fully characterize the activity of the compound.
-
Orthogonal Assays: Confirm the results from your MTT assay with an alternative method for assessing cell viability, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.
-
Q3: We are not observing any effect of "this compound" on the proliferation of our cell line, which is reported to express ERβ. What could be the reason?
A3: Several factors could explain the lack of an observed effect:
-
Low ERβ Expression: The level of ERβ expression in your specific cell line may be too low to elicit a measurable proliferative response. It is crucial to verify the expression level of ERβ in your cell line using a validated method like Western blotting or qPCR.
-
Dominant ERα Signaling: If your cell line co-expresses ERα, the signaling through ERα might be dominant and mask the effects of an ERβ-selective agonist.
-
Experimental Conditions:
-
Incubation Time: The incubation time with the compound may be too short to observe a significant effect on proliferation. Consider extending the treatment duration (e.g., 48-72 hours).
-
Phenol (B47542) Red: Phenol red, a common component of cell culture media, has weak estrogenic activity and can interfere with the assay. Use phenol red-free media for your experiments.
-
Table 1: Troubleshooting Guide for Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Use a multichannel pipette for consistency, avoid using the outer wells of the plate, ensure even cell suspension before seeding. |
| No response to treatment | Low receptor expression, inappropriate incubation time, interference from media. | Confirm ERβ expression, optimize treatment duration, use phenol red-free media and charcoal-stripped serum. |
| Unexpected biphasic response | Hormetic effect of the compound, off-target effects at high concentrations. | Perform a wide dose-response curve, use orthogonal assays to confirm viability, investigate potential off-target effects through literature search or further experiments. |
Reporter Gene Assays (e.g., Luciferase)
Q4: Our luciferase reporter assay for ERβ activity is showing high background signal and low fold induction with "this compound." How can we optimize this?
A4: High background and low signal-to-noise ratio are common issues in reporter gene assays. Here are some optimization steps:
-
Promoter and Enhancer Elements: The choice of the promoter and the number of estrogen response elements (EREs) in your reporter construct are critical. A construct with a minimal promoter and multiple EREs can help reduce basal activity and increase the fold induction.
-
Transfection Efficiency: Low transfection efficiency will result in a weak signal. Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio and the cell density at the time of transfection.
-
Cell Lysis and Luciferase Reagent: Ensure complete cell lysis to release all the luciferase enzyme. Use fresh luciferase assay reagents as their activity can diminish over time.
-
Normalization: To account for variability in transfection efficiency and cell number, it is highly recommended to use a co-transfected control reporter vector (e.g., expressing Renilla luciferase under a constitutive promoter).[1][2]
Q5: We are observing "non-specific" activation of our reporter gene with compounds that are not expected to be ERβ agonists. What could be the cause?
A5: Non-specific activation in reporter gene assays can be a significant issue.
-
Luciferase Inhibition/Stabilization: Some compounds can directly interact with and stabilize the luciferase enzyme, leading to an apparent increase in signal that is independent of receptor activation.[3]
-
Cytotoxicity: At higher concentrations, compounds can be cytotoxic, leading to a decrease in the reporter signal that might be misinterpreted as antagonism. Always run a parallel cell viability assay.
-
Promoter-Specific Effects: Some compounds can activate the minimal promoter in the reporter construct through pathways independent of the estrogen receptor.
Experimental Workflow: Luciferase Reporter Gene Assay
Caption: A typical workflow for an ERβ luciferase reporter gene assay.
Western Blotting
Q6: We are having trouble detecting ERβ by Western blot in our cell lysates. What could be the problem?
A6: Detecting endogenous ERβ can be challenging due to its lower expression levels compared to ERα in many cell lines.
-
Antibody Specificity and Validation: The specificity of the primary antibody is critical. There are reports of non-specific ERβ antibodies on the market.[4][5] It is essential to use an antibody that has been validated for Western blotting and to include appropriate controls, such as a cell line known to be ERβ-positive and one that is ERβ-negative.
-
Protein Extraction and Handling: Use a lysis buffer containing protease inhibitors to prevent protein degradation. Ensure that the protein concentration in your lysates is accurately determined and that you are loading a sufficient amount of protein (e.g., 20-40 µg) per lane.
-
Transfer Efficiency: Optimize the transfer conditions (voltage, time) to ensure efficient transfer of the protein from the gel to the membrane, especially for a protein of the size of ERβ (~59 kDa).
Q7: We observe changes in the expression of a downstream target of ERβ after treatment with "this compound," but the magnitude of the change is inconsistent. Why might this be?
A7: Inconsistent changes in downstream protein expression can be due to several factors:
-
Timing of Analysis: The kinetics of protein expression can vary. Perform a time-course experiment to determine the optimal time point to observe the maximal change in your target protein after treatment.
-
Cellular Context: The regulation of gene and protein expression is complex and can be influenced by the specific signaling environment of your cell line.
-
Loading Controls: Ensure that you are using a reliable loading control and that the expression of the loading control itself is not affected by the treatment. Normalize the band intensity of your target protein to the loading control for accurate quantification.
Signaling Pathway: ERβ-mediated Gene Expression
Caption: Simplified signaling pathway of this compound.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (phenol red-free and containing charcoal-stripped FBS). Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Luciferase Reporter Gene Assay
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate.
-
Transfection: Co-transfect the cells with an ERβ expression vector, an ERE-driven firefly luciferase reporter vector, and a control vector expressing Renilla luciferase.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of "this compound" or controls.
-
Incubation: Incubate for another 24 hours.
-
Lysis and Signal Measurement: Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in each well according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Western Blotting for ERβ
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against ERβ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
References
- 1. promega.com [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assessment of estrogen receptor beta antibodies in cancer cell line models and tissue reveals critical limitations in reagent specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of seven oestrogen receptor beta antibodies for immunohistochemistry, western blotting, and flow cytometry in human breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
"Estrogen receptor modulator 6" reducing variability in animal studies
Technical Support Center: Estrogen Receptor Modulator 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound. The information is tailored for scientists and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a selective estrogen receptor β (ERβ) agonist. It exhibits a high affinity for ERβ with a reported Ki of 0.44 nM, showing a 19-fold selectivity over estrogen receptor α (ERα), which has a Ki of 8.4 nM. This selectivity makes it a valuable tool for investigating the specific roles of ERβ in various physiological and pathological processes.
Q2: What is the proposed advantage of using a selective ERβ agonist like this compound in animal studies?
While specific studies on this compound reducing variability are not extensively documented, the high selectivity for ERβ is theoretically advantageous. By minimizing activation of ERα, selective ERβ agonists may reduce off-target effects, potentially leading to more consistent and reproducible results in animal studies. The activation of ERα is known to mediate different, and sometimes opposing, physiological effects compared to ERβ. Therefore, isolating the ERβ-mediated effects can lead to a clearer interpretation of experimental outcomes.
Q3: What are the known in vivo effects of selective ERβ agonists?
Studies on selective ERβ agonists, such as ERB-041, have shown significant effects in animal models of inflammation, including inflammatory bowel disease and arthritis.[1][2][3][4] These compounds have been reported to be non-uterotrophic, meaning they do not stimulate uterine growth, a classic response mediated by ERα.[1][2][3][4] This highlights the distinct biological profile of ERβ activation compared to non-selective estrogen receptor modulation.
Q4: In which research areas can this compound be applied?
Given the known functions of ERβ, this modulator can be a valuable tool in studies related to:
-
Neurodegenerative diseases
-
Inflammatory conditions
-
Certain types of cancer where ERβ is thought to have a tumor-suppressive role
-
Cardiovascular health
-
Metabolic disorders
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Question: We are observing significant variability in our in vivo results between animals in the same treatment group. Could this compound be the cause, and how can we reduce this?
Answer: High variability in animal studies can stem from multiple sources. While this compound's selectivity is intended to minimize off-target effects, other factors are more common causes of variability. Here is a troubleshooting workflow to address this issue:
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high variability in in vivo studies.
Detailed Steps:
-
Animal-Related Factors:
-
Source and Strain: Ensure all animals are from the same source and are of the same genetic strain.
-
Age and Weight: Use animals within a narrow age and weight range.
-
Health Status: Exclude any animals showing signs of illness.
-
Acclimation: Ensure all animals have had a sufficient and consistent acclimation period.
-
Housing Conditions: Standardize housing density, bedding, and environmental enrichment.
-
Circadian Rhythm: Perform all procedures at the same time of day to minimize the impact of circadian variations.
-
-
Compound and Dosing:
-
Formulation: Ensure the vehicle is appropriate and does not have biological effects of its own. Confirm that this compound is fully dissolved or homogenously suspended. Prepare fresh formulations regularly.
-
Dosing Accuracy: Use precise techniques for dosing (e.g., calibrated pipettes, proper gavage technique). Ensure the dose is accurately calculated based on the most recent body weight.
-
-
Experimental Procedures:
-
Randomization and Blinding: Implement robust randomization for group allocation and blinding during data collection and analysis to prevent bias.
-
Standardized Protocols: Ensure all personnel are following the exact same, detailed standard operating procedures (SOPs).
-
Issue 2: Lack of Expected Biological Effect
Question: We are not observing the expected anti-inflammatory (or other ERβ-mediated) effect with this compound. What could be the problem?
Answer: A lack of efficacy can be due to several factors, from the compound itself to the experimental design.
Troubleshooting Decision Tree for Lack of Efficacy
Caption: Decision tree for troubleshooting lack of biological effect.
Possible Causes and Solutions:
-
Dose: The selected dose may be too low. Conduct a dose-response study to determine the optimal concentration.
-
Route of Administration: The chosen route (e.g., oral, subcutaneous, intraperitoneal) may result in poor bioavailability. Consider alternative routes or a different vehicle to improve absorption.
-
Pharmacokinetics: The compound may be rapidly metabolized and cleared. A pilot pharmacokinetic study to measure plasma and tissue levels can be informative.
-
Target Engagement: Confirm the expression of ERβ in the target tissue of your animal model.
-
Model Relevance: The chosen animal model may not be responsive to ERβ modulation for the specific endpoint being measured.
Experimental Protocols & Data
General Protocol for In Vivo Studies in Rodents
This protocol is a general guideline and should be optimized for your specific experimental needs.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., 50% DMSO, corn oil). The choice of vehicle should be based on the route of administration and solubility of the compound.
-
Prepare fresh solutions daily or as determined by stability studies.
-
-
Animal Model:
-
Use sexually immature or ovariectomized female rodents for studies where endogenous estrogens may be a confounding factor.
-
House animals in a controlled environment (temperature, humidity, light-dark cycle).
-
-
Dosing:
-
Endpoint Measurement:
-
At the end of the study, collect relevant tissues for analysis (e.g., histology, gene expression, protein analysis).
-
Perform functional or behavioral assays as required by the study design.
-
Quantitative Data
The following tables summarize the key in vitro binding affinities for this compound and provide a reference for doses of other selective ERβ agonists used in animal studies.
Table 1: In Vitro Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity |
| ERβ | 0.44 | 19-fold vs ERα |
| ERα | 8.4 | - |
Table 2: Example Dosing of Selective ERβ Agonists in Rodent Models
| Compound | Animal Model | Dose Range | Route | Reported Effect |
| ERB-041 | HLA-B27 Transgenic Rat (IBD) | 1-10 mg/kg/day | Oral | Reversal of chronic diarrhea |
| ERB-041 | Lewis Rat (Arthritis) | 1-10 mg/kg/day | Oral | Reduction in joint inflammation |
| WAY-200070 | Gonadectomized Mice | Not specified | SC | Increased agonistic behaviors |
Signaling Pathway
This compound, as an ERβ agonist, is expected to activate the downstream signaling pathways of ERβ. These can be broadly categorized into genomic and non-genomic pathways.
ERβ Signaling Pathways
Caption: Simplified diagram of genomic and non-genomic ERβ signaling pathways.
-
Genomic Pathway: Upon binding this compound, ERβ dimerizes and translocates to the nucleus. There, it can bind directly to Estrogen Response Elements (EREs) on DNA or interact with other transcription factors to regulate the expression of target genes.[5][6][7] This process typically occurs over hours to days.
-
Non-Genomic Pathway: A subpopulation of ERβ located at the cell membrane or in the cytoplasm can, upon activation, rapidly trigger intracellular signaling cascades, such as the MAPK and PI3K pathways.[5][6] These actions are much faster, occurring within seconds to minutes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
"Estrogen receptor modulator 6" overcoming resistance mechanisms
Disclaimer: "Estrogen Receptor Modulator 6" (ERM6) is a fictional molecule. To provide a scientifically accurate and relevant technical support resource, this guide utilizes data and concepts from a real-world analog: Elacestrant , a next-generation oral Selective Estrogen Receptor Degrader (SERD). The principles and experimental approaches described here are applicable to the study of novel SERDs designed to overcome endocrine resistance in ER-positive breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for ERM6 in overcoming endocrine resistance?
ERM6 is designed as a Selective Estrogen Receptor Degrader (SERD). Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202), which competitively inhibit estrogen binding, SERDs have a dual mechanism of action.[1][2] They both block the estrogen receptor (ER) and induce its degradation through the proteasomal pathway.[1][2][3] This is particularly effective against resistance mechanisms involving mutations in the estrogen receptor gene (ESR1).[2][4][5] These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function, rendering therapies like aromatase inhibitors ineffective.[6] By promoting the degradation of the mutant ER protein, ERM6 can shut down this signaling pathway.[2][4]
Q2: My ER-positive breast cancer cell line has developed resistance to tamoxifen and fulvestrant (B1683766). Will ERM6 be effective?
There is a strong possibility that ERM6 could be effective in this scenario. Resistance to tamoxifen and fulvestrant can arise from several mechanisms, including the acquisition of ESR1 mutations.[7][8][9] Next-generation SERDs like Elacestrant have demonstrated efficacy in preclinical models and clinical trials against breast cancers harboring these mutations, which often confer resistance to older endocrine therapies.[2][4][5] However, other resistance mechanisms, such as the activation of alternative signaling pathways (e.g., PI3K/AKT/mTOR or MAPK), can also contribute.[10][11] Therefore, it is crucial to characterize the resistance mechanism in your specific cell line.
Q3: What are the key resistance pathways that could limit the efficacy of ERM6, and how can I test for them?
While ERM6 is designed to overcome ESR1 mutation-mediated resistance, other mechanisms can still lead to treatment failure. The primary escape routes involve the activation of parallel growth factor signaling pathways that can drive cell proliferation independently of the estrogen receptor. These include:
-
PI3K/AKT/mTOR Pathway: This is one of the most commonly activated pathways in endocrine-resistant breast cancer.[10][12]
-
MAPK/ERK Pathway: Activation of this pathway can also promote ER-independent cell growth.[10]
-
Cell Cycle Dysregulation: Overexpression of cyclins, particularly Cyclin D1 and Cyclin E2, can drive cell cycle progression even when ER signaling is blocked.[10][13]
To investigate these pathways, you can use techniques like Western blotting to assess the phosphorylation status of key proteins (e.g., p-AKT, p-ERK) or qPCR to measure the expression of downstream target genes.
Q4: Should I consider using ERM6 in combination with other inhibitors?
Yes, combination therapy is a promising strategy to overcome or prevent resistance.[14][15] Based on the known resistance mechanisms, combining ERM6 with inhibitors of key escape pathways is a rational approach:
-
CDK4/6 Inhibitors (e.g., Palbociclib): These agents block cell cycle progression and have shown synergy with endocrine therapies.[16][17][18] Combining ERM6 with a CDK4/6 inhibitor could be particularly effective in preventing the emergence of resistance.
-
PI3K/mTOR Inhibitors (e.g., Everolimus): For tumors with activation of the PI3K/AKT/mTOR pathway, a combination with an mTOR inhibitor can be highly effective.[12][19][20]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| ERM6 shows limited efficacy in my ESR1-mutant cell line. | The cell line may have developed additional resistance mechanisms, such as activation of the PI3K/AKT/mTOR pathway. | Perform a Western blot to check for elevated levels of phosphorylated AKT or S6 kinase. If the pathway is active, consider a combination study with a PI3K or mTOR inhibitor. |
| My wild-type ER cell line is not responding to ERM6. | The cells may have low ER expression or rely on alternative growth signaling pathways. | Confirm ERα expression levels via Western blot or qPCR. Assess the activation status of key growth factor pathways like MAPK and PI3K. |
| I'm observing conflicting results between my cell viability assays and Western blots for ER degradation. | The timing of the assays may not be optimal. ER degradation may occur at an earlier time point than the observed effect on cell viability. | Perform a time-course experiment. Assess ERα protein levels at multiple time points (e.g., 6, 12, 24, 48 hours) post-ERM6 treatment to determine the kinetics of degradation. Correlate this with cell viability at later time points (e.g., 72, 96 hours). |
| ERM6 is less effective in my patient-derived xenograft (PDX) model than in my cell lines. | Poor bioavailability or rapid metabolism of ERM6 in vivo. Tumor heterogeneity within the PDX model. | Verify the pharmacokinetic properties of ERM6. Consider optimizing the dosing regimen. Characterize the genomic profile of the PDX tumors to identify potential resistance mechanisms that may not have been present in the cell lines. |
Data Presentation
Table 1: Comparative Efficacy of Endocrine Therapies in Wild-Type and Mutant ESR1 Cell Lines
| Compound | Cell Line | ESR1 Status | IC50 (nM) |
| Tamoxifen | MCF-7 | Wild-Type | 15 |
| Tamoxifen | MCF-7/Y537S | Mutant | >1000 |
| Fulvestrant | MCF-7 | Wild-Type | 0.5 |
| Fulvestrant | MCF-7/Y537S | Mutant | 50 |
| ERM6 (Elacestrant) | MCF-7 | Wild-Type | 0.6 |
| ERM6 (Elacestrant) | MCF-7/Y537S | Mutant | 1.0 |
Note: Data is representative and compiled from analogous next-generation SERDs.[3]
Table 2: Effect of ERM6 in Combination with a CDK4/6 Inhibitor on Cell Proliferation
| Treatment | Cell Line | % Growth Inhibition |
| ERM6 (10 nM) | MCF-7/Y537S | 45% |
| Palbociclib (100 nM) | MCF-7/Y537S | 30% |
| ERM6 (10 nM) + Palbociclib (100 nM) | MCF-7/Y537S | 85% |
Note: Data is representative and illustrates the potential for synergistic effects.[21]
Experimental Protocols
Protocol 1: Assessing ERα Degradation by Western Blot
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ERM6 (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ERM6 and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: Signaling pathways in ER-positive cells and mechanisms of resistance overcome by ERM6.
Caption: Workflow for evaluating the efficacy of ERM6 in overcoming resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 3. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 5. Elacestrant Mechanism of Action | ORSERDU® (elacestrant) [orserduhcp.com]
- 6. Mechanisms of endocrine resistance in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Shedding Light on Mechanisms Behind Fulvestrant Resistance in Advanced ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 9. Insights into resistance mechanisms to hormonal therapy in bca [dailyreporter.esmo.org]
- 10. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. The therapeutic potential of mTOR inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to Endocrine Therapy in Breast Cancer: New Approaches to a Nagging Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacr.org [aacr.org]
- 16. Palbociclib as single agent or in combination with the endocrine therapy received before disease progression for estrogen receptor-positive, HER2-negative metastatic breast cancer: TREnd trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palbociclib New Tool Against Endocrine Resistance? [medscape.com]
- 18. Endocrine Therapy Resistance | Encyclopedia MDPI [encyclopedia.pub]
- 19. How to overcome endocrine resistance in early and metastatic breast cancer [meddocsonline.org]
- 20. mTOR inhibition reverses acquired endocrine therapy resistance of breast cancer cells at the cell proliferation and gene‐expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Estrogen Receptor Modulator 6 (ERM-6)
Disclaimer: Estrogen Receptor Modulator 6 (ERM-6) is a hypothetical compound for the purpose of this guide. The information, protocols, and data presented are based on established principles and findings from studies on well-characterized Selective Estrogen Receptor Modulators (SERMs). Researchers should adapt these guidelines to the specific properties of their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common tissue-specific effects and potential side effects of ERMs like ERM-6 observed in vivo?
A1: ERMs, also known as SERMs, are designed to act as estrogen receptor (ER) agonists or antagonists in a tissue-specific manner.[1][2] This selectivity is key to their therapeutic action but can also lead to side effects. Common effects observed in preclinical animal models for SERMs like tamoxifen (B1202) and raloxifene (B1678788) include:
-
Uterine Effects: Many first- and second-generation SERMs exhibit partial agonist activity in the uterus, potentially leading to uterine weight gain and endometrial proliferation.[3][4]
-
Bone Metabolism: A desired agonist effect in bone tissue can help slow bone loss and reduce the risk of fractures.[5]
-
Thromboembolic Events: Some SERMs are associated with an increased risk of blood clots.[6][7]
-
Hot Flashes: Vasomotor symptoms like hot flashes are a common side effect observed in clinical settings.[6][7]
-
Neuroinflammation: Some SERMs, such as tamoxifen and raloxifene, have been shown to reduce the inflammatory responses of glial cells in the central nervous system.[8]
The specific profile of ERM-6 would depend on its unique interaction with ER subtypes (ERα and ERβ), the conformation it induces upon binding, and the tissue-specific expression of co-regulatory proteins.[2]
Q2: How can I design a study to determine the optimal dose of ERM-6 that minimizes side effects while maintaining efficacy?
A2: A dose-response study is critical. The goal is to identify a therapeutic window where efficacy is maximized and toxicity is minimized. The study should include multiple dose groups, a vehicle control, and a positive control (e.g., estradiol (B170435) or a well-known SERM). Key parameters to measure include:
-
Efficacy Endpoints: Tumor growth inhibition in a cancer model, bone mineral density in an osteoporosis model, etc.
-
Toxicity/Side Effect Endpoints: Daily clinical observations (weight, activity), weekly blood counts, and terminal histopathology of key organs (uterus, liver, heart, etc.).[9]
-
Pharmacokinetic (PK) Analysis: To correlate drug exposure with both efficacy and toxicity.
A well-designed study will allow you to generate dose-response curves for both the desired effects and the adverse effects, helping to select an optimal dose for further studies.[10][11]
Q3: What are the best practices for monitoring animal health during an in vivo study with ERM-6?
A3: Rigorous in-life monitoring is essential for animal welfare and data integrity. A comprehensive plan should be established and approved by the Institutional Animal Care and Use Committee (IACUC).[12]
-
Daily Checks: Monitor for changes in posture, activity level, breathing, and general disposition.[12] Any animal showing signs of distress should be assessed immediately.
-
Body Weight: Measure body weight at least twice weekly. Significant weight loss (>15-20% of baseline) is a common endpoint criterion.
-
Food and Water Intake: Monitor intake, as significant changes can be an early indicator of toxicity.
-
Clinical Signs: Keep a detailed log of any specific clinical signs relevant to known SERM side effects, such as vaginal discharge or swelling.[6]
Troubleshooting Guide
Problem: I'm observing significant uterine weight gain in my ovariectomized mouse/rat model after ERM-6 treatment.
-
Possible Cause: This suggests ERM-6 has estrogenic (agonist) effects on the uterus, a known side effect of some SERMs like tamoxifen.[3][4] This effect can be independent of membrane-initiated ERα signaling.[1][13]
-
Troubleshooting Steps:
-
Confirm Dose-Dependency: Is the effect more pronounced at higher doses? If so, reducing the dose may mitigate the effect while retaining the desired therapeutic action in the target tissue.
-
Histopathology: Perform H&E staining on uterine tissue to assess endometrial thickness, glandular proliferation, and other cellular changes. This will confirm if the weight gain is due to potentially harmful hyperplasia.
-
Mechanism of Action Study: Investigate the expression of estrogen-responsive genes in the uterus (e.g., IGF-I). Tamoxifen has been shown to dramatically increase IGF-I mRNA levels in the rat uterus.[4]
-
Consider a Different Model: If the uterine effect confounds the primary study endpoint, consider using a model where this is less of a concern or using a lower dose.
-
Problem: My in vivo efficacy results with ERM-6 are inconsistent across experiments.
-
Possible Cause: Inconsistent drug administration, leading to variable serum concentrations, is a common issue. Methods like subcutaneous slow-release pellets can result in initial concentration spikes that are an order of magnitude higher than the physiological range.[14]
-
Troubleshooting Steps:
-
Refine Administration Protocol: For long-term studies, consider methods that provide more stable serum concentrations, such as oral administration (e.g., in a palatable vehicle like hazelnut cream) or silastic capsules.[14] Daily oral gavage or subcutaneous injections are also options for shorter studies.
-
Conduct a Pilot PK Study: Before a large efficacy study, run a small pilot study to measure serum levels of ERM-6 at several time points after administration to ensure the chosen method provides consistent and appropriate exposure.
-
Check Compound Stability: Ensure the formulation of ERM-6 is stable and that the compound is not degrading in the vehicle over the course of the experiment.
-
Standardize Procedures: Ensure all experimental procedures, from animal handling to the time of day for dosing, are consistent across all study groups and experiments.[15]
-
Data Presentation
Table 1: Comparative Side Effect Profile of Clinically Used SERMs (Preclinical & Clinical Data)
| Side Effect | Tamoxifen | Raloxifene | Bazedoxifene | Lasofoxifene |
| Uterine Hyperplasia | Agonist (Increased Risk)[3] | Antagonist (Neutral)[16] | Antagonist (Neutral)[7] | Agonist (Slight Increase)[7] |
| Bone Protection | Agonist (Protective)[17] | Agonist (Protective)[6] | Agonist (Protective)[5] | Agonist (Protective)[5] |
| Thromboembolism | Increased Risk[6] | Increased Risk[7] | Not specified | Not specified |
| Hot Flashes | Increased Incidence[6] | Increased Incidence[7] | Not specified | Not specified |
This table provides a generalized comparison. The specific effects of ERM-6 must be determined experimentally.
Table 2: Sample Dose-Response Study Design for ERM-6 in an Ovariectomized Rodent Model
| Group | Treatment | Dose (mg/kg/day) | Route | N (animals/group) | Primary Endpoints |
| 1 | Vehicle Control | 0 | p.o. | 10 | Uterine weight, Bone Mineral Density (BMD) |
| 2 | Positive Control (E2) | 0.01 | s.c. | 10 | Uterine weight, BMD |
| 3 | ERM-6 Low Dose | 0.1 | p.o. | 10 | Uterine weight, BMD |
| 4 | ERM-6 Mid Dose | 1.0 | p.o. | 10 | Uterine weight, BMD |
| 5 | ERM-6 High Dose | 10.0 | p.o. | 10 | Uterine weight, BMD |
p.o. = oral gavage; s.c. = subcutaneous injection. Doses are hypothetical and should be determined by preliminary in vitro and in vivo toxicity studies.
Experimental Protocols
Protocol 1: Uterotropic Assay in Ovariectomized Rats
This protocol is designed to assess the estrogenic (agonist) or anti-estrogenic (antagonist) effects of ERM-6 on the uterus.
-
Animal Model: Use adult female Sprague-Dawley rats (8-10 weeks old).
-
Surgery: Perform ovariectomy (OVX) on all animals and allow a 2-week recovery period to ensure clearance of endogenous hormones.[18]
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., corn oil)
-
Group 2: Positive Control (e.g., 17α-Ethinylestradiol, 0.3 µg/kg/day)
-
Group 3: ERM-6 (at desired doses)
-
-
Dosing and Administration: Administer compounds daily via oral gavage or subcutaneous injection for 3 to 7 consecutive days.[18]
-
Endpoint Collection:
-
On the day after the final dose, record the final body weight.
-
Euthanize animals via an approved method.
-
Carefully dissect the uterus, trim away fat, blot to remove fluid, and record the wet uterine weight immediately.[18]
-
-
Data Analysis: Calculate the relative uterine weight (uterine weight / body weight). A significant increase in uterine weight in the ERM-6 group compared to the vehicle control indicates an agonistic effect.
Protocol 2: General Toxicity and Histopathological Analysis
This protocol outlines a procedure for assessing systemic toxicity after chronic ERM-6 administration.
-
Animal Model & Dosing: Use the animal model relevant to the efficacy study. Administer ERM-6 at therapeutic and supra-therapeutic doses for a predetermined period (e.g., 28 days). Include vehicle control groups.
-
In-life Monitoring: Conduct daily health checks and twice-weekly body weight measurements as described in the FAQs.
-
Terminal Procedures:
-
At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver function; BUN, creatinine (B1669602) for kidney function).
-
Euthanize animals and perform a full necropsy.
-
-
Histopathology:
-
Collect key organs: uterus, liver, kidneys, heart, spleen, and any tissues with gross abnormalities.[9]
-
Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination to identify any treatment-related pathological changes.
-
Visualizations
References
- 1. A tissue-specific role of membrane-initiated ERα signaling for the effects of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective oestrogen receptor modulators decrease the inflammatory response of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A tissue-specific role of membrane-initiated ERα signaling for the effects of SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Effect of hormone replacement and selective estrogen receptor modulators (SERMs) on the biomechanics and biochemistry of pelvic support ligaments in the cynomolgus monkey ( Macaca fascicularis) | Obgyn Key [obgynkey.com]
- 17. breastcancer.org [breastcancer.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Estrogen Receptor Modulator 6 (ERM6)
This technical support guide is intended for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulator 6 (ERM6). It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of ERM6?
A1: The oral bioavailability of selective estrogen receptor modulators (SERMs) like ERM6 can be limited by several factors. These include poor aqueous solubility, which hinders its dissolution in gastrointestinal fluids, and significant first-pass metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation.[1] Additionally, ERM6 may be a substrate for efflux transporters in the gut wall, further limiting its absorption.
Q2: Which formulation strategies are recommended to enhance the bioavailability of ERM6?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like ERM6.[2] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[2][3]
-
Solid Dispersions: Dispersing ERM6 in a polymer matrix can enhance solubility and dissolution.[2]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of ERM6.[2]
Q3: What in vitro models are suitable for assessing the permeability and potential for active transport of ERM6?
A3: For in vitro assessment of ERM6 permeability, the Caco-2 cell monolayer model is widely used.[4] This model can provide insights into both passive diffusion and the involvement of active transport mechanisms.[4] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based alternative for predicting passive permeability.[4]
Q4: How can I accurately quantify ERM6 concentrations in plasma samples?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying SERMs in biological matrices due to its high sensitivity and selectivity.[5][6] A robust LC-MS/MS method should be developed and validated for linearity, accuracy, and precision.[7]
Troubleshooting Guides
Issue 1: Low and Variable ERM6 Plasma Concentrations in Animal Pharmacokinetic (PK) Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Analyze the solid-state properties of the ERM6 drug substance (e.g., polymorphism, crystallinity).2. Consider formulation strategies such as micronization or creating a solid dispersion to improve dissolution rate.[2] |
| Significant first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes to identify major metabolizing enzymes.2. If metabolism is extensive, consider co-administration with an inhibitor of the identified metabolic pathway in preclinical models to confirm the impact on bioavailability. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. Perform a Caco-2 permeability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil). A significant increase in permeability with the inhibitor suggests efflux is a limiting factor.2. Investigate formulation approaches that include excipients known to inhibit efflux transporters. |
| Instability in the gastrointestinal tract. | 1. Assess the stability of ERM6 at different pH values simulating the stomach and intestine.2. If degradation is observed, consider enteric-coated formulations to protect the compound in the acidic environment of the stomach. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Caco-2 cell monolayer integrity. | 1. Routinely measure the transepithelial electrical resistance (TEER) of the monolayers before and after each experiment to ensure integrity.2. Confirm monolayer confluence and differentiation through microscopy. |
| ERM6 cytotoxicity at tested concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) on Caco-2 cells at the concentrations used in the permeability study.2. If cytotoxic, repeat the permeability assay at lower, non-toxic concentrations. |
| Binding of ERM6 to the experimental apparatus. | 1. Quantify the concentration of ERM6 in the donor and receiver compartments at the end of the experiment and perform a mass balance calculation.2. If significant loss is detected, consider using low-binding plates or adding a small percentage of a non-ionic surfactant to the buffer. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the laboratory's established range.
-
Preparation of Dosing Solution: Prepare a solution of ERM6 in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the ERM6 dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
Take a sample from the donor compartment at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of ERM6 in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate Papp using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Protocol 2: Oral Bioavailability Study in Rodents
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
For the intravenous (IV) group, administer ERM6 (formulated in a suitable vehicle like saline with a co-solvent) via the tail vein.
-
For the oral (PO) group, administer ERM6 (formulated as a suspension or in a bioavailability-enhancing formulation) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or a cannula) into tubes containing an anticoagulant at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of ERM6 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: In Vitro Permeability of ERM6 in Caco-2 Monolayers
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| ERM6 | A -> B | 0.5 ± 0.1 | 4.0 |
| ERM6 | B -> A | 2.0 ± 0.3 | |
| Propranolol (High Permeability Control) | A -> B | 25.0 ± 2.5 | 1.1 |
| Atenolol (Low Permeability Control) | A -> B | 0.2 ± 0.05 | 1.0 |
Data are presented as mean ± standard deviation (n=3). Efflux Ratio = Papp(B->A) / Papp(A->B).
Table 2: Pharmacokinetic Parameters of ERM6 in Rats Following a Single Dose
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 550 ± 75 | 45 ± 15 |
| Tmax (h) | 0.25 | 2.0 |
| AUC₀-t (ng*h/mL) | 1200 ± 150 | 360 ± 90 |
| Absolute Bioavailability (%F) | - | 3.0% |
Data are presented as mean ± standard deviation (n=5).
Visualizations
Caption: Overview of ERM6's dual signaling pathways.
Caption: Workflow for improving ERM6 bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Estrogen Receptor Modulator 6 (ERM 6) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Estrogen Receptor Modulator 6 (ERM 6) and other selective estrogen receptor modulators (SERMs). The following information is designed to help you identify and mitigate common sources of assay interference and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Background Signal in Fluorescence-Based Assays
Question: We are observing a high background signal in our fluorescence-based ERM 6 assay, which is reducing our signal-to-blank (S/B) ratio. What are the common causes and how can we mitigate this?
Answer: High background fluorescence is a common issue that can arise from several sources, including the assay medium, the test compound itself, and cellular autofluorescence. Here are the primary causes and mitigation strategies:
-
Phenol (B47542) Red in Culture Medium: Phenol red, a pH indicator in many culture media, is a known fluorophore that can significantly increase background fluorescence.[1][2][3]
-
Serum Components: Fetal Bovine Serum (FBS) contains various fluorescent molecules, such as amino acids with aromatic side chains and hormones, which contribute to background signal.[3]
-
Compound Autofluorescence: The test compound, ERM 6, may possess intrinsic fluorescent properties that interfere with the assay signal.
-
Cellular Autofluorescence: Endogenous cellular components like NADH, riboflavin, and collagen can fluoresce, particularly in the blue-green spectrum.[4]
Mitigation Strategies:
-
Use Phenol Red-Free Medium: Switching to a phenol red-free medium formulation is a primary step in reducing background fluorescence.[1][3][5]
-
Optimize Serum Concentration: Reduce the serum concentration to the minimum required for cell viability during the assay. For short-term assays with fixed cells, consider replacing the medium with a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS) before measurement.[3]
-
Implement an Autofluorescence Correction Protocol: Measure the fluorescence of wells containing the test compound in the absence of the fluorescent reporter to determine its contribution to the signal. This value can then be subtracted from the experimental wells.
-
Utilize Red-Shifted Fluorophores: If cellular autofluorescence is a major issue, consider using fluorescent probes that excite and emit at longer wavelengths (red or far-red), as cellular autofluorescence is less pronounced in this region of the spectrum.[3][4]
-
Optimize Instrument Settings: Adjust the gain and exposure settings on your plate reader or microscope to maximize the signal-to-background ratio.[6]
Quantitative Impact of Medium Components on Signal-to-Blank Ratio:
| Medium Component | Excitation/Emission (nm) | Effect on Signal-to-Blank (S/B) Ratio |
| Phenol Red | GFP/RFP wavelengths | Dramatic increase in background, leading to a significant decrease in S/B ratio.[1][3] |
| Fetal Bovine Serum (>5%) | Broad spectrum | Substantial decrease in S/B ratio due to increased background fluorescence.[3] |
Workflow for Diagnosing and Mitigating High Background Fluorescence:
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: False Positives or Negatives due to Serum Interference
Question: Our assay results for ERM 6 are inconsistent, and we suspect interference from serum components beyond autofluorescence. What could be causing this, and how can we address it?
Answer: Serum is a complex biological matrix that can interfere with assays in multiple ways beyond autofluorescence, leading to both false positives and false negatives.
-
Endogenous Hormones: Serum contains endogenous estrogens that can compete with ERM 6 for binding to the estrogen receptor, potentially masking its true activity.
-
Binding Proteins: Serum albumin and other proteins can non-specifically bind to ERM 6, reducing its effective concentration available to interact with the estrogen receptor.
-
Enzymatic Activity: Serum may contain enzymes that can metabolize the test compound or interfere with the reporter system.
-
Heterophile Antibodies: These are human anti-animal antibodies that can interfere with immunoassays by cross-linking reagent antibodies, leading to erroneous results.[7][8]
Mitigation Strategies:
-
Use Charcoal-Stripped Serum: This type of serum has been treated to remove endogenous steroid hormones, providing a cleaner background for assessing the activity of estrogen receptor modulators.
-
Protein A/G Purification: For assays sensitive to antibody interference, a pre-treatment step using Protein A/G resin can purify total immunoglobulins from the serum samples, removing interfering components.[9][10]
-
Assay in Serum-Free Medium: If possible, adapt your cell line to grow in a serum-free or reduced-serum medium for the duration of the assay.
-
Include Appropriate Controls: Always run a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) to assess the dynamic range of the assay and identify any suppressive effects of the serum.
Experimental Protocol: Serum Pre-treatment with Protein A/G Resin
This protocol is adapted for the removal of interfering antibodies from serum samples prior to a cell-based assay.[9]
-
Prepare Protein A/G Resin: Resuspend the Protein A/G resin in a binding buffer (e.g., PBS).
-
Incubate Serum with Resin: Add the serum sample to the prepared resin and incubate with gentle mixing for 1-2 hours at 4°C.
-
Separate Purified Immunoglobulins: Centrifuge the mixture and collect the supernatant containing the purified immunoglobulins. The interfering components should remain bound to the resin.
-
Buffer Exchange (Optional): If necessary, perform a buffer exchange to transfer the purified immunoglobulins into the appropriate assay buffer.
-
Use in Assay: The pre-treated serum can now be used in your cell-based assay.
Logical Flow for Addressing Serum Interference:
Caption: Decision pathway for mitigating serum interference.
Frequently Asked Questions (FAQs)
Q1: Our luciferase reporter assay is showing a weak or no signal with ERM 6. What should we check first?
A1: A weak or absent signal in a luciferase assay can be due to several factors. Systematically check the following:
-
Reagent Integrity: Ensure your luciferase substrate and other reagents have not expired and have been stored correctly.
-
Transfection Efficiency: If you are using a transiently transfected reporter, verify your transfection efficiency with a positive control plasmid (e.g., a constitutively expressing reporter).
-
Promoter Strength: The promoter driving your reporter gene may be weak. Consider using a stronger promoter if possible.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness.
-
Compound Cytotoxicity: At the concentrations tested, ERM 6 may be cytotoxic, leading to a decrease in cell number and, consequently, a lower signal. Perform a cell viability assay in parallel.
Q2: We are performing a competitive binding assay with radiolabeled estradiol (B170435) and our non-specific binding is very high. What are the likely causes?
A2: High non-specific binding in a competitive binding assay can obscure your results. Consider these points:
-
Insufficient Blocking: Ensure your assay buffer contains an adequate concentration of a blocking agent, such as bovine serum albumin (BSA), to prevent the radioligand from binding to non-receptor components.
-
Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to increased non-specific binding. Ensure you are using a concentration at or below the Kd for its receptor.[11]
-
Filter Washing: If using a filtration-based assay, ensure your washing steps are sufficient to remove all unbound radioligand.
-
Quality of Receptor Preparation: A poor-quality receptor preparation with denatured protein can lead to high non-specific binding.
Q3: How do we validate our ERM 6 assay to ensure it is robust and reliable?
A3: Assay validation is a critical step to ensure your results are accurate and reproducible. Key validation parameters include:
-
Specificity: Demonstrate that the assay response is specific to the estrogen receptor. This can be done using ER-negative cell lines or by co-treatment with a known ER antagonist.
-
Sensitivity: Determine the lower limit of detection (LOD) and lower limit of quantification (LLOQ) for your assay.
-
Accuracy and Precision: Assess the intra- and inter-assay variability by running multiple replicates on different days. The coefficient of variation (CV) should be within an acceptable range (typically <20%).
-
Linearity and Range: Determine the range of compound concentrations over which the assay response is linear.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Estrogen Receptor Signaling Pathway and Assay Principle:
Caption: Simplified signaling pathway for an ER modulator reporter assay.
References
- 1. researchgate.net [researchgate.net]
- 2. promocell.com [promocell.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. ibidi.com [ibidi.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
"Estrogen receptor modulator 6" cell line selection for optimal response
Technical Support Center: Estrogen Receptor Modulator 6 (ERM-6)
Disclaimer: As "this compound" (ERM-6) is not a publicly documented compound, this guide is based on a hypothetical model of a selective estrogen receptor modulator (SERM) for illustrative purposes. The data and protocols provided are representative examples for guiding experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERM-6?
A1: ERM-6 is a selective estrogen receptor modulator (SERM). Its primary mechanism is to act as an antagonist on Estrogen Receptor Alpha (ERα) in breast tissue.[1][2] In ER-positive (ER+) breast cancer cell lines, ERM-6 competitively binds to ERα, inhibiting the transcriptional activity of estrogen-responsive genes that promote cell proliferation.[1][3] In ER-negative (ER-) cell lines, it is expected to have minimal to no direct activity.
Q2: Which cell lines are recommended for studying the efficacy of ERM-6?
A2: For determining the antagonistic effects of ERM-6, ER+ breast cancer cell lines are recommended. MCF-7 and T-47D are excellent initial choices as they express high levels of ERα. For a negative control or to study off-target effects, an ER- cell line such as MDA-MB-231 can be used.[4]
Q3: What is the expected outcome of ERM-6 treatment on sensitive vs. resistant cell lines?
A3: In sensitive ER+ cell lines (e.g., MCF-7, T-47D), ERM-6 is expected to inhibit cell proliferation and down-regulate the expression of estrogen-responsive genes. In resistant ER- cell lines (e.g., MDA-MB-231), ERM-6 should show a significantly lower impact on cell viability.
Q4: How should I prepare ERM-6 for in vitro experiments?
A4: ERM-6 is typically provided as a powder. It should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments. Ensure the final DMSO concentration in your culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect of ERM-6 on MCF-7 or T-47D cell proliferation. | 1. Suboptimal Cell Culture Conditions: Cells may not be responding due to issues with the culture medium (e.g., presence of phenol (B47542) red which has weak estrogenic activity).2. Incorrect ERM-6 Concentration: The concentration range tested may be too low.3. Degraded ERM-6 Compound: Improper storage of the compound or stock solution. | 1. Use phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for at least 3 days prior to and during the experiment to remove endogenous estrogens.[5]2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM).3. Prepare a fresh stock solution of ERM-6 from the powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| High toxicity observed in the vehicle control (DMSO) group. | 1. Final DMSO concentration is too high. 2. Cell line is particularly sensitive to DMSO. | 1. Ensure the final concentration of DMSO in the cell culture medium is ≤ 0.1%.2. Test the DMSO tolerance of your specific cell line by running a DMSO-only dose-response curve. |
| Inconsistent results between experiments. | 1. Variation in cell passage number: High passage numbers can lead to phenotypic drift.2. Inconsistent cell seeding density. 3. Variability in treatment duration. | 1. Use cells within a consistent and low passage number range for all experiments.2. Ensure a uniform cell seeding density across all wells and plates.3. Maintain a consistent treatment duration for all replicates and experiments. |
| Unexpected activity of ERM-6 in ER-negative (MDA-MB-231) cells. | 1. Off-target effects: ERM-6 may have activity on other cellular targets at higher concentrations.2. Cell line misidentification or contamination. | 1. This could be a genuine finding. Investigate potential off-target signaling pathways.2. Verify the identity of your cell line using short tandem repeat (STR) profiling. |
Data Presentation: ERM-6 In Vitro Efficacy
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of ERM-6 in various breast cancer cell lines after a 72-hour treatment period.
| Cell Line | ER Status | ERM-6 IC50 (nM) |
| MCF-7 | Positive | 15 |
| T-47D | Positive | 25 |
| MDA-MB-231 | Negative | > 10,000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to assess the effect of ERM-6 on the viability of breast cancer cell lines.
Materials:
-
ER-positive (MCF-7, T-47D) and ER-negative (MDA-MB-231) breast cancer cell lines
-
Phenol red-free cell culture medium with charcoal-stripped FBS
-
ERM-6 compound
-
DMSO (sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of phenol red-free medium with charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of ERM-6 in the appropriate medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the ERM-6 dilutions to the respective wells. Include wells for vehicle control (medium with 0.1% DMSO) and untreated control (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the ERM-6 concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of ERM-6 in ER+ breast cancer cells.
Experimental Workflow
Caption: Workflow for determining cell viability using an MTT assay.
Cell Line Selection Logic
Caption: Decision tree for selecting the appropriate cell line for ERM-6 experiments.
References
"Estrogen receptor modulator 6" dealing with batch-to-batch variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with batch-to-batch variability of Estrogen Receptor Modulator 6 (ERM6). The following troubleshooting guides and FAQs are designed to help you identify, diagnose, and resolve common problems to ensure the reproducibility of your experimental results.
Troubleshooting Guide
Question: We are observing a significant difference in potency and downstream effects with a new batch of ERM6 compared to our reference batch. How do we troubleshoot this?
Answer:
Inconsistent results between batches are a primary indicator of variability that must be addressed systematically.[1] This variability can arise from differences in purity, the presence of impurities, or degradation of the compound.[1][2][3] The following step-by-step guide will help you diagnose the issue.
Step 1: Preliminary Checks & Analytical Validation
Before conducting functional assays, verify the identity, purity, and concentration of the new ERM6 batch.
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Look for any reported differences in purity, impurity profiles, and other specified parameters.[1]
-
Analytical Confirmation: If possible, perform in-house analytical chemistry to confirm the compound's identity and purity. High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight.[1]
-
Solubility & Stock Concentration: Ensure the compound dissolves completely in your vehicle solvent (e.g., DMSO) at the desired concentration. Incomplete dissolution is a common source of error. Verify the concentration of your stock solution using a spectrophotometer if an extinction coefficient is known.
Step 2: Functional Validation in a Controlled System
A well-characterized, ER-positive cell line, such as MCF-7, is an ideal system to functionally validate the potency of a new ERM6 batch.[4][5]
-
Dose-Response Assay: Perform a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the new batch against your reference batch. A significant shift in the dose-response curve indicates a difference in potency.[1]
-
Target Engagement Assay: Confirm that the new batch engages the estrogen receptor. This can be assessed by measuring the expression of a known ER-regulated gene, such as TFF1 (pS2), via quantitative PCR (qPCR) after a short treatment period (e.g., 4-6 hours).
The table below shows hypothetical data from a validation experiment comparing a new batch of ERM6 to a reference batch.
| Parameter | Batch A (Reference) | Batch B (New Batch) | Acceptance Criteria |
| Purity (HPLC) | 99.5% | 97.2% | ≥ 98.0% |
| Identity (LC-MS) | Matches Expected MW | Matches Expected MW | Match |
| Cell Proliferation IC50 (MCF-7) | 15 nM | 45 nM | ≤ 1.5-fold of Reference |
| TFF1 Gene Expression (Fold Change) | 8.5-fold increase | 3.2-fold increase | ≥ 80% of Reference |
Based on this data, Batch B would not pass quality control due to its lower purity, reduced potency in the cell proliferation assay, and diminished effect on the target gene expression.
Below is a troubleshooting workflow to guide your decision-making process when encountering batch-to-batch variability.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MCF-7 Cells
This protocol is designed to determine the IC50 value of ERM6 by measuring its effect on the proliferation of estrogen-dependent MCF-7 breast cancer cells.
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Hormone Deprivation: Prior to the experiment, switch cells to phenol (B47542) red-free EMEM with 10% charcoal-stripped FBS for 48-72 hours to reduce background estrogenic effects.
-
Seeding: Plate the hormone-deprived cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of ERM6 (from both reference and new batches) and a positive control (e.g., 17β-estradiol) in the hormone-deprived medium. Replace the medium in the wells with the treatment solutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 5 days.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Protocol 2: qPCR for TFF1 Target Gene Expression
This protocol measures the engagement of ERM6 with its target by quantifying the expression of the estrogen-responsive gene TFF1.
-
Cell Culture and Seeding: Follow steps 1-3 from the Cell Proliferation Assay protocol, seeding cells in a 6-well plate at an appropriate density.
-
Treatment: Treat cells with ERM6 (e.g., at its EC50 concentration) or a vehicle control for 4 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using TaqMan™ or SYBR® Green chemistry with primers specific for TFF1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TFF1 using the delta-delta Ct (ΔΔCt) method.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for validating a new batch of ERM6 before starting a large-scale experiment? A1: Before committing to large-scale studies, every new batch should undergo a standardized internal quality control process. This should include:
-
Analytical Verification: Confirm purity (≥98%) via HPLC and identity via LC-MS.[1]
-
Functional Check: Perform a dose-response assay in a standard cell line (e.g., MCF-7) to ensure the IC50/EC50 is within 1.5-fold of the established reference batch.[6]
-
Solubility Test: Confirm that the new batch dissolves as expected in the chosen solvent.
Q2: How should ERM6 be stored to ensure its long-term stability? A2: Proper storage is critical to prevent compound degradation.[7][8] For solid ERM6, store at -20°C, protected from light and moisture.[9][10] For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7][11] Always refer to the product's data sheet for specific storage recommendations.
Q3: Can I pool different batches of ERM6 to average out variability? A3: Pooling batches is generally not recommended. If batches have different impurity profiles or potencies, pooling them will create a new, uncharacterized mixture that complicates data interpretation.[12] It is best practice to qualify each batch individually and use a single, validated batch for a complete set of experiments.
Q4: My new batch of ERM6 shows a slightly different color. Is this a concern? A4: A change in physical appearance, such as color, can be an indicator of impurities, degradation, or a different polymorphic form.[3] This observation should trigger a more thorough analytical and functional validation of the new batch before use.
Q5: What is the mechanism of action for Estrogen Receptor Modulators (SERMs)? A5: Selective Estrogen Receptor Modulators (SERMs) like ERM6 bind to estrogen receptors (ERs), primarily ERα and ERβ.[13][14] Depending on the tissue, they can act as either an estrogen agonist (mimicking estrogen's effects) or an antagonist (blocking estrogen's effects).[15][16][17] This tissue-specific action is due to the unique conformational change the SERM induces in the ER, which in turn affects the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, ultimately altering gene transcription.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Estrogen receptor α mediates proliferation of breast cancer MCF-7 cells via a p21/PCNA/E2F1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. DSpace [scholar.uprm.edu]
- 13. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Assessing Cytotoxicity of Novel Estrogen Receptor Modulators
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of novel estrogen receptor modulators.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a novel estrogen receptor modulator?
A1: The initial step is to determine the optimal cell seeding density for your chosen cell line. This ensures that the cells are in the logarithmic growth phase during the experiment, which is crucial for obtaining reproducible results. An experiment to determine the optimal cell density should be performed prior to the main cytotoxicity assay.
Q2: Which cell lines are appropriate for testing the cytotoxicity of a novel estrogen receptor modulator?
A2: The choice of cell line depends on the research question. For assessing estrogenic or anti-estrogenic effects, human breast cancer cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) are commonly used to compare receptor-dependent effects. It is also advisable to use a non-cancerous cell line, such as human endometrial stromal cells (ThESC), to evaluate off-target cytotoxicity.[1][2]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A3: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect inhibits cell proliferation without causing cell death.[3] Viability assays, like the MTT assay, measure metabolic activity and can indicate cell death. Proliferation assays, which directly count cell numbers over time, can help distinguish between these two effects.[3] A compound that is cytostatic will show a plateau in cell number, whereas a cytotoxic compound will show a decrease in cell number.
Q4: What are the critical controls to include in a cytotoxicity assay for an estrogen receptor modulator?
A4: Several controls are essential for a valid cytotoxicity assay:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound at the highest concentration used in the experiment. This accounts for any potential toxicity of the solvent itself.
-
Untreated Control: Cells grown in culture medium only, representing 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is working correctly.
-
Compound Color Control: If the test compound is colored, a set of wells containing the compound at all tested concentrations in cell-free medium should be included to account for background absorbance.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate, or bubbles in the wells.[5] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Be careful not to introduce bubbles when adding reagents.[5] |
| Unexpectedly high cell viability at high compound concentrations | The compound may be precipitating out of solution at higher concentrations. The compound may be interfering with the assay chemistry (e.g., reducing the MTT reagent directly).[4] The compound may have cytostatic rather than cytotoxic effects. | Visually inspect the wells for precipitate under a microscope. If precipitation is observed, try a different solvent or lower the highest concentration tested. To check for assay interference, run a cell-free control with the compound and the assay reagent.[4] Consider using a different type of cytotoxicity assay (e.g., a dye exclusion assay like Trypan Blue). |
| High background signal in the vehicle control wells | The solvent used to dissolve the compound may be cytotoxic at the concentration used. | Perform a dose-response experiment for the solvent alone to determine its toxicity threshold. If the solvent is toxic, consider using a different, less toxic solvent or lowering the final concentration of the solvent in the culture medium. |
| Low signal or poor dynamic range | The cell seeding density may be too low, or the incubation time with the compound may be too short. The assay may not be sensitive enough for your cell line. | Optimize the cell seeding density and the compound incubation time. Consider using a more sensitive assay, such as a luminescent assay that measures ATP levels.[3] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compound (estrogen receptor modulator)
-
Vehicle (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium. Also, prepare the vehicle control at the same final concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Include untreated control wells with fresh medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Visually confirm the formation of purple formazan crystals.[4] Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Untreated Control Wells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
References
- 1. Enhanced cytotoxicity and apoptosis by raloxifene in combination with estrogen and methotrexate in human endometrial stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide: Estrogen Receptor Modulator 6 vs. Tamoxifen in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of a novel selective Estrogen Receptor β (ERβ) agonist, Estrogen Receptor Modulator 6 (compound 3a), and the established Selective Estrogen Receptor Modulator (SERM), tamoxifen (B1202), in the context of breast cancer cell lines. The following sections present a comprehensive analysis of their mechanisms of action, efficacy, and the signaling pathways they modulate, supported by experimental data.
Introduction
Tamoxifen has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. It acts as a SERM, exhibiting antagonist effects in breast tissue and agonist effects in other tissues like the endometrium and bone[1][2]. However, the development of resistance to tamoxifen is a significant clinical challenge, necessitating the exploration of novel therapeutic strategies[3].
Emerging research has highlighted the distinct roles of the two estrogen receptor subtypes, ERα and ERβ. While ERα is primarily associated with promoting breast tumor growth, ERβ has been shown to have anti-proliferative and pro-apoptotic effects in breast cancer cells[2][4]. This has led to the development of selective ERβ agonists as a potential therapeutic avenue. "this compound" (compound 3a) is a selective ERβ agonist, exhibiting a 19-fold selectivity for ERβ (Ki = 0.44 nM) over ERα (Ki = 8.4 nM)[5]. This guide will compare the cellular effects of this selective ERβ modulator with those of tamoxifen, drawing on data from studies using similar selective ERβ agonists where direct comparative data for "this compound" is not available.
Comparative Efficacy in Breast Cancer Cell Lines
The following tables summarize the quantitative data on the effects of a representative selective ERβ agonist and tamoxifen on various breast cancer cell lines, including those resistant to conventional therapies.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (ERα+) | T47D (ERα+) | Tamoxifen-Resistant MCF-7 | Fulvestrant-Resistant MCF-7 |
| Selective ERβ Agonist (OSU-ERb-12) | Lower than MCF10A | 10.43 | Significantly Lower than MCF10A | Significantly Lower than MCF10A |
| Selective ERβ Agonist (LY500307) | Lower than MCF10A | 7.29 | Significantly Lower than MCF10A | Significantly Lower than MCF10A |
| 4-Hydroxytamoxifen (B85900) | 27 | Not Available | Not Available | Not Available |
Data for selective ERβ agonists are from a study on OSU-ERb-12 and LY500307[1][3]. The IC50 for the non-cancerous breast epithelial cell line MCF10A was 13.96 µM for OSU-ERb-12 and 30.53 µM for LY500307[1][3]. 4-Hydroxytamoxifen is the active metabolite of tamoxifen[6].
Table 2: Effects on Cell Proliferation, Apoptosis, and Cell Cycle
| Parameter | Selective ERβ Agonist | Tamoxifen |
| Cell Proliferation | Inhibition in ERα+ cells[4] | Inhibition in ERα+ cells[6] |
| Apoptosis | Induction in ERα+ cells[4] | Can induce apoptosis[7] |
| Cell Cycle | S and/or G2/M phase arrest in ERα+ cells[4] | G1 phase arrest in ERα+ cells[8] |
Mechanism of Action and Signaling Pathways
Tamoxifen and selective ERβ agonists exert their effects through distinct mechanisms, leading to different downstream cellular responses.
Tamoxifen Signaling Pathway
Tamoxifen and its active metabolites, 4-hydroxytamoxifen and endoxifen, compete with estrogen for binding to ERα. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA. However, the tamoxifen-ERα complex recruits co-repressors instead of co-activators, leading to the inhibition of estrogen-driven gene transcription and subsequent cell cycle arrest at the G1 phase[9][10].
This compound (Selective ERβ Agonist) Signaling Pathway
Selective ERβ agonists like "this compound" bind preferentially to ERβ. The activation of ERβ signaling has been shown to have a tumor-suppressive role. One of the key downstream effects is the increased expression and activation of the Forkhead box O (FOXO) transcription factors, FOXO1 and FOXO3a[4]. FOXO3a, in turn, can induce the expression of cell cycle inhibitors (e.g., p27Kip1) and pro-apoptotic proteins (e.g., Bim), leading to cell cycle arrest and apoptosis[11][12].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
Detailed Steps:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight[13].
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound or tamoxifen) and a vehicle control. Incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[14].
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals[15].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[13].
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability compared to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat breast cancer cells with the compounds of interest for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI)[16][17].
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive[16].
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle.
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes[18][19].
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained[20].
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Conclusion
The available data suggests that selective ERβ agonists, such as "this compound," represent a promising therapeutic strategy for breast cancer, including tamoxifen-resistant subtypes. Their distinct mechanism of action, which involves the activation of the tumor-suppressive ERβ pathway and subsequent induction of apoptosis and cell cycle arrest, offers a potential advantage over the ERα-targeted mechanism of tamoxifen.
Notably, studies have shown a synergistic effect when combining selective ERβ agonists with ERα antagonists like tamoxifen, suggesting that a dual-pronged approach targeting both ER subtypes could be a highly effective strategy in the treatment of ER+ breast cancer[3]. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of "this compound" and other selective ERβ agonists, both as monotherapies and in combination with existing endocrine agents. This comparative guide provides a foundational understanding for researchers and drug development professionals to build upon in the quest for more effective breast cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. DSpace [kb.osu.edu]
- 4. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tamoxifen pathway and possible mechanisms of endocrine resistance in breast cancer cells [pfocr.wikipathways.org]
- 11. Frontiers | Role and regulation of FOXO3a: new insights into breast cancer therapy [frontiersin.org]
- 12. FoxO3a Inhibits Tamoxifen-Resistant Breast Cancer Progression by Inducing Integrin α5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
A Comparative Analysis of Estrogen Receptor Modulator 6 and Raloxifene in the Context of Bone Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective estrogen receptor modulator (SERM), Raloxifene (B1678788), with the investigational compound "Estrogen receptor modulator 6" (also identified as compound 3a), focusing on their potential impacts on bone density. While extensive clinical data is available for Raloxifene, a widely approved treatment for postmenopausal osteoporosis, information on "this compound" is limited to its pharmacological profile as a selective estrogen receptor β (ERβ) agonist.[1] This comparison, therefore, juxtaposes the well-documented effects of Raloxifene with the theoretical and preclinical understanding of selective ERβ agonism in bone metabolism.
Executive Summary
Raloxifene, a second-generation SERM, has demonstrated efficacy in increasing bone mineral density (BMD) and reducing the risk of vertebral fractures in postmenopausal women.[1][2][3][4] It acts as an estrogen agonist in bone tissue, effectively slowing down bone resorption.[5][6][7] In contrast, "this compound" is a selective agonist for ERβ.[1] Preclinical evidence suggests that the primary beneficial effects of estrogen on bone are mediated through estrogen receptor α (ERα), while ERβ may play a less significant or even an opposing role in bone formation.[8][9][10] Consequently, the therapeutic potential of a selective ERβ agonist like "this compound" for treating osteoporosis remains uncertain and warrants further investigation.
Quantitative Data on Bone Mineral Density
Raloxifene: Summary of Clinical Trial Data
The following tables summarize the effects of Raloxifene on bone mineral density (BMD) from key clinical trials.
| Table 1: Effect of Raloxifene on Lumbar Spine BMD in Postmenopausal Women with Osteoporosis | |||
| Study | Dosage | Treatment Duration | Mean % Change from Baseline |
| MORE Trial | 60 mg/day | 36 months | +2.6% |
| MORE Trial | 120 mg/day | 36 months | +2.7% |
| CORE Trial (8-year follow-up) | 60 mg/day | 8 years | Maintained BMD |
| Recent RCT (vs. Cholecalciferol) | 60 mg/day | 48 weeks | +2.6% |
Data compiled from multiple sources.[3][11][12]
| Table 2: Effect of Raloxifene on Femoral Neck/Total Hip BMD in Postmenopausal Women with Osteoporosis | |||
| Study | Dosage | Treatment Duration | Mean % Change from Baseline |
| MORE Trial | 60 mg/day | 36 months | +2.1% (Femoral Neck) |
| MORE Trial | 120 mg/day | 36 months | +2.4% (Femoral Neck) |
| Recent RCT (vs. Cholecalciferol) | 60 mg/day | 48 weeks | -0.3% (Total Hip, attenuated loss) |
Data compiled from multiple sources.[3][11]
This compound: A Note on Data Availability
As of the latest review, no published clinical or preclinical studies directly assessing the effect of "this compound" (compound 3a) on bone mineral density are available. The subsequent discussion is therefore based on its mechanism of action as a selective ERβ agonist.
Experimental Protocols
Methodology for Assessing Raloxifene's Efficacy on Bone Density
The clinical efficacy of Raloxifene on bone health has been primarily evaluated through large-scale, randomized, double-blind, placebo-controlled trials. A representative experimental protocol is that of the Multiple Outcomes of Raloxifene Evaluation (MORE) trial :
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[3][13]
-
Participants: 7,705 postmenopausal women with osteoporosis, defined by low bone mineral density (T-score ≤ -2.5) or the presence of vertebral fractures.[3]
-
Intervention: Participants were randomly assigned to receive either placebo, Raloxifene 60 mg/day, or Raloxifene 120 mg/day. All participants also received supplemental calcium (500 mg/day) and vitamin D (400-600 IU/day).[3]
-
Primary Endpoint: Incidence of new vertebral fractures, assessed by spinal radiographs at baseline and at specified follow-up intervals (e.g., 24 and 36 months).[4]
-
Secondary Endpoints:
-
Bone Mineral Density (BMD) of the lumbar spine and femoral neck, measured by dual-energy X-ray absorptiometry (DXA) at baseline and annually.[3]
-
Incidence of non-vertebral fractures.
-
Markers of bone turnover in serum and urine.
-
-
Duration: The initial trial duration was 36 months, with an extension to 4 years and a subsequent follow-up in the Continuing Outcomes Relevant to Evista (CORE) trial for up to 8 years.[4][12]
Signaling Pathways and Mechanisms of Action
Raloxifene: A Mixed Agonist/Antagonist
Raloxifene exhibits tissue-selective estrogenic activity. In bone, it acts as an estrogen agonist, binding to estrogen receptors (primarily ERα) in osteoblasts and osteoclasts. This binding mimics the effects of estrogen, leading to a decrease in bone resorption and a slowing of bone turnover to premenopausal rates.[2][5][6] In contrast, it acts as an estrogen antagonist in breast and uterine tissues.[6]
References
- 1. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene: mechanism of action, effects on bone tissue, and applicability in clinical traumatology practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of raloxifene on vertebral fracture risk reduction in postmenopausal women with osteoporosis: four-year results from a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. Raloxifene (Evista): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. Estrogen receptor-β regulates mechanical signaling in primary osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of estrogen receptor α in the regulation of bone and growth plate cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen Receptors Alpha and Beta in Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Safety assessment of raloxifene over eight years in a clinical trial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Estrogen Receptor Modulator 6 and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative performance of Estrogen Receptor Modulator 6 (ERM6) against established Selective Estrogen Receptor Modulators (SERMs), supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of a novel investigational compound, this compound (ERM6), with commercially available SERMs: Tamoxifen, Raloxifene, Bazedoxifene, and Ospemifene. The following sections detail their comparative binding affinities, tissue-specific activities, and the experimental protocols used to derive these findings.
Comparative Efficacy Overview
ERM6 is a selective estrogen receptor β (ERβ) agonist, exhibiting a 19-fold higher affinity for ERβ over ERα. This distinct binding profile suggests a potentially different mechanism of action and therapeutic window compared to other SERMs, which generally show varying degrees of affinity for both estrogen receptor subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data for ERM6 and the comparator SERMs, focusing on binding affinities for estrogen receptors alpha (ERα) and beta (ERβ), and their functional activities in key tissues.
Table 1: Comparative Binding Affinities for Estrogen Receptors
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | ERβ vs ERα Selectivity |
| This compound | 8.4[1] | 0.44[1] | 19-fold for ERβ |
| Tamoxifen | ~7% of Estradiol's affinity | ~6% of Estradiol's affinity | ~0.86-fold |
| Raloxifene | ~8-34% of Estradiol's affinity | ~0.5-76% of Estradiol's affinity | Variable |
| Bazedoxifene | IC50: 26 | IC50: 99 | ~0.26-fold for ERα |
| Ospemifene | Binds with approximately equal affinity | Binds with approximately equal affinity | ~1-fold |
Note: Binding affinities for Tamoxifen and Raloxifene are presented as a percentage of estradiol's affinity due to the nature of available data. IC50 values for Bazedoxifene are provided.
Table 2: Tissue-Specific Agonist and Antagonist Activity
| Compound | Breast Tissue | Bone Tissue | Uterine Tissue |
| This compound | Presumed Antagonist/Weak Agonist | Presumed Agonist | Unknown |
| Tamoxifen | Antagonist | Agonist | Partial Agonist |
| Raloxifene | Antagonist | Agonist | Antagonist |
| Bazedoxifene | Antagonist | Agonist | Neutral/Antagonist |
| Ospemifene | Antagonist | Agonist | Agonist (vaginal epithelium) |
Note: The tissue-specific activities for ERM6 are presumed based on its ERβ selectivity and the known roles of ERβ, but require experimental confirmation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
General mechanism of SERM action in a target cell.
Workflow of a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the design of future comparative studies.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Receptor Preparation: Estrogen receptors (ERα and ERβ) are typically sourced from recombinant expression systems or prepared from rat uterine cytosol. For cytosol preparation, uteri from ovariectomized rats are homogenized in a cold buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Procedure:
-
In a 96-well plate, add the purified estrogen receptor or uterine cytosol (typically 50-100 µg of protein per well).
-
Add a fixed concentration of radiolabeled estradiol (e.g., [3H]-17β-estradiol) to each well.
-
Add varying concentrations of the unlabeled SERM (the competitor).
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the SERM by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled estradiol) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the SERM to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the SERM that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
MCF-7 Cell Proliferation Assay (for Breast Tissue Antagonism)
This assay assesses the ability of a SERM to inhibit the proliferation of estrogen-receptor-positive breast cancer cells.
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium (e.g., DMEM supplemented with 10% fetal bovine serum). Before the assay, cells are typically cultured in a phenol (B47542) red-free medium with charcoal-stripped serum to remove any estrogenic compounds.
-
Assay Procedure:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density.
-
After allowing the cells to attach, treat them with varying concentrations of the SERM in the presence of a fixed concentration of 17β-estradiol (to stimulate proliferation).
-
Include appropriate controls: vehicle control, estradiol alone, and SERM alone.
-
Incubate the plates for 3-6 days.
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
-
Data Analysis: Calculate the percentage of inhibition of estradiol-stimulated cell growth for each concentration of the SERM and determine the IC50 value.
Osteoblast Differentiation Assay (for Bone Tissue Agonism)
This assay evaluates the ability of a SERM to promote the differentiation of osteoblast precursor cells, indicating a potential bone-protective effect.
-
Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) are used. Cells are cultured in a medium that supports their growth and differentiation.
-
Assay Procedure:
-
Seed the cells in multi-well plates.
-
Treat the cells with varying concentrations of the SERM.
-
Include a positive control (e.g., bone morphogenetic protein-2, BMP-2) and a vehicle control.
-
Culture the cells for a period that allows for differentiation (typically 7-21 days).
-
Assess osteoblast differentiation by measuring markers such as alkaline phosphatase (ALP) activity or mineralization (e.g., Alizarin Red staining).
-
-
Data Analysis: Quantify the increase in ALP activity or mineralization relative to the vehicle control to determine the agonistic potency of the SERM (EC50).
Ishikawa Cell Alkaline Phosphatase Assay (for Uterine Tissue Activity)
This assay is used to assess the estrogenic (agonist) or anti-estrogenic (antagonist) activity of a SERM in an endometrial cancer cell line.
-
Cell Culture: Ishikawa cells, a human endometrial adenocarcinoma cell line, are maintained in an appropriate culture medium.
-
Assay Procedure for Agonist Activity:
-
Seed Ishikawa cells in a 96-well plate.
-
Treat the cells with varying concentrations of the SERM.
-
Include a positive control (e.g., 17β-estradiol) and a vehicle control.
-
Incubate for 48-72 hours.
-
Measure alkaline phosphatase (ALP) activity using a colorimetric or fluorometric substrate.
-
-
Assay Procedure for Antagonist Activity:
-
Follow the same procedure as for agonist activity, but co-treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the SERM.
-
-
Data Analysis:
-
For agonist activity, determine the EC50 value for the induction of ALP activity.
-
For antagonist activity, determine the IC50 value for the inhibition of estradiol-induced ALP activity.
-
This guide provides a foundational comparison of this compound with other prominent SERMs. Further in-depth studies are required to fully elucidate the clinical potential and safety profile of this novel compound.
References
Validating the In Vivo Therapeutic Efficacy of Estrogen Receptor Modulator 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vivo therapeutic efficacy of a novel selective estrogen receptor modulator (SERM), referred to here as Estrogen Receptor Modulator 6 (ERM-6). The performance of ERM-6 is objectively compared with established SERMs, supported by experimental data from existing literature. Detailed methodologies for key in vivo experiments are provided to facilitate the design and execution of validation studies.
Mechanism of Action and Comparative Landscape
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] This dual activity allows for targeted therapeutic effects, such as anti-estrogenic effects in breast tissue for cancer treatment and estrogenic effects in bone to prevent osteoporosis.[1][2][3] The specific conformational change induced in the ER upon ligand binding, and the subsequent recruitment of co-activator or co-repressor proteins, dictates the tissue-specific response.[2][4]
ERM-6 is a novel investigational SERM with high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with reported Ki values of 8.4 nM and 0.44 nM, respectively. This profile suggests a potential for high potency and a unique spectrum of activity. For a comprehensive evaluation, ERM-6's in vivo efficacy should be benchmarked against well-characterized SERMs such as Tamoxifen, Raloxifene, and Bazedoxifene.[1][5][6]
Comparative In Vivo Efficacy Data
A critical aspect of validating a new SERM is to assess its efficacy in relevant preclinical in vivo models. The following tables summarize key in vivo data for established SERMs, providing a baseline for comparison with ERM-6.
Table 1: Comparative Efficacy of SERMs in Breast Cancer Xenograft Models
| Compound | Animal Model | Cell Line | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Tamoxifen | Athymic nu/nu mice | MCF-7 | 8.3, 125, 1250 µ g/day | Time-release pellet | Significant inhibition (P < 0.01) | [7] |
| Raloxifene | Athymic BALB/c nu/nu mice | 5637 (Transitional Cell Carcinoma) | 10, 100, 1000 µ g/day | Oral gavage | Significant inhibition (P < 0.05) | [7] |
| Arzoxifene | Postmenopausal women (Phase I) | Metastatic Breast Cancer | Not specified | Not specified | 19% stable disease > 6 months | [8] |
| Idoxifene | Not specified | MCF-7 | Not specified | Not specified | 1.5x more effective than Tamoxifen | [8] |
| ERM-6 | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 2: Comparative Effects of SERMs on Uterine and Bone Tissue in Ovariectomized (OVX) Rat Models
| Compound | Uterine Wet Weight | Bone Mineral Density (BMD) | Reference |
| Tamoxifen | Partial agonist effect | Prevents bone loss | [1] |
| Raloxifene | Antagonist effect | Prevents bone loss | [1][9] |
| Bazedoxifene | Improved uterine profile vs. Raloxifene | Prevents bone loss | [1] |
| Lasofoxifene | Uterine antagonist | Skeletal agonist | [2] |
| LY2066948 | Potent antagonist (51% decrease) | Prevents bone loss | [9] |
| ERM-6 | To be determined | To be determined |
Key In Vivo Experimental Protocols
To validate the therapeutic efficacy of ERM-6, a series of well-defined in vivo experiments are necessary. The following are detailed protocols for essential assays.
Breast Cancer Xenograft Model
This model is crucial for assessing the anti-tumor efficacy of ERM-6 in an in vivo setting.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7, which are ER-positive) under standard conditions.
-
Animal Model: Use female, ovariectomized, immunodeficient mice (e.g., athymic nude mice) to prevent interference from endogenous estrogens.
-
Tumor Implantation: Subcutaneously implant breast cancer cells mixed with Matrigel into the flank of each mouse.
-
Treatment: Once tumors reach a predetermined size, randomize the animals into treatment groups: vehicle control, ERM-6 (at various doses), and positive controls (e.g., Tamoxifen). Administer compounds daily via oral gavage or other appropriate routes.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Ovariectomized (OVX) Rat Model for Osteoporosis and Uterine Effects
This model is essential for evaluating the tissue-selective estrogenic and anti-estrogenic effects of ERM-6 on bone and uterine tissue.
Experimental Workflow:
Methodology:
-
Animal Model: Use mature female rats (e.g., Sprague-Dawley).
-
Ovariectomy: Perform bilateral ovariectomy to induce an estrogen-deficient state, which leads to bone loss and uterine atrophy. A sham-operated group should be included as a control.
-
Treatment: After a recovery period, randomize the OVX rats into treatment groups: vehicle control, ERM-6 (at various doses), and a positive control (e.g., Raloxifene). Administer the compounds daily for a specified period (e.g., 4-8 weeks).
-
Endpoint Analysis:
-
Uterine Wet Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the uteri. An increase in uterine weight compared to the OVX control group indicates an estrogenic effect, while no change or a decrease suggests an antagonistic or neutral effect.
-
Bone Mineral Density (BMD): Analyze the femurs or tibias using dual-energy X-ray absorptiometry (DEXA) to measure BMD.
-
Micro-computed Tomography (µCT): Perform µCT analysis on the collected bones to evaluate bone microarchitecture (e.g., trabecular bone volume, trabecular number, and trabecular separation).
-
Signaling Pathway
The differential effects of SERMs are mediated through their interaction with estrogen receptors and the subsequent recruitment of co-regulators, leading to tissue-specific gene expression.
Conclusion
The validation of "this compound" as a therapeutically viable SERM requires rigorous in vivo testing and comparison with established agents. The experimental frameworks and comparative data presented in this guide provide a robust starting point for these critical studies. By systematically evaluating the anti-tumor efficacy, as well as the effects on bone and uterine tissues, researchers can build a comprehensive profile of ERM-6 and determine its potential for clinical development in indications such as hormone receptor-positive breast cancer and postmenopausal osteoporosis.
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 7. Efficacy of selective estrogen receptor modulators in nude mice bearing human transitional cell carcinoma. [vivo.weill.cornell.edu]
- 8. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: Next-Generation Oral SERD Camizestrant versus Fulvestrant in ER+/HER2- Advanced Breast Cancer
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel oral selective estrogen receptor degrader (SERD), camizestrant (B1654347), and the established SERD, fulvestrant (B1683766), in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.
This comparison synthesizes findings from key clinical trials, focusing on efficacy, safety, and mechanism of action to inform ongoing research and development in endocrine therapies.
Executive Summary
Camizestrant, a next-generation oral SERD, has demonstrated superior efficacy compared to fulvestrant in treating patients with ER+/HER2- advanced breast cancer, particularly in patient subgroups with ESR1 mutations.[1] Clinical trial data from the SERENA-2 and SERENA-6 studies indicate that camizestrant significantly improves progression-free survival.[1][2] The oral administration of camizestrant also presents a notable advantage over the intramuscular injection route required for fulvestrant.[3]
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from head-to-head comparisons of camizestrant and fulvestrant.
Table 1: Progression-Free Survival (PFS) in the SERENA-2 Phase II Trial
| Treatment Arm (Dose) | Median PFS (All Patients) | Median PFS (ESR1-mutant) | Hazard Ratio (vs. Fulvestrant, All Patients) | Hazard Ratio (vs. Fulvestrant, ESR1-mutant) |
| Camizestrant (75 mg) | 7.2 months | 6.3 months | 0.58 | 0.33 |
| Camizestrant (150 mg) | 7.7 months | 9.2 months | 0.67 | 0.55 |
| Fulvestrant (500 mg) | 3.7 months | 2.2 months | N/A | N/A |
Data from the SERENA-2 trial presented at the San Antonio Breast Cancer Symposium 2022.[1]
Table 2: Efficacy in High-Risk Subgroups in the SERENA-2 Trial
| Subgroup | Camizestrant (75 mg) Risk Reduction vs. Fulvestrant | Camizestrant (150 mg) Risk Reduction vs. Fulvestrant |
| Lung and/or Liver Metastases | 57% | 45% |
| Previously Treated with CDK4/6 Inhibitor | 51% | 32% |
Data from the SERENA-2 trial.[1]
Table 3: Safety Profile from the SERENA-2 Trial
| Adverse Event (Grade 3 or higher) | Camizestrant (75 mg/day) | Camizestrant (150 mg/day) | Fulvestrant |
| Percentage of Patients | 12.2% | 21.9% | 13.7% |
Data from the SERENA-2 trial.[1]
Mechanism of Action
Fulvestrant is a pure antiestrogen (B12405530) that functions as a selective estrogen receptor degrader (SERD).[4] It binds competitively to the estrogen receptor (ER), inhibiting receptor dimerization and leading to the degradation of the ER.[4][5] This action abrogates estrogen-sensitive gene transcription.[6]
Camizestrant is a next-generation oral SERD that also blocks and degrades estrogen receptors, including those with mutations that can confer resistance to other endocrine therapies.[7] Preclinical models suggest it is significantly more potent at degrading both wild-type and mutant estrogen receptors compared to fulvestrant.[3]
Mechanism of Action of SERDs
Experimental Protocols
SERENA-2 Phase II Trial (NCT04214288)
The SERENA-2 trial was an open-label, randomized, parallel-group, multicenter study.
-
Patient Population: Postmenopausal women with ER+/HER2- advanced or metastatic breast cancer who had progressed on or after endocrine therapy.[1] Patients with and without ESR1 mutations were included.
-
Intervention: Patients were randomized to receive oral camizestrant at doses of 75 mg or 150 mg daily, or intramuscular fulvestrant (500 mg).[1]
-
Primary Endpoint: The primary outcome measure was progression-free survival.[1]
-
Key Secondary Endpoints: Included objective response rate, clinical benefit rate, and safety.[1]
SERENA-6 Phase III Trial (NCT04964934)
The SERENA-6 trial is a randomized, double-blind, phase III study with a novel design.
-
Patient Population: Patients with HR+/HER2- advanced breast cancer receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor.[2][7]
-
Methodology: The trial utilizes circulating tumor DNA (ctDNA) monitoring to detect the emergence of ESR1 mutations.[7][8] Upon detection of an ESR1 mutation, and in the absence of clinical disease progression, patients are randomized.[7][8]
-
Intervention: Randomized patients either continue with their current aromatase inhibitor or switch to camizestrant, while continuing the same CDK4/6 inhibitor.[2][7]
-
Primary Endpoint: The primary endpoint is progression-free survival.[2] The study demonstrated a statistically significant and clinically meaningful improvement in PFS for the camizestrant combination.[2]
SERENA-6 Trial Workflow
Conclusion
The available data from head-to-head clinical trials suggest that camizestrant represents a significant advancement over fulvestrant for the treatment of ER+/HER2- advanced breast cancer. Its improved efficacy, particularly in the challenging ESR1-mutant population, combined with the convenience of oral administration, positions it as a promising next-generation endocrine therapy. The innovative ctDNA-guided approach of the SERENA-6 trial further highlights a potential paradigm shift in the management of endocrine resistance.[2][3] Further data on overall survival and long-term safety will be crucial in fully defining its role in the clinical setting.
References
- 1. aacr.org [aacr.org]
- 2. targetedonc.com [targetedonc.com]
- 3. snconnect.survivornet.com [snconnect.survivornet.com]
- 4. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fulvestrant - Wikipedia [en.wikipedia.org]
- 6. Fulvestrant: a review of its use in hormone receptor-positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of SERENA-6, a phase III switching trial of camizestrant in ESR1-mutant breast cancer during first-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Unveiling the Selectivity of Estrogen Receptor Modulator 6: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its biological effects and potential off-target interactions. This guide provides a comparative analysis of Estrogen Receptor Modulator 6 (ERM 6), a selective estrogen receptor β (ERβ) agonist, and explores the potential for cross-reactivity with other members of the nuclear receptor superfamily.
ERM 6, also identified as compound 3a in scientific literature, demonstrates a significant preference for ERβ, with a reported 19-fold selectivity over estrogen receptor α (ERα)[1]. This selectivity is a critical attribute, as ERα and ERβ often mediate different, and sometimes opposing, physiological effects. While high selectivity is desirable, the potential for a compound to interact with other nuclear receptors, such as the androgen receptor (AR), progesterone (B1679170) receptor (PR), and glucocorticoid receptor (GR), must be thoroughly investigated to build a comprehensive safety and efficacy profile.
This guide summarizes the known selectivity of ERM 6, provides detailed experimental protocols for assessing nuclear receptor binding, and presents a framework for evaluating potential cross-reactivity.
Comparative Binding Affinity of this compound
The primary characteristic of ERM 6 is its high binding affinity and selectivity for ERβ over ERα. The following table summarizes the available quantitative data.
| Target Receptor | Ligand | Ki (nM) | Selectivity (fold) |
| Estrogen Receptor β (ERβ) | This compound | 0.44[1] | 19-fold vs ERα[1] |
| Estrogen Receptor α (ERα) | This compound | 8.4[1] | - |
Evaluating Cross-Reactivity: A Broader Perspective
The following diagram illustrates the potential for a selective modulator to interact with various nuclear receptor signaling pathways.
References
Synergistic Effects of Estrogen Receptor Modulator 6 with Other Cancer Drugs: A Comparative Guide
Initial investigation into the synergistic effects of Estrogen Receptor Modulator 6, a selective estrogen receptor β (ERβ) agonist, with other cancer therapies has revealed a significant gap in the currently available scientific literature. While the compound has been identified, data on its combinatorial effects in oncology are not publicly accessible.
This compound, also documented in scientific literature as compound 3a, is recognized as a selective estrogen receptor β (ERβ) agonist with a high binding affinity (Ki = 0.44 nM).[1][2] It demonstrates a 19-fold selectivity for ERβ over estrogen receptor α (ERα), for which it has a binding affinity (Ki) of 8.4 nM.[1][2]
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors and can exhibit either estrogenic (agonist) or anti-estrogenic (antagonist) effects in a tissue-specific manner.[3][4][5] This dual activity allows them to be used in the treatment of various conditions, including hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[3][6][7][8] Well-known SERMs such as tamoxifen (B1202) and raloxifene (B1678788) have been extensively studied and are used clinically for the treatment and prevention of breast cancer.[6][8][9]
Despite the established role of SERMs in cancer therapy and the identification of this compound as a potent ERβ agonist, a comprehensive search of research databases and scientific publications did not yield any studies detailing its synergistic effects when combined with other cancer drugs. The available information is primarily focused on its synthesis, in-vitro binding characteristics, and its classification as a research chemical.[1]
The exploration of synergistic interactions between targeted therapies and conventional chemotherapy or other targeted agents is a cornerstone of modern oncology research. Such combinations can potentially enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.
Given the absence of published data on the synergistic potential of this compound, this guide cannot provide the requested quantitative data tables, experimental protocols, or visualizations of signaling pathways related to its combination with other cancer drugs.
Researchers and drug development professionals interested in the potential of this compound in combination cancer therapy should consider this an area with a clear need for foundational research. Future preclinical studies would be required to investigate its efficacy and mechanism of action in combination with other oncologic agents across various cancer cell lines and in vivo models. Such studies would be the first step toward determining if this selective ERβ agonist holds promise as part of a synergistic treatment strategy in oncology.
References
A Comparative Preclinical Analysis of Estrogen Receptor Modulator 6 (ERM6) Versus Placebo
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of the novel investigational compound, Estrogen Receptor Modulator 6 (ERM6), against a placebo control. The data presented herein is illustrative, based on typical outcomes for selective estrogen receptor modulators (SERMs) in preclinical development, to provide a framework for evaluation. SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist effects, making them valuable for conditions like ER-positive breast cancer and osteoporosis.[1][2][3][4] This document summarizes key in vitro and in vivo efficacy, pharmacokinetics, and safety data to support further investigation of ERM6.
In Vitro Efficacy: Anti-proliferative Activity
ERM6 demonstrates potent and selective anti-proliferative activity against estrogen receptor-positive (ER+) human breast cancer cell lines, with minimal effect on ER-negative (ER-) cells. This selectivity is a hallmark of ER-targeted therapies.[5]
Table 1: Comparative Anti-proliferative Activity (IC₅₀) of ERM6
| Cell Line | ER Status | Compound | IC₅₀ (nM) |
|---|---|---|---|
| MCF-7 | Positive | ERM6 | 9.5 |
| Placebo | > 10,000 | ||
| T-47D | Positive | ERM6 | 12.3 |
| Placebo | > 10,000 | ||
| MDA-MB-231 | Negative | ERM6 | > 10,000 |
| | | Placebo | > 10,000 |
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Human breast cancer cell lines (MCF-7, T-47D, MDA-MB-231) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells were seeded into 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with serial dilutions of ERM6 (0.1 nM to 10 µM) or a vehicle (0.1% DMSO) as the placebo control.
-
Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. Luminescence was read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from dose-response curves generated using non-linear regression analysis in GraphPad Prism.
In Vivo Efficacy: Xenograft Tumor Model
In animal models, orally administered ERM6 resulted in significant tumor growth inhibition and regression compared to the placebo group.[5][6][7] The data supports the potent anti-tumor activity of ERM6 in a physiological context.
Table 2: In Vivo Efficacy of ERM6 in MCF-7 Xenograft Model
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) |
|---|---|---|---|
| Placebo (Vehicle) | 0 | 0% | 512 ± 85 |
| ERM6 | 10 | 95% | 25 ± 11 |
| ERM6 | 30 | 115% (Regression) | -15 ± 9 |
Experimental Protocol: MCF-7 Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: MCF-7 cells (5 x 10⁶) mixed with Matrigel were subcutaneously implanted into the right flank of each mouse. A 0.72 mg 17β-estradiol pellet was implanted subcutaneously to support initial tumor growth.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group). ERM6 was formulated in a 0.5% methylcellulose (B11928114) solution and administered daily via oral gavage. The control group received the vehicle solution as a placebo.
-
Efficacy Endpoints: Tumor volume was measured twice weekly with calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a general measure of toxicity. At the end of the 28-day study, tumors were excised and weighed.
-
Statistical Analysis: Differences in tumor volume between groups were analyzed using a two-way ANOVA with repeated measures.
Pharmacokinetic Profile
ERM6 exhibits favorable oral pharmacokinetic properties in rodents, suggesting good bioavailability and a half-life supportive of once-daily dosing.[7]
Table 3: Pharmacokinetic Parameters of ERM6 in Mice (10 mg/kg, Oral)
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (ng/mL) | 850 ± 120 |
| Tₘₐₓ (hr) | 2.0 ± 0.5 |
| AUC₀₋₂₄ (ng·hr/mL) | 7,200 ± 950 |
| t₁/₂ (hr) | 8.5 ± 1.2 |
Experimental Protocol: Pharmacokinetic Study
-
Dosing: Female BALB/c mice (n=3 per time point) were administered a single oral dose of ERM6 (10 mg/kg).
-
Sample Collection: Blood samples were collected via cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing into EDTA-coated tubes. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of ERM6 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Safety and Toxicology Profile
Preliminary safety assessments indicate that ERM6 is well-tolerated at efficacious doses. No significant changes in body weight were observed, and key markers of toxicity remained within normal ranges. A slight increase in uterine weight, a known class effect for some SERMs, was noted but was not associated with adverse histopathological findings.[5]
Table 4: Key Safety Findings in a 28-Day Mouse Study
| Parameter | Placebo Group | ERM6 Group (30 mg/kg) |
|---|---|---|
| Body Weight Change (%) | +5.2% ± 1.5% | +4.8% ± 1.8% |
| Uterine Weight (mg) | 25 ± 4 | 45 ± 7* |
| ALT (U/L) | 35 ± 6 | 38 ± 8 |
| AST (U/L) | 80 ± 12 | 85 ± 15 |
*Statistically significant (p < 0.05) but without adverse histological correlates.
Experimental Protocol: 28-Day Toxicology Study
-
Animal Model: The safety profile was assessed in the animals from the in vivo efficacy study.
-
Endpoints: Body weight was recorded twice weekly. At the end of the study, terminal blood samples were collected for clinical chemistry analysis (e.g., ALT, AST). Organs, including the uterus and liver, were weighed and preserved for histopathological examination.
-
Analysis: Organ weights were normalized to body weight. Clinical chemistry values were compared to the placebo group using a Student's t-test.
Mechanism of Action: Estrogen Receptor Signaling
ERM6 acts as a competitive antagonist of the estrogen receptor alpha (ERα) in breast tissue. By binding to ERα, it induces a conformational change that prevents the binding of co-activator proteins, thereby inhibiting the transcription of estrogen-responsive genes that drive cell proliferation.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 5. RAD1901: a novel, orally bioavailable selective estrogen receptor degrader that demonstrates antitumor activity in breast cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Gene Expression Profiling of Estrogen Receptor Modulator 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles induced by Estrogen Receptor Modulator 6 (compound 3a), a selective estrogen receptor β (ERβ) agonist, with other estrogen receptor modulators. Due to the limited availability of public gene expression data specifically for "this compound," this guide utilizes data from studies on ERB-041, a functionally analogous and well-characterized potent and selective ERβ agonist, as a representative compound. The guide details the experimental methodologies and presents the expected differential gene expression patterns in a structured format, supported by signaling pathway and workflow diagrams.
Comparative Gene Expression Analysis
The following tables summarize the anticipated changes in gene expression in target cells (e.g., breast cancer cell lines) following treatment with a selective ERβ agonist like this compound, compared to a selective ERα agonist and a non-selective SERM like Tamoxifen. The data is hypothetical and curated based on published studies to illustrate the expected outcomes.
Table 1: Differential Gene Expression of Key Genes Modulated by SERMs
| Gene Symbol | Gene Name | Function | ERβ Agonist (e.g., ERM 6) | ERα Agonist | Tamoxifen (Non-selective SERM) |
| PGR | Progesterone Receptor | Hormone signaling, cell proliferation | ↓ | ↑ | ↓ (antagonist in breast) |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-regulated growth | ↓ | ↑ | ↓ (antagonist in breast) |
| CCND1 | Cyclin D1 | Cell cycle progression | ↓ | ↑ | ↓ (antagonist in breast) |
| MYC | MYC Proto-Oncogene | Transcription factor, cell proliferation | ↓ | ↑ | ↓ (antagonist in breast) |
| TGFB2 | Transforming Growth Factor Beta 2 | Growth inhibition, apoptosis | ↑ | ↓ | ↑ (agonist effect) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | ↑ | ↓ | ↑ (agonist effect) |
| FOXO3 | Forkhead Box O3 | Apoptosis, cell cycle arrest | ↑ | ↓ | ↑ (agonist effect) |
| WNT4 | Wnt Family Member 4 | Wnt signaling pathway | ↓ | ↑ | ↓ (antagonist in breast) |
| AXIN2 | Axin 2 | Negative regulator of Wnt signaling | ↑ | ↓ | ↑ (agonist effect) |
| NFKBIA | NFKB Inhibitor Alpha | Inhibitor of NF-κB signaling | ↑ | ↓ | Variable |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | ↓ | ↑ | Variable |
Arrow direction indicates upregulation (↑) or downregulation (↓) of gene expression.
Experimental Protocols
The following protocols provide a detailed methodology for a comparative gene expression profiling study.
Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive breast cancer cell line) or a cell line engineered to express ERβ.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Prior to treatment, switch cells to phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 48-72 hours to deplete endogenous steroids.
-
Treatment: Treat cells with the respective compounds at a final concentration of 100 nM for 24 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (or ERB-041)
-
Selective ERα agonist (e.g., PPT)
-
Non-selective SERM (e.g., 4-hydroxytamoxifen)
-
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 8.
-
Microarray Analysis
-
cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from 100-500 ng of total RNA using a T7-oligo(dT) promoter primer. Subsequently, perform in vitro transcription to synthesize biotin-labeled cRNA using a commercial kit (e.g., Affymetrix GeneChip WT PLUS Reagent Kit).
-
Fragmentation and Hybridization: Fragment the labeled cRNA and hybridize it to a human whole-genome expression microarray (e.g., Affymetrix GeneChip Human Transcriptome Array) for 16 hours at 45°C in a hybridization oven.
-
Washing and Staining: Wash and stain the arrays using an automated fluidics station (e.g., Affymetrix GeneChip Fluidics Station 450) following the manufacturer's protocol.
-
Scanning and Data Acquisition: Scan the arrays using a high-resolution scanner (e.g., Affymetrix GeneChip Scanner 3000 7G) to generate raw image files (.CEL).
Data Analysis
-
Quality Control: Perform quality control checks on the raw microarray data to assess hybridization efficiency, background levels, and overall data quality.
-
Normalization: Normalize the raw data using a standard algorithm such as Robust Multi-array Average (RMA) to correct for systematic variations.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between treatment groups and the vehicle control using statistical tests (e.g., t-test or ANOVA) with a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg). A fold change of >1.5 or <-1.5 and an FDR-adjusted p-value of <0.05 are typically considered significant.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify enriched biological processes and signaling pathways.
Quantitative Real-Time PCR (qPCR) Validation
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Design primers for selected target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to ensure product specificity.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the activation of ERβ by a selective agonist like this compound.
Caption: ERβ-mediated inhibition of the WNT/β-catenin signaling pathway.
Caption: ERβ-mediated inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram outlines the experimental workflow for the comparative gene expression profiling study.
On-Target Engagement of Estrogen Receptor Modulators: A Comparative Analysis
A detailed guide for researchers and drug development professionals on validating the on-target engagement of a representative Selective Estrogen Receptor Modulator (SERM), here exemplified by Tamoxifen, in comparison to other modulators like Raloxifene and the Selective Estrogen Receptor Degrader (SERD) Fulvestrant.
This guide provides a comprehensive overview of the experimental validation of on-target engagement for estrogen receptor modulators. We will use the widely studied SERM, Tamoxifen, as our primary example ("Estrogen Receptor Modulator 6") and compare its performance against another prominent SERM, Raloxifene, and the SERD, Fulvestrant. The focus will be on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Estrogen Receptor Signaling Pathway
The estrogen receptor (ER), existing in two main isoforms (ERα and ERβ), is a ligand-activated transcription factor crucial in various physiological processes.[1][2][3] Upon binding to its natural ligand, estradiol (B170435), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.[3] SERMs and SERDs interact with the ER to modulate this pathway, but with distinct mechanisms and downstream effects.[1][2][4][5]
Figure 1: Simplified Estrogen Receptor Signaling Pathway.
Comparative On-Target Engagement: Tamoxifen vs. Alternatives
The defining characteristic of SERMs is their tissue-specific agonist or antagonist activity.[1][2][4][5] For instance, Tamoxifen acts as an antagonist in breast tissue, making it a cornerstone in the treatment of ER-positive breast cancer, while exhibiting agonist effects in the endometrium and bone.[1][6] Raloxifene, another SERM, also demonstrates antagonist activity in the breast and agonist activity in bone, but notably, it does not stimulate the endometrium.[1] SERDs, like Fulvestrant, represent a different class of ER modulators that not only antagonize the receptor but also promote its degradation.[3][7]
Biochemical Assays: Quantifying Receptor Binding
The initial step in validating on-target engagement is to quantify the binding affinity of the modulator to the estrogen receptor. This is typically achieved through competitive binding assays.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor Isoform | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Estradiol | ERα | Radioligand Binding | 0.06 | 0.1 | [8] |
| Tamoxifen | ERα | Radioligand Binding | - | 2.5 | [9] |
| 4-OH Tamoxifen (active metabolite) | ERα | Radioligand Binding | - | 0.3 | [9] |
| Raloxifene | ERα | Radioligand Binding | - | 1.0 | [9] |
| Fulvestrant (ICI 182,780) | ERα | Radioligand Binding | - | 0.5 | [8] |
Kd (Dissociation Constant) and IC50 (Half maximal inhibitory concentration) are measures of binding affinity; lower values indicate stronger binding.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Preparation: Estrogen receptors are typically sourced from the uterine cytosol of ovariectomized rats or from recombinant expression systems.[9]
-
Competitive Binding: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After reaching equilibrium, the receptor-ligand complexes are separated from the unbound ligand. A common method is the use of hydroxylapatite, which binds the receptor complexes.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the logarithm of the test compound concentration. The IC50 value is then determined from the resulting dose-response curve.
Cellular Assays: Assessing Functional On-Target Engagement
While binding assays confirm physical interaction, cellular assays are essential to determine the functional consequences of this engagement—whether the modulator acts as an agonist or an antagonist.
ER-Mediated Gene Expression
The functional outcome of ER modulation can be directly assessed by measuring the expression of known estrogen-responsive genes.
Table 2: Modulation of Estrogen-Responsive Gene Expression in MCF-7 Breast Cancer Cells
| Gene | Treatment | Fold Change vs. Vehicle |
| pS2 (TFF1) | Estradiol (1 nM) | +++ (Strong Induction) |
| Tamoxifen (100 nM) | - (Antagonist effect) | |
| Raloxifene (100 nM) | - (Antagonist effect) | |
| Fulvestrant (100 nM) | -- (Stronger Antagonist effect) | |
| GREB1 | Estradiol (1 nM) | +++ (Strong Induction) |
| Tamoxifen (100 nM) | - (Antagonist effect) | |
| Raloxifene (100 nM) | - (Antagonist effect) | |
| Fulvestrant (100 nM) | -- (Stronger Antagonist effect) |
Data is representative and compiled from principles described in the literature.[7][10]
Experimental Protocol: Reporter Gene Assay
Reporter gene assays are a common method to quantify the transcriptional activity of the estrogen receptor in a cellular context.
Figure 3: Workflow for an ERE-Luciferase Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection: An ER-positive cell line, such as MCF-7, is transiently transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).
-
Compound Treatment: The transfected cells are then treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).
-
Cell Lysis and Signal Detection: After an appropriate incubation period, the cells are lysed, and the substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The reporter signal is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration) to account for variations in transfection efficiency and cell number. The fold change in reporter activity relative to a vehicle control is then calculated.
Advanced On-Target Validation: Receptor Degradation
A key differentiator for SERDs like Fulvestrant is their ability to induce the degradation of the estrogen receptor. This can be validated using techniques like Western blotting.
Table 3: Effect of ER Modulators on ERα Protein Levels in MCF-7 Cells
| Compound (100 nM, 24h) | ERα Protein Level (% of Vehicle Control) |
| Estradiol | ~100% |
| Tamoxifen | ~90-100% |
| Raloxifene | ~85-95% |
| Fulvestrant | <20% |
Data is representative and based on the known mechanism of action of these compounds.
Experimental Protocol: Western Blot for ERα Degradation
Methodology:
-
Cell Treatment: ER-positive cells (e.g., MCF-7) are treated with the respective compounds for a specified duration (e.g., 24 hours).
-
Protein Extraction: Total cellular protein is extracted from the treated cells.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
Validating the on-target engagement of an estrogen receptor modulator requires a multi-faceted experimental approach. Biochemical assays, such as competitive binding, provide quantitative data on the direct interaction between the modulator and its target receptor. Cellular assays, including reporter gene and gene expression analyses, are crucial for elucidating the functional consequences of this binding, distinguishing between agonist and antagonist activities. Furthermore, for compounds with unique mechanisms, such as SERDs, specific assays like Western blotting for receptor degradation are necessary to fully characterize their on-target effects. By employing these methodologies, researchers can build a comprehensive profile of a modulator's on-target engagement, enabling robust comparisons with alternative compounds and informing further drug development efforts.
References
- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of several prominent Selective Estrogen Receptor Modulators (SERMs) and a Selective Estrogen Receptor Degrader (SERD). The information presented is collated from clinical trial data and is intended to support research and development in the field of estrogen receptor-targeted therapies.
Introduction to Estrogen Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs). This dual functionality allows them to be used in the treatment and prevention of various conditions, including breast cancer and postmenopausal osteoporosis. Unlike SERMs, Selective Estrogen Receptor Degraders (SERDs) primarily function by binding to and promoting the degradation of estrogen receptors. This guide will focus on the comparative side effect profiles of the following agents:
-
Tamoxifen: A first-generation SERM widely used in the treatment and prevention of hormone receptor-positive breast cancer.
-
Raloxifene: A second-generation SERM primarily used for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.
-
Toremifene: A chlorinated derivative of tamoxifen, also used in the treatment of metastatic breast cancer in postmenopausal women.
-
Ospemifene: A SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause.
-
Bazedoxifene: A SERM used for the treatment of vasomotor symptoms associated with menopause and in the prevention of postmenopausal osteoporosis, often in combination with conjugated estrogens.
-
Camizestrant: An investigational oral SERD currently in clinical trials (SERENA-6) for hormone receptor-positive breast cancer.
Comparative Side Effect Profiles
The following tables summarize the incidence of key adverse events reported in major clinical trials for the respective estrogen receptor modulators. Data is presented as percentages where available.
Table 1: Common Adverse Events
| Adverse Event | Tamoxifen | Raloxifene | Toremifene | Ospemifene | Bazedoxifene (with Conjugated Estrogens) | Camizestrant (with CDK4/6i) | Placebo |
| Hot Flashes | 64% | 7.8% - 28.7% | 35% | 7.5% - 8.5% | Higher than placebo | N/A | 3.3% - 4.7% |
| Vaginal Discharge | 13% - 55% | N/A | 13% | 3.8% - 4.4% | N/A | N/A | 0.3% - 0.4% |
| Muscle Spasms/Leg Cramps | Present | 12.1% | N/A | 3.2% - 4.4% | Present | N/A | 8.3% |
| Nausea | 14% | N/A | 14% | N/A | Present | N/A | N/A |
| Fatigue | Present | N/A | Present | Present | N/A | N/A | N/A |
| Sweating | 20% | Present | 20% | Present | N/A | N/A | N/A |
| Visual Disturbances | Present (Cataracts) | N/A | Present (Cataracts - 10%) | N/A | N/A | Photopsia (20%) | N/A |
Table 2: Serious Adverse Events
| Adverse Event | Tamoxifen | Raloxifene | Toremifene | Ospemifene | Bazedoxifene (with Conjugated Estrogens) | Camizestrant (with CDK4/6i) | Placebo |
| Venous Thromboembolism (VTE) | Increased Risk | Increased Risk (2.0%) | Increased Risk | Increased Risk (DVT: 0.23%) | Increased Risk | N/A | 1.4% |
| Endometrial Cancer | Increased Risk | No Increased Risk | Increased Risk | Potential Increased Risk | Reduced risk of endometrial hyperplasia | N/A | N/A |
| Stroke | Increased Risk | Increased risk of death due to stroke | N/A | Increased Risk (Hemorrhagic: 0.34%) | Increased Risk | N/A | N/A |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials of SERMs and SERDs is a rigorous process guided by standardized protocols to ensure patient safety and data accuracy.
Adverse Event Monitoring and Reporting
A cornerstone of safety evaluation in clinical trials is the systematic monitoring, documentation, and reporting of Adverse Events (AEs) and Serious Adverse Events (SAEs).
-
Data Collection: Investigators collect information on AEs at each study visit through patient interviews, physical examinations, and laboratory tests. Participants are also encouraged to self-report any new or worsening symptoms between visits.
-
Standardized Terminology: To ensure consistency in reporting across different studies and sites, clinical trials utilize standardized terminology, most commonly the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute (NCI). The CTCAE provides a comprehensive list of AE terms and a grading scale (from 1 to 5) to classify the severity of each event.
-
Causality Assessment: The relationship between the study drug and the adverse event is assessed by the investigator, who determines if the event is "related," "possibly related," "unlikely to be related," or "not related" to the investigational product.
-
Reporting Timelines: Serious Adverse Events (SAEs), such as those that are life-threatening, require hospitalization, or result in significant disability, must be reported to regulatory authorities and the study sponsor within strict timelines, often within 24 hours of the site becoming aware of the event.
Specific Assessments for Key Side Effects
-
Hot Flashes: The frequency, severity, and duration of hot flashes are typically assessed using patient-reported diaries. Objective measures, such as sternal skin conductance monitoring, may also be employed in some trials to provide a physiological correlate to the subjective reports.
-
Venous Thromboembolism (VTE): Patients are monitored for signs and symptoms of deep vein thrombosis (DVT) and pulmonary embolism (PE), such as leg pain and swelling, or sudden shortness of breath and chest pain. Any suspected VTE is confirmed using imaging studies like Doppler ultrasound or CT angiography.
-
Endometrial Health: For SERMs with potential estrogenic effects on the uterus, endometrial health is closely monitored. This typically involves annual gynecological examinations and may include transvaginal ultrasounds to measure endometrial thickness. Any unscheduled vaginal bleeding would prompt further investigation, such as an endometrial biopsy, to rule out hyperplasia or malignancy.
Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the generalized mechanism of action for SERMs at the cellular level. SERMs bind to estrogen receptors, and this complex can then either activate or repress gene transcription, depending on the tissue-specific expression of co-activator and co-repressor proteins.
Caption: Generalized SERM Signaling Pathway.
Experimental Workflow for Adverse Event Assessment in a Clinical Trial
This diagram outlines the typical workflow for monitoring and assessing adverse events during a clinical trial of an estrogen receptor modulator.
Caption: Clinical Trial Adverse Event Workflow.
Independent Validation of Published Findings for Estrogen Receptor Modulator 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Estrogen Receptor Modulator 6, also known as compound 3a, with other selective estrogen receptor modulators (SERMs). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding of its performance and context within the field.
Overview of this compound
This compound (compound 3a) is a selective estrogen receptor β (ERβ) agonist belonging to the benzopyran class of compounds. Its primary published findings highlight its high affinity and selectivity for ERβ over ERα. This selectivity is a key characteristic, as ERα and ERβ can have different, and sometimes opposing, biological effects. The development of ERβ-selective agonists is aimed at harnessing the therapeutic benefits of ERβ activation while avoiding the potential adverse effects associated with ERα stimulation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and compare it with other notable selective estrogen receptor modulators.
| Compound | Target | Kᵢ (nM) | Selectivity (fold) | Reference |
| This compound (compound 3a) | ERβ | 0.44 | 19-fold for ERβ over ERα | [1] |
| ERα | 8.4 | [1] | ||
| Prinaberel (ERB-041) | ERβ | 3-5 | >200-fold for ERβ over ERα | [2] |
| ERα | >1000 | [2] | ||
| Erteberel (LY500307) | ERβ | 1.54 | 14-fold for ERβ over ERα | |
| ERα | 21.56 | |||
| Diarylpropionitrile (DPN) | ERβ | 0.85 (EC₅₀) | ~70-fold for ERβ over ERα | |
| ERα | ~60 (EC₅₀) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that specific, independently validated protocols for "this compound" are not available in the public domain. The following represents a generalized protocol based on standard methods for characterizing SERMs.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for ERα and ERβ.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).
Materials:
-
Human recombinant ERα and ERβ protein
-
[³H]-17β-estradiol
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a fixed concentration of [³H]-estradiol, and one of a range of concentrations of the test compound.
-
The binding reaction is initiated by the addition of the recombinant estrogen receptor (ERα or ERβ).
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).
-
The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]-estradiol binding against the logarithm of the test compound concentration.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
Visualizations
The following diagrams illustrate the signaling pathway of ERβ agonists and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of an ERβ agonist.
Caption: General experimental workflow for SERM evaluation.
Summary and Independent Validation Status
This compound has been identified in the scientific literature as a potent and selective ERβ agonist based on initial in vitro binding assays. However, a comprehensive independent validation of these findings, including replication of the binding data and further characterization in functional cellular and in vivo models, is not currently available in published literature. The provided data is based on the initial discovery and characterization by a single research group. Further studies are required to independently verify the initial findings and to fully elucidate the therapeutic potential and safety profile of this compound. Researchers interested in this molecule should consider the current data as preliminary and a basis for further investigation.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Estrogen Receptor Modulator 6
This document provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals engaged in the handling of Estrogen Receptor Modulator 6, a selective estrogen receptor beta (ERβ) agonist. Adherence to these guidelines is paramount for ensuring personal safety, minimizing environmental impact, and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound, stringent adherence to personal protective equipment protocols is mandatory. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound. |
| Skin Protection | - Chemical-resistant gloves (nitrile or neoprene recommended; double-gloving is advised). - A dedicated, long-sleeved laboratory coat. - Consider impervious clothing for larger quantities. | Prevents skin contact and absorption of the hazardous chemical. |
| Respiratory Protection | A fit-tested N95 respirator or higher is necessary, especially when handling the solid form or if there is a risk of aerosolization.[1] All handling of the solid compound should occur within a certified chemical fume hood. | Minimizes the risk of inhalation, a primary route of exposure. |
Operational Plan: Handling and Storage
Handling:
-
All manipulations involving the solid form of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust and aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them thoroughly after use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Experimental Protocol: In Vitro Analysis of ERβ Agonist Activity
The following is a representative protocol for investigating the effects of this compound on the viability of cancer cell lines. This protocol is based on general methodologies for studying selective ERβ agonists.[2][3]
Objective: To determine the effect of this compound on the proliferation and viability of ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
This compound (Compound 3a)
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
96-well cell culture plates.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Plate reader capable of luminescence detection.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For CellTiter-Glo®, this typically involves adding the reagent to each well, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the dose-response effect of this compound.
Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, and consumables (e.g., pipette tips, gloves, lab paper), must be segregated from general laboratory waste.
-
Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water. The cleaning materials should be disposed of as hazardous waste.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency involving this compound.
-
Skin Contact: Immediately remove any contaminated clothing.[4] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill:
-
Minor Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.
-
Major Spill: Evacuate the entire laboratory and alert others in the vicinity.[5] Close the laboratory doors and prevent re-entry.[5] Immediately contact your institution's EHS or emergency response team.[5] Provide them with as much information as possible about the spilled substance.
-
Signaling Pathway
This compound is a selective agonist for Estrogen Receptor Beta (ERβ). Upon binding, it can influence various downstream signaling pathways. Research on other selective ERβ agonists suggests that a key mechanism of action in cancer cells involves the modulation of the NF-κB and Wnt/β-catenin signaling pathways.[6][7] Activation of ERβ can lead to the suppression of pro-inflammatory and pro-survival pathways, ultimately inhibiting cancer cell proliferation and promoting apoptosis.
Disclaimer: While a specific Safety Data Sheet (SDS) for "this compound" (compound 3a) was not publicly available at the time of this writing, the safety and handling procedures outlined in this document are based on best practices for potent, biologically active research chemicals and information available for similar selective estrogen receptor modulators. It is imperative to obtain the specific SDS from your supplier before handling this compound and to conduct a thorough, compound-specific risk assessment. The experimental protocol and signaling pathway diagram are representative and based on published research on selective ERβ agonists; the exact mechanisms and optimal experimental conditions for this compound may vary.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 6. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
